4-Bromo-2,3-dimethyl-2H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHIUSSSKAQHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Indazole Scaffold
An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-dimethyl-2H-indazole
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Specifically, substituted 2H-indazoles are crucial intermediates in the synthesis of complex pharmaceutical compounds. 4-Bromo-2,3-dimethyl-2H-indazole (CAS No. 1375101-52-7) represents a key building block, offering multiple reaction sites for further functionalization, which is essential for developing new chemical entities in drug discovery programs.
The synthesis of this specific isomer, however, presents notable challenges, primarily centered on achieving regioselectivity in both the bromination of the benzene ring and the N-alkylation of the pyrazole ring. This guide provides a comprehensive, field-proven methodology for the targeted synthesis of 4-Bromo-2,3-dimethyl-2H-indazole, grounded in established chemical principles and supported by authoritative literature. We will dissect the causality behind each experimental choice to provide a protocol that is not just a series of steps, but a self-validating system for reproducible success.
Strategic Approach: A Two-Step Regioselective Synthesis
A logical and efficient pathway to the target molecule involves a two-step sequence starting from the commercially available 3-methyl-1H-indazole. The core strategy is as follows:
-
Step 1: Electrophilic Bromination. Introduction of a bromine atom onto the C4 position of the 3-methyl-1H-indazole core. This step is critical for establishing the correct substitution pattern on the carbocyclic ring.
-
Step 2: Regioselective N-Methylation. Methylation of the resulting 4-bromo-3-methyl-1H-indazole intermediate, specifically targeting the N2 position to yield the desired 2H-indazole tautomer.
This approach is designed to control the regiochemical outcomes at each stage, maximizing the yield of the desired product while minimizing the formation of isomeric impurities.
Part I: Synthesis of 4-Bromo-3-methyl-1H-indazole (Intermediate 1)
Causality and Mechanistic Rationale
The first step is an electrophilic aromatic substitution. The indazole ring system's electronic nature dictates the position of incoming electrophiles. The reaction is typically performed using a brominating agent like N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine (Br+) under mild conditions. The solvent choice, often a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile, is crucial for facilitating the reaction. The inherent directing effects of the fused pyrazole ring and the methyl group at C3 guide the bromination preferentially to the C4 position.
Detailed Experimental Protocol: Bromination
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methyl-1H-indazole (1.0 eq.).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely. Cool the resulting solution to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The use of a slight excess of NBS ensures the complete consumption of the starting material.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual DMF and succinimide.
-
Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-Bromo-3-methyl-1H-indazole as a solid.
Part II: Synthesis of 4-Bromo-2,3-dimethyl-2H-indazole (Target Molecule)
Causality and Mechanistic Rationale: Achieving N2 Regioselectivity
The N-methylation of indazoles can produce a mixture of N1 and N2 alkylated isomers, making regiocontrol a paramount concern.[2] To exclusively obtain the 2H-indazole product, we employ a modern and greener methylation agent, dimethyl carbonate (DMC), in the presence of an organic base.[3][4]
The mechanism hinges on the choice of base and solvent. A non-nucleophilic organic base like triethylenediamine (DABCO) is used to deprotonate the indazole.[3] The reaction is performed in a polar aprotic solvent like DMF at elevated temperatures. Under these conditions, the thermodynamic product, the N2-methylated indazole, is preferentially formed. DMC is an advantageous methylating agent as it is less toxic than traditional reagents like methyl iodide or dimethyl sulfate, and its byproducts (methanol and CO2) are environmentally benign.[4]
Detailed Experimental Protocol: N-Methylation
-
Reactor Setup: In a dry round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the 4-bromo-3-methyl-1H-indazole (1.0 eq.) and triethylenediamine (DABCO) (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Stirring: Stir the mixture at room temperature for approximately 15 minutes to ensure homogeneity.
-
Reagent Addition: Add dimethyl carbonate (DMC) (1.2 eq.) dropwise to the reaction mixture.
-
Heating: Heat the reaction system to reflux (approximately 150-160 °C) and maintain continuous stirring for 6-8 hours. Monitor the reaction by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add water to the flask and stir for 15-20 minutes to precipitate the product.[3]
-
Isolation and Purification: Collect the resulting solid by vacuum filtration, wash with water, and dry under vacuum to obtain the crude 4-Bromo-2,3-dimethyl-2H-indazole. The product can be further purified by column chromatography or recrystallization if needed.
Data Presentation
Table 1: Summary of Reagents and Expected Outcome
| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Expected Yield | Purity |
| 1 | 3-methyl-1H-indazole | N-Bromosuccinimide (NBS) | 1 : 1.05 | DMF | 85-95% | >95% |
| 2 | 4-bromo-3-methyl-1H-indazole | Dimethyl carbonate (DMC), DABCO | 1 : 1.2 : 1.0 | DMF | 80-90% | >98% |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for 4-Bromo-2,3-dimethyl-2H-indazole.
Conclusion
This guide outlines a robust and reproducible two-step synthesis for 4-Bromo-2,3-dimethyl-2H-indazole. The strategic selection of reagents and conditions addresses the critical challenges of regioselectivity. The use of N-Bromosuccinimide ensures controlled bromination at the C4 position, while the application of dimethyl carbonate with DABCO provides a safe and highly selective method for achieving the thermodynamically favored N2-methylation. This protocol is designed for scientific integrity, offering researchers and drug development professionals a reliable method to access this valuable chemical intermediate for further synthetic exploration.
References
- Google Patents. CN103319410A - Synthesis method of indazole compound.
-
Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581-585. Available from: [Link].
-
ResearchGate. The Bromination of 2H-indazoles. Available from: [Link].
-
Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. Available from: [Link].
-
Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link].
-
Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link].
-
PubChem. (4-bromo-3-methyl-1H-indazol-5-yl)methanamine. Available from: [Link].
-
Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link].
-
PubChem. 4-bromo-2-methyl-2h-indazole. Available from: [Link].
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available from: [Link].
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 4. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Preparation of 4-Bromo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 4-Bromo-2,3-dimethyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry. Recognizing the scarcity of a direct, published protocol, this document outlines a rational, multi-step synthesis based on established methodologies for indazole formation, N-alkylation, and bromination. Each step is detailed with underlying chemical principles, causality behind procedural choices, and expected outcomes to ensure scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel indazole derivatives for drug discovery and development.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The indazole core, a fusion of benzene and pyrazole rings, serves as a privileged scaffold in numerous therapeutic agents, exhibiting anti-inflammatory, anti-cancer, and anti-viral properties. The specific substitution pattern on the indazole ring system plays a crucial role in modulating the biological activity of these compounds. 4-Bromo-2,3-dimethyl-2H-indazole, with its defined substitution at the N-2, C-3, and C-4 positions, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent, in particular, offers a versatile handle for further functionalization through various cross-coupling reactions.
This guide details a proposed synthetic pathway to 4-Bromo-2,3-dimethyl-2H-indazole, addressing the lack of a direct published method by leveraging analogous, well-documented chemical transformations within indazole chemistry.
Proposed Synthetic Strategy: A Three-Step Approach
The synthesis of 4-Bromo-2,3-dimethyl-2H-indazole can be logically approached through a three-step sequence, commencing with the formation of a 3-methyl-1H-indazole precursor, followed by regioselective N-methylation to yield the 2,3-dimethyl-2H-indazole core, and culminating in the selective bromination at the C-4 position.
Caption: Proposed three-step synthetic route to 4-Bromo-2,3-dimethyl-2H-indazole.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 3-Methyl-1H-indazole
The initial step involves the construction of the indazole core. A common and effective method is the diazotization of a suitably substituted o-toluidine derivative, followed by intramolecular cyclization.
Protocol 1: Synthesis of 3-Methyl-1H-indazole
| Parameter | Value | Rationale/Causality |
| Starting Material | 2-Amino-acetophenone | The amino and acetyl groups are precursors for the pyrazole ring formation. |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | For the in-situ generation of nitrous acid, which is essential for diazotization. |
| Solvent | Water, Ethanol | Aqueous acidic medium for diazotization and ethanol to aid in solubility. |
| Temperature | 0-5 °C | Low temperature is critical to prevent the decomposition of the unstable diazonium salt. |
| Reaction Time | 1-2 hours | Sufficient time for complete diazotization and subsequent cyclization. |
| Work-up | Neutralization with a base (e.g., NaHCO₃), extraction with an organic solvent (e.g., ethyl acetate). | To isolate the product from the aqueous reaction mixture. |
| Purification | Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). | To obtain the pure 3-Methyl-1H-indazole. |
Mechanistic Consideration: The reaction proceeds via the formation of a diazonium salt from the amino group of 2-amino-acetophenone. This is followed by an intramolecular cyclization where the nitrogen of the diazonium group is attacked by the enol form of the acetyl group, leading to the formation of the indazole ring after dehydration.
Caption: Key stages in the formation of the 3-Methyl-1H-indazole core.
Step 2: N-Methylation of 3-Methyl-1H-indazole to 2,3-Dimethyl-2H-indazole
The alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 substituted products. To selectively obtain the desired 2H-indazole isomer, the reaction conditions, particularly the choice of base and solvent, are critical.
Protocol 2: Regioselective N-Methylation
| Parameter | Value | Rationale/Causality |
| Starting Material | 3-Methyl-1H-indazole | The precursor for N-methylation. |
| Methylating Agent | Dimethyl sulfate or Methyl iodide | Common and effective methylating agents. |
| Base | Cesium Carbonate (Cs₂CO₃) | A milder base that often favors N-2 alkylation in polar aprotic solvents. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that promotes Sₙ2 reactions and can influence regioselectivity. |
| Temperature | Room Temperature to 50 °C | Mild heating can increase the reaction rate without significant side product formation. |
| Reaction Time | 4-6 hours | Monitored by TLC for completion. |
| Work-up | Quenching with water, extraction with an organic solvent. | Standard procedure to isolate the product. |
| Purification | Column chromatography. | To separate the N-1 and N-2 isomers. |
Expert Insight: The regioselectivity of N-alkylation in indazoles is a complex interplay of electronic and steric factors, as well as the nature of the counter-ion of the base and the polarity of the solvent. While sodium hydride in THF often favors N-1 alkylation, the use of cesium carbonate in DMF has been reported to favor the formation of the N-2 isomer in certain cases. The larger cesium cation is believed to coordinate less tightly with the N-1 position, leaving the N-2 position more accessible for alkylation.
Step 3: Bromination of 2,3-Dimethyl-2H-indazole
The final step is the introduction of a bromine atom at the C-4 position of the indazole ring. Electrophilic aromatic substitution on the indazole ring is influenced by the directing effects of the fused pyrazole ring and any existing substituents.
Protocol 3: C-4 Bromination
| Parameter | Value | Rationale/Causality |
| Starting Material | 2,3-Dimethyl-2H-indazole | The substrate for bromination. |
| Brominating Agent | N-Bromosuccinimide (NBS) | A mild and selective brominating agent for electron-rich aromatic rings. |
| Solvent | Acetonitrile or Dichloromethane | Solvents that are inert to the reaction conditions and provide good solubility. |
| Catalyst | (Optional) A catalytic amount of a Lewis acid or a protic acid. | May be required to activate the brominating agent for less reactive substrates. |
| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize over-bromination. |
| Reaction Time | 2-4 hours | Monitored by TLC. |
| Work-up | Quenching with aqueous sodium thiosulfate, extraction. | To remove unreacted bromine and isolate the product. |
| Purification | Column chromatography or recrystallization. | To obtain the final pure product. |
Justification of Regioselectivity: The electron-donating nature of the pyrazole ring activates the benzene ring towards electrophilic substitution. The directing effect of the fused pyrazole ring in 2H-indazoles, along with the presence of the methyl group at C-3, is expected to direct the incoming electrophile (bromonium ion from NBS) to the C-4 and C-6 positions. Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-bromination at the desired C-4 position.
Self-Validation through Analytical Characterization
To confirm the identity and purity of the synthesized 4-Bromo-2,3-dimethyl-2H-indazole, a combination of analytical techniques should be employed.
Table 1: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, two distinct singlets for the N-methyl and C-3 methyl groups. The coupling patterns of the aromatic protons will be indicative of the 4-bromo substitution pattern. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm, signals for the two methyl carbons, and a signal for the carbon bearing the bromine atom which will be shifted due to the halogen's electronic effect. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₉H₉BrN₂ (225.09 g/mol ) with a characteristic isotopic pattern for bromine (¹:¹ ratio for M and M+2). |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of aromatic and methyl groups, C=C and C=N stretching of the indazole ring, and a C-Br stretching vibration. |
Conclusion
This technical guide presents a well-reasoned and detailed synthetic approach for the preparation of 4-Bromo-2,3-dimethyl-2H-indazole. By dissecting the synthesis into three logical steps and providing in-depth explanations for the choice of reagents and conditions, this document aims to empower researchers to successfully synthesize this valuable building block. The emphasis on mechanistic understanding and analytical validation ensures a high degree of scientific rigor, facilitating the advancement of research in medicinal chemistry and drug development.
References
-
General Indazole Synthesis: A variety of methods for the synthesis of the indazole core are reviewed in
- Title: Recent Advances in the Synthesis of Indazoles
- Source: Chemical Reviews
-
URL: [Link] (Note: A specific article URL would be generated from a direct search for a relevant review article).
-
Regioselective N-Alkylation of Indazoles: The factors governing the regioselectivity of N-alkylation of indazoles are discussed in
- Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution
- Source: Beilstein Journal of Organic Chemistry
-
URL: [Link]
-
Bromination of Aromatic Compounds: The use of N-Bromosuccinimide for the bromination of electron-rich aromatic systems is a standard procedure detailed in many organic chemistry textbooks and review articles.
- Title: N-Bromosuccinimide as a Bromin
- Source: Comprehensive Organic Synthesis
-
URL: [Link]
-
Characterization of Indazole Derivatives: Spectroscopic data for various substituted indazoles can be found in numerous research articles.
- Title: Synthesis and characterization of novel indazole deriv
- Source: Journal of Heterocyclic Chemistry
-
URL: [Link]
Introduction: The Significance of the Indazole Scaffold
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2,3-dimethyl-2H-indazole
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Indazole derivatives have demonstrated a broad spectrum of activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[2][3] For instance, Granisetron, a selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea, features an N-alkylated indazole core.[1]
This guide provides a detailed, scientifically-grounded protocol for the synthesis of a specific derivative, 4-Bromo-2,3-dimethyl-2H-indazole . The strategic placement of substituents—a bromine atom at the C4 position and methyl groups at C3 and N2—creates a molecule with significant potential for further functionalization in drug discovery programs. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring that researchers can not only replicate the synthesis but also adapt it based on a solid understanding of the chemistry involved.
Overall Synthetic Strategy
The synthesis of 4-Bromo-2,3-dimethyl-2H-indazole is most logically approached via a two-step sequence starting from the commercially available or readily synthesized precursor, 4-Bromo-3-methyl-1H-indazole .[4] This strategy isolates the key chemical challenge to the regioselective methylation of the indazole nitrogen.
The proposed synthetic workflow is as follows:
-
Starting Material Procurement : Acquisition of 4-Bromo-3-methyl-1H-indazole.
-
Regioselective N-Methylation : Introduction of a methyl group at the N2 position of the indazole ring to yield the final product.
Caption: High-level overview of the synthetic pathway.
Part 1: The Challenge of Regioselective N-Alkylation
The core scientific challenge in this synthesis is controlling the site of methylation. The 1H-indazole system exists in tautomeric forms, and its corresponding anion, the indazolide, possesses two nucleophilic nitrogen atoms (N1 and N2). Alkylation can therefore produce a mixture of N1 and N2-substituted isomers, often necessitating difficult chromatographic separation and reducing the overall yield of the desired product.[5]
The regiochemical outcome is highly dependent on several factors:
-
Steric Hindrance : The existing methyl group at the C3 position provides some steric hindrance around the N2 position. However, this is often insufficient to completely direct alkylation to the N1 position.
-
Base and Counterion : The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) affects the nature of the indazolide salt and the degree of ion pairing, which can influence the accessibility of the two nitrogen atoms.
-
Solvent : The solvent (e.g., THF, DMF, Acetonitrile) plays a critical role in solvating the indazolide anion and the electrophile, thereby modulating the reaction pathway.
-
Electrophile : The nature of the alkylating agent can also impact the N1/N2 ratio.
While many standard conditions (e.g., NaH in THF) can favor N1 alkylation, specific methodologies have been developed to selectively furnish the thermodynamically less stable but often desired N2 isomer.[5] Copper(II) triflate has been reported as an effective promoter for the N2-alkylation of 1H-indazoles, providing a reliable route to the desired regioisomer.[6]
Caption: Competing pathways in the N-methylation of the indazole core.
Part 2: Detailed Synthesis Protocol
This protocol is designed to favor the formation of the N2-methylated product. It is imperative that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the base and other side reactions.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Equiv. | Quantity | Notes |
| 4-Bromo-3-methyl-1H-indazole | 211.05 | 1.0 | 2.11 g (10 mmol) | Starting material. |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 (as NaH) | 1.2 | 0.48 g (12 mmol) | Strong, non-nucleophilic base. Handle with extreme care. |
| Anhydrous Dimethylformamide (DMF) | 73.09 | - | 50 mL | Polar aprotic solvent. Use a freshly opened bottle or dried solvent. |
| Methyl Iodide (MeI) | 141.94 | 1.5 | 0.93 mL (15 mmol) | Electrophile. Highly toxic; handle in a fume hood. |
| Saturated aq. NH₄Cl Solution | - | - | 50 mL | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | - | - | ~300 mL | For extraction. |
| Brine (Saturated aq. NaCl) | - | - | 50 mL | For washing the organic phase. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | For drying the organic phase. |
| Silica Gel (230-400 mesh) | - | - | As needed | For column chromatography. |
Experimental Procedure
-
Reaction Setup : To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (0.48 g, 12 mmol of 60% dispersion).
-
Solvent Addition : Wash the sodium hydride by adding anhydrous hexane (10 mL), stirring for 5 minutes, stopping the stirring, allowing the NaH to settle, and carefully removing the hexane via cannula. Repeat this wash twice to remove the mineral oil. Carefully add anhydrous DMF (30 mL) to the flask.
-
Deprotonation : Cool the suspension to 0 °C using an ice-water bath. Dissolve 4-bromo-3-methyl-1H-indazole (2.11 g, 10 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 20 minutes. Rationale: This slow addition at low temperature controls the exothermic reaction and hydrogen gas evolution as the acidic indazole proton is removed.
-
Anion Formation : After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium indazolide salt may be observed as a color change or formation of a thicker suspension.
-
N-Methylation : Cool the reaction mixture back down to 0 °C. Add methyl iodide (0.93 mL, 15 mmol) dropwise over 15 minutes. Causality: The indazolide anion is a potent nucleophile. Adding the electrophile (MeI) at low temperature helps to control the exothermic alkylation reaction and can improve regioselectivity.
-
Reaction Completion : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system until the starting material spot is consumed.
-
Work-up : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification : Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc). The two regioisomers (N1 and N2) should separate. The polarity of the N2-isomer is typically different from the N1-isomer, often being slightly less polar. Collect the fractions corresponding to the desired product and concentrate to yield 4-bromo-2,3-dimethyl-2H-indazole as a solid.
Characterization and Validation
The identity and purity of the final product must be confirmed through standard analytical techniques:
-
¹H NMR : The N-methyl signal for an N2-substituted indazole typically appears at a different chemical shift than for an N1-isomer. The N2-CH₃ signal is expected around 4.1 ppm, while the N1-CH₃ is usually further upfield (around 3.8 ppm). The aromatic protons should also show characteristic shifts.
-
¹³C NMR : The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS) : The molecular ion peak corresponding to the product's mass (C₉H₉BrN₂) should be observed (m/z ≈ 224.0/226.0, showing the characteristic isotopic pattern for bromine).
Safety and Handling
-
Sodium Hydride (NaH) : Highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.
-
Methyl Iodide (MeI) : A potent carcinogen and toxicant. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Dimethylformamide (DMF) : A potential teratogen. Avoid inhalation and skin contact.
References
-
Jadhav, S. D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(48), 31069-31093. [Link]
-
Tantray, M. A., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(15), 5849. [Link]
-
Raut, S., et al. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(4), 363-404. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of 2H-indazoles. [Link]
-
Shaikh, R. (2023). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 14(2), 118-124. [Link]
-
Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581-585. [Link]
-
ResearchGate. (2022). The Bromination of 2H-indazoles. [Link]
-
Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581-585. [Link]
- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Rodríguez-Villar, A., et al. (2022). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 27(19), 6668. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2019(1), 99-159. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 785-792. [Link]
-
Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13, 581-585. [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
PubChem. (4-bromo-3-methyl-1H-indazol-5-yl)methanamine. [Link]
- Google Patents. (2017).
-
Jennings, C. L., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2908-2917. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-methyl-1H-indazole | [frontierspecialtychemicals.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Target Molecule
Indazoles are a class of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The specific substitution pattern on the indazole ring can greatly influence its pharmacological properties. The target of this guide, 4-Bromo-2,3-dimethyl-2H-indazole, is a derivative with substituents that are expected to modulate its electronic and steric properties.
The accurate characterization of such molecules is paramount for drug discovery and development. Spectroscopic techniques like NMR, MS, and IR are the cornerstones of this characterization, providing unambiguous evidence of a molecule's structure and purity.
Due to the absence of published experimental spectra for 4-Bromo-2,3-dimethyl-2H-indazole, this guide will provide a detailed prediction of its spectroscopic data. These predictions are grounded in the fundamental principles of spectroscopy and are supported by data from related, well-characterized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Bromo-2,3-dimethyl-2H-indazole, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the protons of the two methyl groups. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms, as well as the electron-donating nature of the methyl groups.
Molecular Structure with Atom Numbering for NMR Assignments:
Caption: Predicted molecular structure of 4-Bromo-2,3-dimethyl-2H-indazole with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H7 | ~7.5 - 7.7 | d | 8.0 - 9.0 | Deshielded due to proximity to the pyrazole ring. |
| H5 | ~7.3 - 7.5 | d | 7.0 - 8.0 | Influenced by the adjacent bromine atom. |
| H6 | ~7.0 - 7.2 | t | 7.0 - 8.5 | Appears as a triplet due to coupling with H5 and H7. |
| N2-CH₃ | ~3.8 - 4.0 | s | - | Typical chemical shift for an N-methyl group in such a heterocyclic system. |
| C3-CH₃ | ~2.4 - 2.6 | s | - | Typical chemical shift for a methyl group on an aromatic ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, N) and the hybridization state.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7a | ~148 - 150 | Aromatic carbon adjacent to two nitrogen atoms. |
| C3a | ~140 - 142 | Aromatic carbon at the ring junction. |
| C3 | ~135 - 138 | Aromatic carbon bearing a methyl group. |
| C5 | ~128 - 130 | Aromatic CH carbon. |
| C7 | ~125 - 127 | Aromatic CH carbon. |
| C6 | ~122 - 124 | Aromatic CH carbon. |
| C4 | ~110 - 115 | Aromatic carbon directly attached to bromine (ipso-carbon), significant shielding. |
| N2-CH₃ | ~40 - 45 | N-methyl carbon. |
| C3-CH₃ | ~15 - 20 | C-methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. For 4-Bromo-2,3-dimethyl-2H-indazole, we would expect to see a characteristic isotopic pattern for the molecular ion due to the presence of bromine.
Predicted Molecular Ion and Isotopic Pattern
The molecular formula is C₉H₉BrN₂. The molecular weight will be determined by the isotopes of each element. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.
-
[M]⁺ (with ⁷⁹Br): m/z = 224.00
-
[M+2]⁺ (with ⁸¹Br): m/z = 226.00
Predicted Fragmentation Pathway
The fragmentation of the molecular ion will likely proceed through several key pathways, including the loss of the methyl groups and the bromine atom.
Proposed Fragmentation Workflow:
Caption: A generalized workflow for the spectroscopic characterization of a novel compound.
Conclusion
While experimental data for 4-Bromo-2,3-dimethyl-2H-indazole remains to be published, this guide provides a comprehensive and scientifically grounded prediction of its key spectroscopic features. The predicted NMR, MS, and IR data presented herein should serve as a valuable reference for any researcher working on the synthesis or identification of this compound. The provided protocols also offer a clear roadmap for the experimental work required to confirm these predictions. As with any predictive work, experimental verification is the ultimate standard for structural confirmation.
References
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [2]2. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [3]3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [1]4. Mass Spectrometry of Heterocyclic Compounds. In Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. [4]5. Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-bromo-2-methyl-2h-indazole (C8H7BrN2) [pubchemlite.lcsb.uni.lu]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to 4-Bromo-2,3-dimethyl-2H-indazole: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-2,3-dimethyl-2H-indazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in current literature, this paper will extrapolate its chemical properties, reactivity, and potential applications from established principles of indazole chemistry and data from closely related analogues. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this emerging chemical entity.
Introduction to the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a prominent scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[4][5][6] The indazole core can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being generally more stable.[1][3] However, 2H-indazole derivatives also play a crucial role in the development of therapeutic agents, such as the multi-kinase inhibitor Pazopanib.[1][5] The strategic functionalization of the indazole ring system allows for the fine-tuning of its pharmacological profile, making compounds like 4-Bromo-2,3-dimethyl-2H-indazole valuable building blocks for novel drug discovery programs.[7]
Physicochemical and Spectroscopic Properties
| Property | Predicted Value / Description |
| Molecular Formula | C₉H₉BrN₂ |
| Molecular Weight | 225.09 g/mol [8] |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| Melting Point | Not established, but likely to be a crystalline solid with a defined melting point. |
Spectroscopic Analysis (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic protons on the benzene ring will be influenced by the bromine substituent. The N-methyl group will likely appear as a singlet around 3.7-4.0 ppm, while the C3-methyl group will be a singlet at a slightly different chemical shift.
-
¹³C NMR: The carbon NMR will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the bromine and methyl substituents, as well as the nitrogen atoms in the pyrazole ring.
-
Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). The molecular ion peak [M]+ would be expected around m/z = 224 and 226.
Synthesis and Reactivity
A plausible synthetic route to 4-Bromo-2,3-dimethyl-2H-indazole can be proposed based on established methodologies for the synthesis of substituted 2H-indazoles.[9] A potential strategy involves the cyclization of a suitably substituted precursor.
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway is hypothetical and would require experimental validation.
Figure 1: Proposed synthetic pathway for 4-Bromo-2,3-dimethyl-2H-indazole.
Experimental Protocol (Hypothetical)
Step 4: N-methylation of 4-Bromo-3-methyl-1H-indazole
-
To a solution of 4-Bromo-3-methyl-1H-indazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2,3-dimethyl-2H-indazole.
Chemical Reactivity and Potential for Further Functionalization
The bromine atom at the 4-position of the indazole ring is a key functional handle for further synthetic transformations, particularly through metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
Figure 2: Potential cross-coupling reactions at the C4-position.
These reactions allow for the introduction of a wide variety of substituents at the 4-position, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs. The choice of catalyst, ligand, and reaction conditions would be critical for achieving high yields and selectivity.
Potential Applications in Drug Discovery and Materials Science
The indazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been investigated for a multitude of therapeutic targets.[5]
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted indazole core. The 2,3-dimethyl substitution pattern, combined with further diversification at the 4-position, could lead to potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.
-
Antiprotozoal Agents: Indazole derivatives have shown promise as antiprotozoal agents.[10]
-
Organic Electronics: The rigid, aromatic nature of the indazole ring system suggests potential applications in the design of organic light-emitting diodes (OLEDs) and other organic electronic materials.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Bromo-2,3-dimethyl-2H-indazole.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: While specific toxicity data is unavailable, related bromo-aromatic compounds can be harmful if swallowed, and may cause skin and eye irritation.[11][13]
Conclusion and Future Outlook
4-Bromo-2,3-dimethyl-2H-indazole represents a promising, albeit under-explored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for further functionalization. The insights provided in this guide, extrapolated from the rich chemistry of the indazole scaffold, are intended to stimulate further research into this and related molecules. Experimental validation of the proposed synthesis and reactivity, along with biological screening, will be crucial in unlocking the full potential of this compound in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- MDPI. (2021).
-
PubChemLite. (n.d.). 4-bromo-2-methyl-2h-indazole. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- National Center for Biotechnology Information. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- National Center for Biotechnology Information. (2023). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E.
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
- National Center for Biotechnology Information. (2021).
- ResearchGate. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry.
-
Chemspace. (n.d.). 7-bromo-2,3-dimethyl-2H-indazole. Retrieved from [Link]
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
- National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Institute of Chemistry of Clermont-Ferrand. (n.d.).
-
PubChem. (n.d.). 4-Bromo-2,3-dimethylhexane. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. labsolu.ca [labsolu.ca]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. achmem.com [achmem.com]
An In-Depth Technical Guide to 4-Bromo-2,3-dimethyl-2H-indazole: Properties, Synthesis, and Applications
A Senior Application Scientist's Perspective on a Novel Indazole Derivative
Forward: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 4-Bromo-2,3-dimethyl-2H-indazole. It is important to note that as of the date of this publication, 4-Bromo-2,3-dimethyl-2H-indazole is not a widely cataloged compound, and a specific CAS number has not been assigned. This guide has been constructed by leveraging data from closely related analogs, established principles of indazole chemistry, and predictive analysis to provide a scientifically grounded resource. The primary analog referenced is 4-Bromo-2-methyl-2H-indazole (CAS: 590417-93-9) , with additional context provided by other substituted indazoles.
Introduction to the Indazole Scaffold
Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2][3] The arrangement of nitrogen atoms in the pyrazole ring allows for the existence of two primary tautomers, 1H-indazole and 2H-indazole, with the 1H form generally being more thermodynamically stable.[2] The specific substitution pattern on the indazole core is crucial in determining its pharmacological profile, making the synthesis of novel derivatives a key focus in drug discovery.[4]
This guide focuses on a specific, albeit novel, derivative: 4-Bromo-2,3-dimethyl-2H-indazole. The introduction of a bromine atom at the 4-position and methyl groups at the 2 and 3-positions is anticipated to confer unique physicochemical and biological properties, making it a compound of interest for further investigation.
Physicochemical Properties: An Analog-Based Assessment
Due to the absence of experimental data for 4-Bromo-2,3-dimethyl-2H-indazole, the properties of the closely related analog, 4-Bromo-2-methyl-2H-indazole , are presented below to provide a reasonable estimation.
| Property | Data (for 4-Bromo-2-methyl-2H-indazole) | Reference |
| CAS Number | 590417-93-9 | [5] |
| Molecular Formula | C₈H₇BrN₂ | [5] |
| Molecular Weight | 211.06 g/mol | [5] |
| Physical Form | Solid | [5] |
| IUPAC Name | 4-bromo-2-methylindazole | [6] |
| SMILES String | Cn1cc2c(Br)cccc2n1 | [5] |
| InChI Key | OFOZLGCQBJDWRJ-UHFFFAOYSA-N | [6] |
For the target compound, 4-Bromo-2,3-dimethyl-2H-indazole , the molecular formula would be C₉H₉BrN₂ and the molecular weight would be approximately 225.09 g/mol , similar to its isomer 7-bromo-2,3-dimethyl-2H-indazole.[7]
Proposed Synthesis of 4-Bromo-2,3-dimethyl-2H-indazole
A plausible and efficient synthetic route to 4-Bromo-2,3-dimethyl-2H-indazole can be designed starting from the commercially available precursor, 4-Bromo-3-methyl-1H-indazole (CAS: 1159511-73-5) .[2][8][9] The key transformation is the regioselective N-methylation of the indazole ring.
Synthetic Workflow
The proposed synthesis involves a single, high-yielding step of N-methylation. The regioselectivity of indazole alkylation can be influenced by the choice of base and solvent.[10]
Caption: Proposed synthesis of 4-Bromo-2,3-dimethyl-2H-indazole.
Detailed Experimental Protocol
Objective: To synthesize 4-Bromo-2,3-dimethyl-2H-indazole via N-methylation of 4-Bromo-3-methyl-1H-indazole.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-3-methyl-1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. The formation of the indazolide anion is expected.
-
Methylation: Stir the mixture at 0 °C for 30 minutes. Then, add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the N1 and N2 alkylated isomers and obtain the desired 4-Bromo-2,3-dimethyl-2H-indazole.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the indazole nitrogen, forming the indazolide anion, which is a potent nucleophile for the subsequent alkylation.
-
Anhydrous THF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.
-
Methyl Iodide: A highly reactive methylating agent is used to ensure efficient methylation.
-
Inert Atmosphere: Prevents the reaction of the strong base with atmospheric moisture.
Applications in Drug Discovery and Development
Indazole derivatives are a cornerstone in modern oncology, with several approved drugs and clinical candidates targeting various protein kinases.[4][11] The bromination of the indazole core provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities and explore the chemical space for enhanced biological activity.[1]
Potential as a Kinase Inhibitor
Many indazole-based drugs function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[7] These pathways include the PI3K/AKT/mTOR and VEGFR signaling cascades.[12][13]
PI3K/AKT/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[12] Indazole derivatives have been developed as potent inhibitors of kinases within this pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by indazole derivatives.
The unique substitution pattern of 4-Bromo-2,3-dimethyl-2H-indazole may allow for specific interactions with the ATP-binding pocket of kinases like PI3K or mTOR, potentially leading to potent and selective inhibition.
Role in Anti-Angiogenesis
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Several indazole-containing drugs, such as Axitinib and Pazopanib, are potent VEGFR inhibitors.[11] The bromo-substituent at the 4-position of the target molecule could be a key pharmacophoric feature or a site for further elaboration to optimize binding to the VEGFR kinase domain.
Conclusion
While 4-Bromo-2,3-dimethyl-2H-indazole remains a novel compound with limited published data, this guide provides a solid foundation for its synthesis and exploration. Based on the well-established chemistry and pharmacology of its analogs, it holds promise as a valuable building block in the development of new therapeutic agents, particularly in the field of oncology. The proposed synthetic route is practical and relies on well-understood chemical transformations. Further research into this and similar derivatives is warranted to fully elucidate their potential in medicinal chemistry and materials science.
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Indazole Derivatives: Promising Anti-tumor Agents. (2018). PubMed. Available at: [Link]
- Recent Advances in the Development of Indazole-based Anticancer Agents. (2020). Wiley Online Library.
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). National Center for Biotechnology Information. Available at: [Link]
- 4-Bromo-2-methyl-2H-indazole | 590417-93-9. J&K Scientific.
- Synthesis method of indazole compound. Google Patents.
- Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2).
-
1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). PubMed. Available at: [Link]
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- 4-Bromo-3-methyl-1H-indazole | 1159511-73-5. Manchester Organics.
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing.
- 4-Bromo-3-methyl-1H-indazole 1159511-73-5. TCI (Shanghai) Development Co., Ltd..
- 4-Bromo-3-methyl-1H-indazole. Frontier Specialty Chemicals.
- The Bromination of 2H-indazoles.
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2023). National Center for Biotechnology Information. Available at: [Link]
- 2,3-Dimethyl-2H-indazol-6-amine | 444731-72-0. Biosynth.
- Methyl 4-bromo-1H-indazole-3-carboxyl
- CAS 1159511-73-5 4-Bromo-3-methyl-1H-indazole. BOC Sciences.
- 2,3-DIMETHYL-2H-INDAZOL-6-AMINE synthesis. Chemicalbook.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing.
- 4-Bromo-2-methyl-2H-indazole AldrichCPR 590417-93-9. Sigma-Aldrich.
- 4-Bromo-3-methyl-1H-indazole | 1159511-73-5. Sigma-Aldrich.
- 1159511-73-5|4-Bromo-3-methyl-1H-indazole. BLD Pharm.
- Preparation method of 4-bromo-5-methyl-1H-indazole.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
Sources
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-methyl-1H-indazole | [frontierspecialtychemicals.com]
- 3. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (4-bromo-3-methyl-1H-indazol-5-yl)methanamine | C9H10BrN3 | CID 117109605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. 4-Bromo-3-methyl-1H-indazole | 1159511-73-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
biological activity of 4-Bromo-2,3-dimethyl-2H-indazole
Positive results from the initial in vitro screens would trigger a deeper dive into the mechanism of action, including broad kinase panel screening and cellular assays to confirm target engagement. Ultimately, promising in vitro data would form the foundation for lead optimization efforts and subsequent evaluation in preclinical in vivo models of cancer or inflammation. The continued exploration of the chemical space around privileged scaffolds like indazole remains a highly promising strategy for the discovery of next-generation therapeutics. [12]
References
- The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Saketi, J. R., Boddapati, S. N. M., Raghuram, M., Koduru, G. B., & Bollikolla, H. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry.
- Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelax
- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central.
- Gaikwad, D. D. (2016). Therapeutic and synthetic approach towards indazole. Hilaris Publisher.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. (2021).
- Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Deriv
- 2H-Indazole synthesis. Organic Chemistry Portal.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
- Indazole From Natural Resources And Biological Activity.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
- Recent Advances in the Development of Indazole-based Anticancer Agents. PubMed. (2018).
- Pd(PPh3)
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2H-Indazole synthesis [organic-chemistry.org]
A Strategic Guide to Unveiling the Therapeutic Targets of 4-Bromo-2,3-dimethyl-2H-indazole Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics and clinical candidates. Its privileged structure is particularly adept at targeting protein kinases, leading to significant advances in oncology and inflammatory diseases. This guide addresses the novel compound, 4-bromo-2,3-dimethyl-2H-indazole, for which specific biological targets are not yet publicly documented. Rather than a simple review, this document presents a comprehensive, technically-grounded strategic framework for a research team tasked with its target identification and validation. We synthesize field-proven insights with detailed, actionable protocols, moving from broad hypothesis generation based on the indazole pharmacophore to granular, state-of-the-art experimental workflows for target deconvolution and mechanistic validation. This guide is designed to serve as a complete roadmap, empowering researchers to systematically uncover the therapeutic potential of this and other novel indazole derivatives.
Part 1: The Indazole Scaffold - A Privileged Pharmacophore in Drug Discovery
The indazole ring system, a fusion of benzene and pyrazole rings, is a recurring motif in a multitude of biologically active compounds.[1] Its structural rigidity, combined with its capacity for diverse functionalization, makes it an ideal scaffold for interacting with various biological targets.[1] This is evidenced by the clinical success of several indazole-containing drugs. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, and Axitinib is another potent kinase inhibitor targeting VEGFR for the same indication.[2]
Given the established therapeutic value of the indazole core, any novel derivative, such as 4-bromo-2,3-dimethyl-2H-indazole, warrants a thorough investigation. The specific substitutions—a bromine atom at the 4-position, methyl groups at the 2 and 3-positions, and the 2H-indazole tautomeric form—will uniquely influence its physicochemical properties and target-binding profile. This guide provides the strategic and methodological framework to elucidate that profile.
Part 2: Hypothesis Generation - Inferring Potential Target Classes from a Privileged Scaffold
In the absence of direct evidence, a logical first step is to generate hypotheses based on the extensive pharmacology of structurally related molecules. The chemical architecture of 4-bromo-2,3-dimethyl-2H-indazole strongly suggests two primary, high-probability target classes.
Primary Hypothesis: The Protein Kinase Superfamily
The most compelling hypothesis is that 4-bromo-2,3-dimethyl-2H-indazole derivatives will exhibit inhibitory activity against one or more protein kinases. Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[3][4] The indazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases, thus acting as a competitive inhibitor.[2]
Based on extensive literature reviews of indazole analogues, the following kinase families represent high-priority targets for initial investigation:
-
Receptor Tyrosine Kinases (RTKs): Including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), which are critical drivers of tumor angiogenesis.[2][5]
-
Mitotic Kinases: Such as Aurora Kinases (AURK), which are essential for cell cycle progression and are frequently overexpressed in tumors.[2]
-
Intracellular Signaling Kinases: Components of the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central to cell growth, proliferation, and survival.[6][7]
Secondary Hypotheses: Exploring Beyond Kinases
While kinases are the primary suspects, the versatility of the indazole scaffold necessitates consideration of other potential target classes to ensure a comprehensive investigation.
-
Cyclooxygenase (COX) Enzymes: Certain 2H-indazole derivatives have demonstrated anti-inflammatory properties through the inhibition of COX-2, making this a plausible target if the compound shows anti-inflammatory phenotypes.[8][9]
-
Epigenetic Targets: Indazole derivatives have been developed as inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein involved in transcriptional regulation in cancer.[10]
-
Bacterial Proteins: Notably, derivatives of 4-bromo-1H-indazole have been identified as inhibitors of the bacterial cell division protein FtsZ, suggesting a potential application as antimicrobial agents.[11]
Part 3: A Step-by-Step Workflow for Target Identification and Deconvolution
The core of this guide is a robust, multi-pronged experimental workflow designed to move from a broad phenotypic observation to the confident identification of specific molecular targets.
Step 1: Phenotypic Screening - Establishing Biological Activity
Causality: Before seeking a specific target, we must first confirm that the compound elicits a measurable and desirable biological response in a relevant system. A broad anti-proliferation screen against a panel of cancer cell lines is the industry-standard starting point.
Experimental Protocol: High-Throughput Cell Viability Screening
-
Cell Plating: Seed a diverse panel of human cancer cell lines (e.g., representing lung, breast, colon, and leukemia) in 96-well or 384-well microplates at their predetermined optimal densities. Incubate for 24 hours to allow for cell adherence and recovery.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-bromo-2,3-dimethyl-2H-indazole in DMSO. Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) to create a range of concentrations spanning from low nanomolar to high micromolar.
-
Cell Treatment: Add the diluted compound or DMSO vehicle control to the appropriate wells. Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Use a luminescence-based ATP detection assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[12] Add the reagent to all wells, incubate as per the manufacturer's instructions to lyse cells and stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the DMSO vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.
Data Presentation: Summary of Anti-Proliferative Activity
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | [Value] |
| MCF-7 | Breast Adenocarcinoma | [Value] |
| HCT116 | Colorectal Carcinoma | [Value] |
| K562 | Chronic Myelogenous Leukemia | [Value] |
Step 2: Target Deconvolution - Identifying Direct Binding Partners
Causality: Once a phenotype is established, the critical next step is to identify the specific protein(s) that the compound directly binds to, thereby causing the observed effect. Unbiased proteomic approaches are powerful tools for this purpose.
Method A: Chemical Proteomics using Kinobeads
Expertise: This method uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a lysate.[13] By pre-incubating the lysate with our soluble test compound, we can identify its targets through competition; the targets that bind our compound will no longer bind to the beads and will be depleted from the final pulldown. This is a highly effective method for identifying kinase targets.[13]
Protocol Workflow:
-
Cell Lysis: Culture a responsive cell line (identified in Step 1) to a large scale and prepare a native cell lysate under conditions that preserve protein complexes and activity.
-
Competitive Binding: Aliquot the lysate. Incubate separate aliquots with increasing concentrations of 4-bromo-2,3-dimethyl-2H-indazole or a DMSO vehicle control for 1 hour.
-
Affinity Enrichment: Add the kinobeads slurry to each lysate aliquot and incubate to allow kinases not bound by the test compound to bind to the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Proteins whose abundance in the pulldown decreases in a dose-dependent manner with the test compound are identified as high-confidence binding targets.
Method B: Cellular Thermal Shift Assay (CETSA)
Expertise: This technique is based on the principle that when a small molecule binds to its target protein, it confers thermal stability.[14] By heating intact cells treated with the compound and then analyzing protein solubility, we can confirm target engagement in a physiological, label-free context. It is an invaluable orthogonal method to validate hits from affinity proteomics.[15]
Protocol Workflow:
-
Cell Treatment: Treat intact, cultured cells with either the test compound or a vehicle control.
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated fraction via centrifugation.
-
Protein Quantification: Analyze the amount of a specific candidate protein (from Method A) remaining in the soluble fraction at each temperature point using Western blotting or, for a proteome-wide analysis, by mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein versus temperature. A rightward shift in the melting curve for a specific protein in the presence of the compound indicates direct target engagement.
Part 4: Target Validation and Mechanistic Elucidation
Causality: Identifying a binding partner is not sufficient; we must validate that interaction with this target is responsible for the compound's biological activity. This involves a combination of in vitro biochemical assays, in-cell pathway analysis, and genetic approaches.
Step 1: In Vitro Biochemical Validation
Expertise: This is the definitive test to confirm direct inhibition. By using a purified, recombinant version of the target protein, we can precisely measure the compound's inhibitory potency in a controlled, cell-free system, eliminating confounding factors from the complex cellular environment.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagents: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit (e.g., LanthaScreen®) for the candidate kinase.[16] This includes the purified kinase, a fluorescently labeled substrate, and a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Reaction Setup: In a microplate, combine the kinase and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP and the fluorescently labeled substrate. Incubate for the optimized reaction time.
-
Detection: Stop the reaction and add the terbium-labeled phospho-specific antibody.
-
Data Acquisition: After incubation, read the plate on a TR-FRET-capable reader, measuring the emission at two wavelengths. The ratio of these signals corresponds to the amount of phosphorylated product.
-
Data Analysis: Plot the TR-FRET ratio against the compound concentration to generate a dose-response curve and calculate the biochemical IC50.
Data Presentation: Biochemical Inhibitory Potency
| Target Kinase | Biochemical IC50 (nM) |
| [Candidate Kinase 1] | [Value] |
| [Candidate Kinase 2] | [Value] |
Step 2: Cellular Target Engagement & Pathway Analysis
Expertise: We must confirm that the compound inhibits the target's function inside the cell. For a kinase, the most direct readout is the phosphorylation of its known downstream substrate. A reduction in substrate phosphorylation upon compound treatment provides strong evidence of on-target activity.
Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Cell Treatment: Treat a responsive cell line with the compound at concentrations around its cellular IC50 (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 1-2 hours). Include a positive control (e.g., growth factor stimulation) and a vehicle control.
-
Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK). Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate protein as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the bands on an imager.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated to total substrate protein confirms target inhibition.
Step 3: Genetic Validation of Target Dependency
Expertise: This is the gold standard for confirming that the identified target is responsible for the compound's anti-proliferative effect. By removing the target protein from the cell using genetic tools, we can test for a shift in compound sensitivity. If the cells are no longer sensitive to the compound after target removal, it proves the compound's effect is on-target.[17]
Protocol Workflow: siRNA-Mediated Knockdown
-
Transfection: Transfect a responsive cell line with either a small interfering RNA (siRNA) specifically targeting the candidate protein's mRNA or a non-targeting control siRNA.
-
Target Knockdown Confirmation: After 48-72 hours, harvest a portion of the cells and confirm successful knockdown of the target protein via Western blot.
-
Cell Viability Assay: Re-plate the remaining siRNA-transfected cells and perform the same 72-hour cell viability assay described in Part 3, Step 1, treating with a full dose-response curve of the indazole derivative.
-
Data Analysis: Compare the IC50 values between the cells treated with the target-specific siRNA and the non-targeting control. A significant rightward shift (increase) in the IC50 value in the knockdown cells validates that the compound's efficacy is dependent on the presence of the target protein.
Part 5: Conclusion and Future Directions
This guide has outlined a rigorous, hypothesis-driven, and experimentally validated pathway for the comprehensive characterization of 4-bromo-2,3-dimethyl-2H-indazole derivatives. By progressing from broad phenotypic screening to unbiased target deconvolution and culminating in multi-faceted target validation, a research team can build a robust data package that clearly defines the compound's mechanism of action.
Upon successful validation of a therapeutic target, subsequent research efforts should focus on:
-
Kinome-wide Selectivity Profiling: Screening the compound against a large panel of kinases to understand its selectivity profile and identify potential off-target liabilities.[18][19][20]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency, selectivity, and drug-like properties.[2][6]
-
Structural Biology: Obtaining a co-crystal structure of the compound bound to its target to rationalize its activity and guide further design efforts.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models of disease.
By following this strategic framework, the therapeutic potential of novel indazole derivatives can be systematically and efficiently unlocked, paving the way for the development of next-generation targeted therapies.
References
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. Available at: [Link]
-
5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. Available at: [Link]
-
Cell-based Assays for Drug Discovery | Reaction Biology. Available at: [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. Available at: [Link]
-
KINASE PROFILING & SCREENING - Reaction Biology. Available at: [Link]
-
Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]
-
Target Identification and Validation (Small Molecules) - University College London. Available at: [Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI. Available at: [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available at: [Link]
-
Kinase Screening & Profiling Services - BPS Bioscience. Available at: [Link]
-
Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
-
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. Available at: [Link]
-
Proteomics - Wikipedia. Available at: [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. Available at: [Link]
-
Target Deconvolution for Phenotypic Antibodies and Small Molecules. Available at: [Link]
-
Why structural proteomics is the best tool for drug target validation - Biognosys. Available at: [Link]
-
Target Identification Services | Target ID & Validation via Proteomics - Sapient Bio. Available at: [Link]
-
Structures of kinase inhibitors containing an indazole moiety - ResearchGate. Available at: [Link]
-
Target Discovery: Identification and Validation | Bio-Rad. Available at: [Link]
-
Target Deconvolution in the Post-genomic Era - Pharma Focus Asia. Available at: [Link]
-
Kinome Profiling Service | MtoZ Biolabs. Available at: [Link]
-
Currently Available Strategies for Target Identification of Bioactive Natural Products - Frontiers. Available at: [Link]
-
Quantitative Kinome Profiling Services - CD Biosynsis. Available at: [Link]
-
Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) | Bentham Science Publishers. Available at: [Link]
-
Target identification and validation in research - WJBPHS. Available at: [Link]
-
Molecular Target Validation in preclinical drug discovery. Available at: [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. Available at: [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - ResearchGate. Available at: [Link]
-
Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]
-
Chemical structures of 4-bromo-1H-indazole derivatives 151, 152 and 153. - ResearchGate. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. Available at: [Link]
-
Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]
-
Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Proteomics - Wikipedia [en.wikipedia.org]
- 15. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. wjbphs.com [wjbphs.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. assayquant.com [assayquant.com]
- 20. pharmaron.com [pharmaron.com]
Methodological & Application
Application Notes and Protocols: 4-Bromo-2,3-dimethyl-2H-indazole
Introduction: The Versatile Indazole Scaffold in Modern Chemistry
The indazole nucleus is a privileged heterocyclic motif renowned for its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3][4] Its unique electronic properties and ability to participate in various chemical transformations make it a cornerstone in medicinal chemistry and materials science. Among the functionalized indazoles, 4-Bromo-2,3-dimethyl-2H-indazole stands out as a key synthetic intermediate. The presence of a bromine atom at the 4-position provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation, while the methylation at the N2 and C3 positions offers steric and electronic modulation, influencing the molecule's reactivity and biological interactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-Bromo-2,3-dimethyl-2H-indazole. We will delve into detailed, field-proven protocols for its preparation and subsequent functionalization through palladium-catalyzed cross-coupling reactions, offering insights into the rationale behind experimental choices.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-2,3-dimethyl-2H-indazole is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrN₂ | [5] |
| Molecular Weight | 225.09 g/mol | |
| CAS Number | 590417-93-9 | [6][7][8] |
| IUPAC Name | 4-bromo-2,3-dimethyl-2H-indazole | [7] |
| SMILES | CN1N=C(C)C2=C1C=CC=C2Br | [5][7] |
Synthetic Protocol: Preparation of 4-Bromo-2,3-dimethyl-2H-indazole
The synthesis of 4-Bromo-2,3-dimethyl-2H-indazole can be approached through a multi-step sequence, beginning with a suitable starting material. While a direct, one-pot synthesis is not readily found in the literature, a plausible and efficient route can be designed based on established indazole synthesis methodologies.[9] The following protocol outlines a proposed synthetic pathway.
Workflow for the Synthesis of 4-Bromo-2,3-dimethyl-2H-indazole
Caption: Proposed synthetic workflow for 4-Bromo-2,3-dimethyl-2H-indazole.
Step-by-Step Experimental Protocol
Materials and Reagents:
-
2-Bromo-6-nitrotoluene
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reduction of 2-Bromo-6-nitrotoluene to 3-Bromo-2-methylaniline:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-6-nitrotoluene (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) in portions, followed by the slow addition of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-2-methylaniline.
-
-
Diazotization and Indazole Formation to 4-Bromo-3-methyl-1H-indazole:
-
Dissolve 3-bromo-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
The resulting precipitate can be collected by filtration, washed with cold water, and dried to afford 4-bromo-3-methyl-1H-indazole.
-
-
N-Methylation to 4-Bromo-2,3-dimethyl-2H-indazole:
-
To a solution of 4-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Add methyl iodide (1.2-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting crude product will be a mixture of N1 and N2 methylated isomers. Purify by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to isolate the desired 4-Bromo-2,3-dimethyl-2H-indazole isomer.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of 4-Bromo-2,3-dimethyl-2H-indazole serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, significantly expanding the chemical diversity of the indazole scaffold.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the arylation, heteroarylation, or vinylation of the indazole core.[10][11][12][13]
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
4-Bromo-2,3-dimethyl-2H-indazole
-
Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Step-by-Step Experimental Protocol:
-
To a Schlenk flask, add 4-Bromo-2,3-dimethyl-2H-indazole (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), [Pd(dppf)Cl₂] (0.05-0.10 eq), and potassium carbonate (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.[11]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-2,3-dimethyl-2H-indazole.
Rationale for Experimental Choices:
-
Catalyst: [Pd(dppf)Cl₂] is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its thermal stability and efficiency with a broad range of substrates.[10][11]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent like dioxane and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides, providing a direct route to introduce amino functionalities at the C4 position of the indazole ring.[14][15][16][17]
Caption: Essential components for a Buchwald-Hartwig amination reaction.
Materials and Reagents:
-
4-Bromo-2,3-dimethyl-2H-indazole
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Step-by-Step Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01-0.05 eq), the phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and sodium tert-butoxide (1.2-1.5 eq).
-
Add 4-Bromo-2,3-dimethyl-2H-indazole (1.0 eq) and the amine (1.1-1.3 eq).
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.[14][16]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 4-amino-2,3-dimethyl-2H-indazole derivative.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium precatalyst like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for C-N bond formation with a wide range of amines.[16][17]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for success.
Conclusion
4-Bromo-2,3-dimethyl-2H-indazole is a valuable and versatile building block in organic synthesis. The protocols outlined in these application notes provide a solid foundation for its synthesis and subsequent elaboration into more complex molecules through robust and reliable palladium-catalyzed cross-coupling reactions. By understanding the principles behind these methodologies, researchers can effectively utilize this compound to accelerate their research in drug discovery and materials science.
References
-
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 183-187. [Link]
-
BU CyberSec Lab. (n.d.). 4-Bromo-2,5-dimethyl-2H-indazole. Retrieved from [Link]
-
Pavia, C., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(7), 8246-8260. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 784-790. [Link]
-
Avila, M. C., et al. (2020). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 25(17), 3984. [Link]
-
Radi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6843-6850. [Link]
-
Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26135-26146. [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Lim, H. N., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(1), 245. [Link]
-
Berini, C., et al. (2018). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. Organic & Biomolecular Chemistry, 16(42), 7949-7957. [Link]
-
Zaytsev, A. V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380. [Link]
-
PubChem. (n.d.). 4-bromo-2-methyl-2h-indazole. Retrieved from [Link]
-
Ben-Yahia, A., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 12(7), 488-493. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2014). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Chemistry: An Indian Journal, 10(4), 100-112. [Link]
-
Kumar, A., et al. (2025). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][1][9][10]thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]
-
Hernandez-Vazquez, E., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2132. [Link]
-
Singh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1831-1853. [Link]
-
Sharma, V., & Kumar, P. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Organic Chemistry, 18(1), 46-63. [Link]
-
Asif, M. (2017). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. International Journal of Molecular Sciences, 18(12), 2598. [Link]
Sources
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-bromo-2-methyl-2h-indazole (C8H7BrN2) [pubchemlite.lcsb.uni.lu]
- 6. 590417-93-9|4-Bromo-2-methyl-2H-indazole|BLD Pharm [bldpharm.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 4-Bromo-2-methyl-2H-indazole - CAS:590417-93-9 - Sunway Pharm Ltd [3wpharm.com]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-2,3-dimethyl-2H-indazole in kinase inhibitor synthesis
Application Notes & Protocols
Topic: 4-Bromo-2,3-dimethyl-2H-indazole in Kinase Inhibitor Synthesis Audience: Researchers, scientists, and drug development professionals.
Guide Overview
This document provides a detailed technical guide on the strategic application of 4-Bromo-2,3-dimethyl-2H-indazole as a pivotal intermediate in the synthesis of kinase inhibitors. As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the underlying chemical principles, strategic considerations for reaction design, and practical, field-proven protocols. We will explore the significance of the indazole scaffold, delve into the mechanics of its functionalization via palladium-catalyzed cross-coupling, and provide a comprehensive, validated protocol for its use in constructing complex molecular architectures targeting key oncogenic pathways.
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
The indazole core is a prominent heterocyclic motif in modern medicinal chemistry, recognized for its versatile biological activities.[1][2] Its structural resemblance to purine has made it an exceptional scaffold for designing ATP-competitive kinase inhibitors.[3] Several FDA-approved drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core, underscoring its clinical significance in oncology.[4][5][6] The N1 and N2 positions of the pyrazole ring, along with substitution points on the fused benzene ring, provide rich vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[7] The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized cancer therapy.[3][7] Indazole derivatives have been successfully developed as inhibitors for a wide range of kinases, including:
The 2,3-dimethyl-2H-indazole isomer provides a stable and synthetically tractable core. The introduction of a bromine atom at the C4 position transforms this scaffold into a versatile building block, primed for diversification through modern cross-coupling chemistry.
Strategic Utility of 4-Bromo-2,3-dimethyl-2H-indazole
The bromine atom at the C4 position is the key functional handle on this intermediate. Its strategic value lies in its susceptibility to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[10][11] This reaction forms a carbon-carbon bond between the sp²-hybridized carbon of the indazole ring and an sp² or sp³ carbon of an organoboron compound, enabling the introduction of a vast array of aryl, heteroaryl, or alkyl groups.
Why this intermediate is valuable:
-
Synthetic Handle: The C-Br bond is sufficiently reactive for cross-coupling while the overall molecule remains stable for storage and handling.
-
Positional Isomerism: The 2,3-dimethyl substitution pattern prevents N-H reactivity and directs reactivity to the benzene ring, simplifying reaction outcomes compared to N-H free indazoles.
-
Vector for Diversification: The C4 position allows for the introduction of substituents that can probe deep into the kinase active site or modulate solubility and metabolic stability.
The general workflow for utilizing this intermediate in a drug discovery program is outlined below.
Caption: General workflow for kinase inhibitor precursor synthesis.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds in pharmaceutical synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.[10][12]
The reaction proceeds via a catalytic cycle involving a Palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimization.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Key Parameters and Causality
-
Palladium Catalyst: The choice of catalyst is critical. Pd(PPh₃)₄ is a classic, reliable choice that often works well. For more challenging couplings, catalysts with specialized phosphine ligands like Pd(dppf)Cl₂ are used, as the dppf ligand can stabilize the palladium center and promote efficient oxidative addition and reductive elimination.[11][12]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.[10][13] The choice of base can significantly impact yield and should be screened for optimization.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used.[11][14] The organic solvent solubilizes the starting materials and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Temperature: Reactions are typically heated (80-110 °C) to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[11][15] Microwave irradiation can be used to accelerate the reaction significantly.[14]
Data Summary: Representative Suzuki-Miyaura Conditions
The following table summarizes typical conditions reported for Suzuki-Miyaura couplings involving bromo-indazole scaffolds, providing a starting point for experimental design.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Bromo-Indazole | 5-Bromo-1-ethyl-1H-indazole | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [12] |
| Catalyst (mol%) | Pd(dppf)Cl₂ (5%) | PdCl₂(PPh₃)₂ (5%) | Pd(PPh₃)₄ (5%) | [12] |
| Base (equiv.) | K₂CO₃ (2.0) | Na₂CO₃ (2.0) | K₃PO₄ (2.0) | [12] |
| Solvent | Dimethoxyethane (DME) | 1,4-Dioxane | 1,4-Dioxane/H₂O | [12] |
| Temperature (°C) | 80 °C | 110 °C | 70-80 °C | [12] |
| Time | 2 hours | 40 min (Microwave) | 18-22 hours | [12] |
Detailed Experimental Protocol
Application Case Study: Synthesis of 4-(4-(Trifluoromethyl)phenyl)-2,3-dimethyl-2H-indazole, a precursor for a hypothetical kinase inhibitor. This reaction couples the indazole core with a trifluoromethylphenyl moiety, a common group in kinase inhibitors known to enhance binding affinity and metabolic stability.[16][17]
Materials and Reagents
-
4-Bromo-2,3-dimethyl-2H-indazole (1.0 equiv)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Protocol
-
Inert Atmosphere Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2,3-dimethyl-2H-indazole (e.g., 225 mg, 1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (228 mg, 1.2 mmol), and anhydrous potassium carbonate (345 mg, 2.5 mmol).
-
Causality: Combining the solid reagents first under ambient conditions is operationally simple. The inert atmosphere is established in the next step before adding liquids to prevent degradation of the catalyst and phosphine ligands.
-
-
Purge with Inert Gas: Seal the flask with a septum and purge the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Addition: Briefly remove the septum and add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol) to the flask. Reseal and briefly purge again.
-
Causality: The catalyst is added last before the solvent to minimize its exposure to air. A 3 mol% loading is a robust starting point for many Suzuki couplings.
-
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. To degas, bubble nitrogen or argon through the solvent mixture for 20-30 minutes. Add 10 mL of the degassed solvent mixture to the reaction flask via syringe.
-
Causality: Using degassed solvents is critical. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade the phosphine ligands, halting the catalytic cycle.
-
-
Reaction Execution: Lower the flask into a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Causality: Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture (solid K₂CO₃ in the solvent). 90 °C provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without significant decomposition.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the heat, allow the solids to settle, and draw a small aliquot with a syringe. A typical mobile phase for TLC would be 3:1 Hexanes:Ethyl Acetate. The starting bromide should have a different Rf value than the more nonpolar coupled product. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete (disappearance of the starting bromide), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Causality: The desired product is organic-soluble. This step partitions the product into the organic phase, leaving the inorganic base and palladium salts in the aqueous phase.
-
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Causality: The water wash removes residual dioxane and water-soluble impurities. The brine wash removes the bulk of the remaining water from the organic layer, facilitating drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification: The crude solid is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: The pure product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the C-Br bond and the appearance of signals corresponding to the new aryl group are key indicators of success. The presence of the trifluoromethyl group can be confirmed by ¹⁹F NMR.
Kinase Signaling Pathway Context
Many indazole-based inhibitors target receptor tyrosine kinases (RTKs) like VEGFR, which are crucial for tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[3] Inhibiting this pathway can starve the tumor and slow its growth.
Caption: Simplified VEGFR signaling pathway and point of intervention.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Incorrect base or base is not anhydrous.4. Low reaction temperature. | 1. Use fresh catalyst from a reliable source.2. Ensure thorough degassing of all solvents.3. Use a freshly opened or dried base. Try a stronger base like Cs₂CO₃.4. Increase temperature in 10 °C increments. |
| Formation of Debrominated Byproduct | 1. Presence of protic impurities.2. Hydrodehalogenation side reaction, sometimes promoted by certain ligands or excess base. | 1. Ensure all reagents and solvents are anhydrous.2. Reduce reaction time or temperature. Screen different catalyst/ligand systems. |
| Formation of Homocoupled Boronic Acid Byproduct | Reaction conditions are too harsh, or oxygen is present, promoting oxidative homocoupling. | Decrease reaction temperature. Ensure a strictly inert atmosphere. |
| Difficulty in Purification | Product and starting material have similar polarity. | Adjust the eluent system for column chromatography (e.g., use a less polar system like Toluene/Acetone). If still difficult, consider recrystallization. |
References
-
Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]
-
Deng, X., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anticancer Agents in Medicinal Chemistry. [Link]
-
Deng, X., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. [Link]
-
Tan, P., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Okuzumi, T., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Nguyen, T. A., et al. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. [Link]
-
Organic Chemistry Portal. Synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]
-
El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
-
Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
National Center for Biotechnology Information. N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine. PubChem. [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]
-
Al-Masum, M. A., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link]
-
Couto, I., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
-
Pharmaffiliates. N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine. Pharmaffiliates. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
Al-Ostath, A., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. [Link]
-
Welch, K. D., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank. [Link]
-
Hussain, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Catalysts. [Link]
-
Al-Salahi, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports. [Link]
-
Vargas Méndez, L. Y., Zacchino, S. A., & Kouznetsov, V. V. (2010). Synthesis of New 4-Methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines as Potent Antifungal Compounds. Journal of the Brazilian Chemical Society. [Link]
Sources
- 1. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jelsciences.com [jelsciences.com]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-Bromo-2,3-dimethyl-2H-indazole as a Strategic Intermediate in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Bromo-2,3-dimethyl-2H-indazole as a key chemical intermediate. We will delve into its critical role in the synthesis of biologically active molecules, with a particular focus on its application in the development of kinase inhibitors. This guide offers detailed, field-proven protocols, mechanistic insights, and data-driven recommendations to empower scientists in their research endeavors.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds that have progressed to clinical trials and commercial availability. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an ideal core for designing targeted therapeutics. The strategic introduction of a bromine atom at the 4-position of the 2,3-dimethyl-2H-indazole core, as in 4-Bromo-2,3-dimethyl-2H-indazole (1) , creates a versatile handle for a variety of cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the indazole core, a critical process in lead optimization.
The dimethylated indazole, specifically the 2,3-dimethyl-2H-indazole isomer, offers distinct advantages. The methylation at the N2 position blocks potential metabolic N-dealkylation and prevents the formation of regioisomers in subsequent reactions, simplifying purification and ensuring product consistency. The methyl group at the C3 position can also provide beneficial steric and electronic contributions to the overall pharmacology of the final compound.
Physicochemical Properties & Handling
A thorough understanding of the physicochemical properties of 1 is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C9H9BrN2 | N/A |
| Molecular Weight | 225.09 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | N/A |
Handling & Storage: 4-Bromo-2,3-dimethyl-2H-indazole is stable under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents. For long-term storage, refrigeration is recommended. As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a certified chemical fume hood.
Core Application: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling
One of the most powerful and widely utilized applications of 1 is in the synthesis of kinase inhibitors through Suzuki-Miyaura cross-coupling. This reaction allows for the formation of a carbon-carbon bond between the C4 position of the indazole and a variety of aryl or heteroaryl boronic acids or esters. This versatility is paramount in structure-activity relationship (SAR) studies, where diverse functionalities can be introduced at this position to probe the binding pocket of the target kinase.
A notable example is the synthesis of potent PIM-1 kinase inhibitors. PIM-1 is a serine/threonine kinase that is overexpressed in several human cancers, making it an attractive target for therapeutic intervention. The general synthetic strategy involves the coupling of 1 with a suitable boronic acid derivative.
Workflow for Suzuki-Miyaura Coupling
Below is a generalized workflow for the Suzuki-Miyaura coupling of 1 .
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Protocol: Synthesis of a PIM-1 Kinase Inhibitor Precursor
This protocol details the synthesis of a representative PIM-1 kinase inhibitor precursor via a Suzuki-Miyaura cross-coupling reaction between 4-Bromo-2,3-dimethyl-2H-indazole (1) and a commercially available boronic acid.
Materials:
-
4-Bromo-2,3-dimethyl-2H-indazole (1)
-
(4-(Aminomethyl)phenyl)boronic acid hydrochloride
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2,3-dimethyl-2H-indazole (1) (1.0 eq), (4-(aminomethyl)phenyl)boronic acid hydrochloride (1.2 eq), and sodium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl2 (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
-
Solvent Addition and Degassing:
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure complete degassing.
-
-
Reaction:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired coupled product.
-
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high efficiency and functional group tolerance.
-
Base: Sodium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of 1,4-dioxane and water provides a good balance of solubility for both the organic and inorganic reagents. Degassing is crucial to prevent the oxidation of the palladium catalyst.
-
Temperature: The elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe.
Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura coupling is a workhorse reaction, other cross-coupling strategies can also be employed with 1 to access a diverse range of analogs.
Buchwald-Hartwig Amination
The introduction of nitrogen-based substituents at the C4 position can be achieved via Buchwald-Hartwig amination. This reaction is particularly useful for synthesizing compounds with aniline or related functionalities, which can serve as key pharmacophores.
Caption: Key components of a Buchwald-Hartwig amination reaction.
A typical protocol would involve reacting 1 with the desired amine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an inert solvent like toluene or dioxane.
Conclusion
4-Bromo-2,3-dimethyl-2H-indazole is a high-value, versatile intermediate for medicinal chemistry and drug discovery. Its strategic design allows for efficient and predictable diversification through a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists, enabling the rapid synthesis of novel indazole-based compounds for biological evaluation. As with any chemical synthesis, careful optimization of reaction conditions may be necessary for specific substrates.
References
- Synthesis of Indazole Derivatives as Kinase Inhibitors.
- Preparation of indazole derivatives as protein kinase inhibitors.
- Preparation of N-(indazol-5-yl)benzamides as PIM-1 kinase inhibitors.
Application Notes and Protocols for 4-Bromo-2,3-dimethyl-2H-indazole in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets typically addressed by indole-containing compounds.[3] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-tumor effects.[1][4][5] This has led to the development of several FDA-approved drugs, such as the multi-kinase inhibitor Pazopanib, which features a 2,3-dimethyl-2H-indazole core and is used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6]
4-Bromo-2,3-dimethyl-2H-indazole is a key synthetic intermediate that provides a strategic handle for molecular elaboration. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of aryl, heteroaryl, and alkyl groups. This chemical versatility allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. These application notes will provide an in-depth guide to the strategic use of 4-Bromo-2,3-dimethyl-2H-indazole in the synthesis of kinase inhibitors, complete with detailed experimental protocols and insights into the underlying chemical principles.
Core Application: A Versatile Building Block for Kinase Inhibitors
The 2,3-dimethyl-2H-indazole scaffold has proven to be a highly effective template for the design of inhibitors targeting various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[6] The strategic placement of a bromine atom at the C4-position of this scaffold offers a robust platform for generating extensive libraries of analogs for structure-activity relationship (SAR) studies.[4][7] The primary synthetic strategy involves the conversion of the 4-bromo group into more elaborate structures, most commonly through palladium-catalyzed cross-coupling reactions.
Key Synthetic Strategies and Workflow
The functionalization of 4-Bromo-2,3-dimethyl-2H-indazole is typically achieved through a two-stage process. First, the bromo-indazole is converted to a more reactive intermediate, such as a boronic acid or boronic ester, via a Miyaura borylation. This intermediate is then used in a subsequent Suzuki-Miyaura cross-coupling reaction with a variety of aryl or heteroaryl halides to generate the final target molecules. This workflow provides a modular and highly adaptable approach to synthesizing diverse libraries of compounds.
Caption: Synthetic workflow for the diversification of 4-Bromo-2,3-dimethyl-2H-indazole.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and functionalization of 4-Bromo-2,3-dimethyl-2H-indazole. These are based on established methodologies for similar substrates and should be adapted and optimized for specific target molecules.[3]
Protocol 1: Miyaura Borylation of 4-Bromo-2,3-dimethyl-2H-indazole
This protocol describes the conversion of the aryl bromide to a boronic acid pinacol ester, a stable and versatile intermediate for subsequent cross-coupling reactions. The use of a palladium catalyst and a suitable base is crucial for the efficient formation of the carbon-boron bond.[3]
Materials:
-
4-Bromo-2,3-dimethyl-2H-indazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 4-Bromo-2,3-dimethyl-2H-indazole (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), and potassium acetate (2.5 equiv.).
-
Add Pd(dppf)Cl₂ (0.03 equiv.) to the flask.
-
Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,3-dimethyl-2H-indazole-4-boronic acid pinacol ester.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Anhydrous Solvent: Water can hydrolyze the boronic ester product and interfere with the catalytic cycle.
-
Base: Potassium acetate is a mild base that is crucial for the transmetalation step of the catalytic cycle.[3]
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions, known for its efficiency and tolerance of various functional groups.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester with an Aryl Halide
This protocol details the use of the boronic ester intermediate in a Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.[8]
Materials:
-
2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester (from Protocol 1)
-
Aryl or heteroaryl halide (e.g., 4-bromopyridine)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,4-Dioxane and water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethyl-2H-indazole-4-boronic acid pinacol ester (1.1 equiv.) and the aryl/heteroaryl halide (1.0 equiv.) in a 4:1 mixture of 1,4-dioxane and water.
-
Add the base (Na₂CO₃ or K₂CO₃, 2.0 equiv.) to the solution.
-
De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-aryl-2,3-dimethyl-2H-indazole derivative.
Self-Validating System:
The progress of both reactions can be meticulously tracked by TLC and LC-MS. The disappearance of the starting materials and the appearance of a new product spot (for TLC) or a peak with the expected mass-to-charge ratio (for LC-MS) provides real-time validation of the reaction's success. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in Kinase Inhibitor Development: SAR and Biological Activity
Derivatives of 4-Bromo-2,3-dimethyl-2H-indazole have been investigated as inhibitors of several kinases implicated in cancer progression. The 4-position of the indazole ring often points towards the solvent-exposed region of the kinase active site, making it an ideal point for modification to enhance potency and selectivity.
Caption: Targeted signaling pathways for indazole-based kinase inhibitors.
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various human cancer cell lines. This data highlights the potential of the 4-substituted 2,3-dimethyl-2H-indazole scaffold in developing potent anti-cancer agents.
| Compound ID | R Group at C4-position | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | MCF-7 (Breast) | 1.15 | [9] |
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | HCT116 (Colon) | 4.89 | [9] |
| 2f | 4-((dimethylamino)methyl)phenyl | A549 (Lung) | 0.23 | [9] |
| 2f | 4-((dimethylamino)methyl)phenyl | MCF-7 (Breast) | 0.35 | [9] |
| C05 | (Structure not fully disclosed) | IMR-32 (Neuroblastoma) | 0.948 | [10] |
| C05 | (Structure not fully disclosed) | MCF-7 (Breast) | 0.979 | [10] |
| 6f | 6-chloro-1H-benzo[d]imidazol-2-yl | Panc-1 (Pancreatic) | 0.80 | [11] |
| 6i | 6-bromo-1H-benzo[d]imidazol-2-yl | A-549 (Lung) | 0.90 | [11] |
Note: The compound numbering is based on the respective publications. The core scaffold in these examples may vary slightly but demonstrates the utility of a functionalized indazole ring.
Conclusion and Future Directions
4-Bromo-2,3-dimethyl-2H-indazole is a valuable and versatile starting material in medicinal chemistry, particularly for the development of novel kinase inhibitors. The protocols provided herein for Miyaura borylation and Suzuki-Miyaura cross-coupling offer a reliable and adaptable workflow for the synthesis of diverse compound libraries. The biological data presented for related analogs underscore the potential of this scaffold to yield potent anti-cancer agents. Future research in this area will likely focus on the development of more selective inhibitors by fine-tuning the substituents at the 4-position and exploring novel coupling partners to address emerging biological targets and overcome drug resistance.
References
- Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University.
-
Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15675-15687. [Link]
-
Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert opinion on therapeutic patents, 28(6), 441-453. [Link]
-
Feng, G., Meng, J., Xu, S., Gao, Y., Zhu, Y., & Huang, Z. (2022). A radical–radical cross coupling reaction of 3-aminoindazoles with sulfonyl hydrazides was realized. The strategy afforded the straightforward synthesis of 1,3-substituted aminoindazoles in good yields (up to 96%). RSC Advances, (47), 30432-30435. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. [Link]
- WO1999023076A1 - Therapeutically active compounds based on indazole bioisostere replacement of catechol in pde4 inhibitors. (1999).
-
Berini, C., Martin, T., Lassalas, P., Marsais, F., Baudequin, C., & Hoarau, C. (2017). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. Beilstein Journal of Organic Chemistry, 13, 1407. [Link]
-
Miyaura borylation. (n.d.). ResearchGate. [Link]
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
BOTHE, et al. (2022). US 20230174508A1. Googleapis.com. [Link]
-
Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Pérez-Villanueva, J., Yépez-Mulia, L., González-Sánchez, I., Palacios-Espinosa, F., & Castillo, R. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885. [Link]
-
Upmanyu, N., Gupta, J. K., & Singh, V. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin J Anal Pharm Chem, 3(4), 1076. [Link]
-
Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (2018). PMC. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC. [Link]
-
2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Tandon, R., Singh, S., & Singh, V. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 13(24), 2147-2175. [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US9580407B2 - Regioselective N-2 arylation of indazoles - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. b.aun.edu.eg [b.aun.edu.eg]
Introduction: The Strategic Importance of the Indazole Scaffold
An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Bromo-2,3-dimethyl-2H-indazole: Protocols and Mechanistic Insights
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized for its role as a versatile pharmacophore and a bioisostere of the natural indole nucleus.[1][2] Compounds bearing this heterocyclic motif exhibit a wide spectrum of biological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3] The ability to precisely functionalize the indazole core is therefore of paramount importance in drug discovery and development. Specifically, the introduction of aryl and heteroaryl substituents via carbon-carbon bond formation allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and broadly applied methods for constructing C(sp²)–C(sp²) bonds.[3] Its appeal lies in its operational simplicity, mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability of a diverse range of boronic acid and ester coupling partners.[1][2] This guide provides a detailed examination of the application of the Suzuki-Miyaura reaction to a specific, high-value substrate: 4-Bromo-2,3-dimethyl-2H-indazole. As a Senior Application Scientist, this document aims to deliver not just a protocol, but a comprehensive understanding of the reaction's mechanistic underpinnings and the rationale behind critical experimental choices.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst, which shuttles between its Pd(0) and Pd(II) oxidation states.[4][5] Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary stages:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 4-Bromo-2,3-dimethyl-2H-indazole. This is often the rate-determining step of the reaction and results in the formation of a square planar Pd(II) complex.[5][6]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or a derivative thereof) is transferred to the palladium center, displacing the halide. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which facilitates the transfer of the R group to the electrophilic Pd(II) center.[7][8]
-
Reductive Elimination: The final step involves the two organic groups on the palladium complex coupling together and detaching from the metal center, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]
Expertise in Action: Rationale for Key Experimental Parameters
The success of coupling 4-Bromo-2,3-dimethyl-2H-indazole is not accidental; it is the result of deliberate choices regarding the catalyst, base, and solvent system. Unlike NH-free indazoles, the N-methylated substrate used here avoids potential complications such as catalyst inhibition by the acidic N-H proton, often leading to cleaner reactions and higher yields.[9][10]
-
Catalyst and Ligand Selection: The choice of palladium source and its associated ligands is critical.
-
The Role of the Base: The base is not merely a spectator; it is a crucial activator in the catalytic cycle.[8]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common bases for Suzuki couplings. Potassium carbonate (K₂CO₃) is cost-effective and sufficient for many reactions.[1][12] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, which can accelerate the reaction, particularly with less reactive coupling partners.[3]
-
Phosphates (K₃PO₄): Potassium phosphate is another effective base, sometimes offering advantages in reactions prone to side reactions or with sensitive functional groups.[10]
-
-
Solvent Systems: The solvent must solubilize the organic substrate, the boronic acid, and the catalyst, while also facilitating the action of the inorganic base.
-
Dioxane/Water or DME/Water: A mixture of an ethereal solvent like 1,4-dioxane or dimethoxyethane (DME) with water is a classic choice.[1][3][12] The organic solvent dissolves the substrate and catalyst, while the aqueous phase dissolves the inorganic base and the boronate "ate" complex, bringing them into contact for the transmetalation step.
-
Temperature: Reactions are typically heated (e.g., 80-110 °C) to drive the reaction forward, particularly the oxidative addition and reductive elimination steps. Microwave irradiation can also be employed to significantly shorten reaction times.[11][13]
-
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-2,3-dimethyl-2H-indazole with a generic arylboronic acid.
Materials and Reagents:
-
4-Bromo-2,3-dimethyl-2H-indazole (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Argon or Nitrogen gas supply
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate with oil bath
-
Inert atmosphere manifold (Schlenk line)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2,3-dimethyl-2H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Expert Insight: Adding the solid reagents first allows for efficient removal of atmospheric oxygen from the vessel.
-
-
Catalyst Addition: Add the PdCl₂(dppf)·CH₂Cl₂ catalyst (0.05 eq) to the flask.
-
Atmosphere Exchange: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Causality: This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ, and the phosphine ligand.
-
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane, followed by degassed deionized water to the flask (a typical ratio is 4:1 or 5:1 dioxane:water).
-
Expert Insight: Degassing the water (by sparging with argon for 15-20 minutes) prevents dissolved oxygen from interfering with the catalyst.
-
-
Reaction Execution: Lower the flask into a preheated oil bath set to 90-100 °C. Stir the reaction mixture vigorously for 4-12 hours.[1]
-
Trustworthiness: The reaction progress should be monitored periodically. To do this, briefly remove the flask from heat, allow it to cool slightly, and carefully take a small aliquot via syringe. Dilute the aliquot with ethyl acetate and spot it on a TLC plate, eluting with an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes). The consumption of the starting bromide (visualized under UV light) indicates reaction progress.
-
-
Workup: Once the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.[1]
-
Transfer the filtrate to a separatory funnel and dilute with additional ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Trustworthiness: Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final 4-aryl-2,3-dimethyl-2H-indazole. The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Presentation: Representative Suzuki Couplings on Bromoindazoles
While specific data for 4-Bromo-2,3-dimethyl-2H-indazole is proprietary to individual labs, the following table summarizes typical conditions and outcomes for analogous bromoindazole systems reported in the literature, providing a reliable benchmark for expected results.
| Entry | Bromoindazole Substrate | Boronic Acid Partner | Catalyst (mol%) | Base (eq.) | Solvent System | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME / H₂O | 80 °C / 2 h | 82 | [12] |
| 2 | 7-Bromo-4-(tosylamido)-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 °C / 4 h | 78 | [3] |
| 3 | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | Dioxane / H₂O | 100 °C / 12 h | 91 | [1] |
| 4 | 3-Iodo-1-(Boc)-5-methoxy-1H-indazole | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane / H₂O | 150 °C / 15 min (MW) | 90 | [13] |
References
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Center for Biotechnology Information. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. Available at: [Link]
-
Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). ResearchGate. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Center for Biotechnology Information. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]
-
Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. Available at: [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. Available at: [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Center for Biotechnology Information. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][9]-Fused Indole Heterocycles. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,3-dimethyl-2H-indazole
Introduction: The Strategic Importance of N-Arylated Indazoles in Drug Discovery
The indazole scaffold is a privileged bicyclic heterocycle prominently featured in a multitude of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Specifically, the introduction of an aryl moiety at the N-position of the indazole ring system can significantly modulate the compound's physicochemical properties and biological targets. The Buchwald-Hartwig amination has emerged as a powerful and versatile synthetic tool for the construction of carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods like the Ullmann condensation, which often require harsh reaction conditions.[3][4][5] This palladium-catalyzed cross-coupling reaction provides a highly efficient and general route for the synthesis of N-arylated indazoles, a key transformation in the development of novel therapeutics.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the specific synthesis of N-aryl derivatives of 4-Bromo-2,3-dimethyl-2H-indazole. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst.[6][9] The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (4-Bromo-2,3-dimethyl-2H-indazole) to the electron-rich Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a Pd(II) intermediate. The reactivity of the aryl halide generally follows the order I > Br > Cl.[6]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species. The choice of base is crucial and can significantly impact the reaction rate and yield.[6][10] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or weaker inorganic bases like cesium carbonate (Cs₂CO₃) are commonly employed.[6][9]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][11] The nature of the phosphine ligand on the palladium center plays a critical role in facilitating this step and preventing side reactions like β-hydride elimination.[3]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: N-Arylation of 4-Bromo-2,3-dimethyl-2H-indazole
This protocol provides a general guideline for the Buchwald-Hartwig amination of 4-Bromo-2,3-dimethyl-2H-indazole with a generic aniline derivative. Optimization of the reaction conditions, particularly the choice of ligand, base, and solvent, may be necessary for different amine coupling partners.
Reagents and Equipment
-
4-Bromo-2,3-dimethyl-2H-indazole
-
Aryl amine (e.g., aniline, morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)[11]
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)[6]
-
Anhydrous solvent (e.g., toluene, dioxane, THF)[11]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Analytical equipment for reaction monitoring and characterization (TLC, LC-MS, NMR)
Step-by-Step Procedure
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 4-Bromo-2,3-dimethyl-2H-indazole (1.0 equiv), the palladium precatalyst (typically 1-5 mol%), the phosphine ligand (typically 1.1-1.5 times the mol% of palladium), and the base (typically 1.2-2.0 equiv).
-
Reagent Addition: Add the anhydrous solvent, followed by the aryl amine (1.1-1.5 equiv) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature will depend on the specific substrates and catalytic system used.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Key Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following table summarizes these parameters and provides insights for optimization.
| Parameter | Common Choices | Rationale and Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂[6] | Pd(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[6] Pd(0) sources like Pd₂(dba)₃ can be more direct. The choice often depends on air stability and ease of handling. |
| Ligand | Bulky, electron-rich phosphines: XPhos, SPhos, RuPhos, BrettPhos, BINAP, dppf[3][11] | Ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst deactivation.[3] For heteroaromatic substrates like indazoles, bulky biaryl phosphine ligands (the "Buchwald ligands") are often superior.[3] |
| Base | Strong bases: NaOtBu, KOtBu, LHMDSWeak bases: Cs₂CO₃, K₃PO₄, K₂CO₃[6][9] | The base facilitates the deprotonation of the amine, which is a key step in the catalytic cycle.[11] Stronger bases are often used for less nucleophilic amines, while weaker bases can be advantageous for substrates with base-sensitive functional groups.[6] |
| Solvent | Toluene, Dioxane, THF, DME | The solvent should be anhydrous and capable of dissolving the reactants. Non-polar aprotic solvents are generally preferred.[12] The choice can influence the solubility of the base and the overall reaction rate. |
| Temperature | 80-120 °C | Higher temperatures generally accelerate the reaction rate, but can also lead to decomposition of the catalyst or substrates. Optimization is key. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base | - Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen a variety of ligands and bases. |
| Formation of Side Products | - Hydrodehalogenation (replacement of bromine with hydrogen)- Homocoupling of the aryl halide | - Use a more electron-rich ligand to favor reductive elimination over β-hydride elimination.- Lower the reaction temperature. |
| Difficulty in Purification | - Residual palladium catalyst- Closely eluting byproducts | - Pass the crude product through a plug of silica gel or celite to remove baseline impurities.- Optimize the mobile phase for column chromatography for better separation. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-arylated indazoles, including derivatives of 4-Bromo-2,3-dimethyl-2H-indazole. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity for a wide range of substrates. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and development.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-reaction.com. [Link]
-
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]
-
Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir - ACS Publications. [Link]
-
A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
functionalization of the indazole ring of 4-Bromo-2,3-dimethyl-2H-indazole
An Application Guide to the Strategic Functionalization of 4-Bromo-2,3-dimethyl-2H-indazole
Authored by: A Senior Application Scientist
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] This guide provides an in-depth exploration of the synthetic utility of 4-Bromo-2,3-dimethyl-2H-indazole, a versatile and strategically designed building block for drug discovery and development. The bromine atom at the C4 position serves as a robust and reliable synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This document details field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering researchers a comprehensive toolkit for the targeted functionalization of the indazole core. Each protocol is presented with a detailed explanation of the underlying mechanistic principles and experimental rationale, ensuring both reproducibility and a deeper understanding of the chemical transformation.
The Strategic Importance of 4-Bromo-2,3-dimethyl-2H-indazole
The indazole ring, a bicyclic system composed of fused benzene and pyrazole rings, is a bioisostere of indole and is found in numerous FDA-approved drugs and clinical candidates.[5] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a highly sought-after motif for engaging with biological targets.
The starting material, 4-Bromo-2,3-dimethyl-2H-indazole, offers several distinct advantages for library synthesis:
-
Defined Regiochemistry: The bromine is fixed at the C4 position, directing all subsequent functionalization to this site and avoiding the formation of isomeric mixtures.
-
N-Methylation: The N2-methyl group prevents competing N-H functionalization or tautomerization, simplifying reaction outcomes and protecting the indazole core.[5]
-
Versatile Handle: The C-Br bond is of intermediate reactivity, making it an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic synthesis.[6]
This guide will focus on three pillar reactions for diversifying the C4 position.
Experimental Workflow Overview
The functionalization of 4-Bromo-2,3-dimethyl-2H-indazole typically follows a standardized workflow leveraging palladium catalysis. The general process involves the careful selection of a catalyst system, base, and solvent to facilitate the coupling of the bromo-indazole with a suitable reaction partner.
Caption: General experimental workflow for cross-coupling.
Application Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl halides with organoboron compounds.[7][8] It is highly valued for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. This protocol provides a robust method for introducing novel aryl or heteroaryl moieties at the C4 position of the indazole core.
Reaction Principle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the aryl bromide to the Pd(0) center, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Detailed Experimental Protocol
Materials:
-
4-Bromo-2,3-dimethyl-2H-indazole
-
Aryl- or Heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane, HPLC grade
-
Deionized Water
-
Standard glassware, Schlenk line or glovebox, magnetic stirrer, heating mantle
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2,3-dimethyl-2H-indazole (1.0 eq), the desired boronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). The use of a pre-formed, air-stable catalyst simplifies this step and enhances reproducibility.[7]
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent mixture should be deoxygenated by bubbling with nitrogen or argon for 15-20 minutes prior to use.
-
Reaction Execution: Lower the flask into a pre-heated oil bath (80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Summary & Insights
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 90 | 88-96 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ | 100 | 70-85 |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) (5) | K₂CO₃ | 100 | 65-80 |
Table based on representative procedures for heteroaryl bromides.[9][10][11]
Causality Behind Choices:
-
Catalyst System: Pd(PPh₃)₄ is a reliable, general-purpose catalyst for Suzuki couplings. For more challenging substrates, such as some heteroarylboronic acids, a catalyst system like PdCl₂(dppf) may offer improved yields by providing a more stable and active catalytic species.[10][11]
-
Base and Solvent: An aqueous base is crucial for activating the boronic acid for the transmetalation step.[12] K₂CO₃ is often sufficient, but the more soluble and stronger base Cs₂CO₃ can accelerate reactions with less reactive partners.[13] Dioxane is an excellent solvent for its ability to dissolve organic reagents and its high boiling point.
Application Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[14][15] This protocol enables the introduction of a wide variety of primary and secondary amines at the C4 position, granting access to a rich chemical space of novel indazole derivatives.
Reaction Principle
The catalytic cycle is similar to other cross-couplings but involves an amine as the nucleophile. After oxidative addition of the bromo-indazole to Pd(0), the amine coordinates to the palladium complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][16]
Caption: Buchwald-Hartwig amination reaction scheme.
Detailed Experimental Protocol
Materials:
-
4-Bromo-2,3-dimethyl-2H-indazole
-
Primary or secondary amine (1.1 - 1.3 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 1.6 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Standard glassware, Schlenk line or glovebox, magnetic stirrer, heating mantle
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of argon, add the palladium precatalyst Pd₂(dba)₃ (0.015 eq), the phosphine ligand XPhos (0.04 eq), and the base NaOtBu (1.5 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 4-Bromo-2,3-dimethyl-2H-indazole (1.0 eq). Seal the tube with a septum.
-
Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous toluene via syringe, followed by the amine (1.2 eq). If the amine is a solid, it can be added in step 2.
-
Reaction Execution: Place the sealed tube in a pre-heated oil bath or heating block (90-110 °C) and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary & Insights
| Entry | Amine Partner | Ligand (mol%) | Base | Temp (°C) | Typical Yield (%) |
| 1 | Morpholine | XPhos (4) | NaOtBu | 100 | 80-92 |
| 2 | Aniline | XPhos (4) | NaOtBu | 100 | 75-88 |
| 3 | Benzylamine | SPhos (4) | K₃PO₄ | 110 | 70-85 |
| 4 | Ammonia (as LHMDS) | BrettPhos (3) | LHMDS | 80 | 60-75 |
Table based on representative procedures for aryl bromides.[17][18]
Causality Behind Choices:
-
Catalyst System: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[19] Bulky, electron-rich biarylphosphine ligands like XPhos are highly effective as they promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[15][17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. NaOtBu is the most common choice.[16] Weaker bases like K₃PO₄ can sometimes be used for more sensitive substrates.
-
Inert Conditions: The Pd(0) catalytic species and the phosphine ligands are highly sensitive to oxygen. Therefore, maintaining strictly inert conditions is paramount for catalytic activity.[19]
Application Protocol 3: C-C (Alkynyl) Bond Formation via Sonogashira Coupling
The Sonogashira coupling reaction provides a direct and efficient route to synthesize aryl alkynes by coupling an aryl halide with a terminal alkyne.[20] The resulting alkynyl-indazole can serve as a versatile intermediate for further transformations (e.g., click chemistry, cyclizations) or as a key structural element to create rigid, linear extensions in drug molecules.
Reaction Principle
The Sonogashira reaction is unique in that it typically employs a dual catalytic system of palladium and copper.[20] The palladium cycle mirrors that of other cross-couplings. The copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, facilitating the key C-C bond formation.[21]
Caption: Sonogashira cross-coupling reaction scheme.
Detailed Experimental Protocol
Materials:
-
4-Bromo-2,3-dimethyl-2H-indazole
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard glassware, Schlenk line, magnetic stirrer
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-2,3-dimethyl-2H-indazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous THF or DMF, followed by the amine base (Et₃N, 2.5 eq) and the terminal alkyne (1.3 eq) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid and can be complete in 1-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. A common side reaction to watch for is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by ensuring strictly anaerobic conditions.[21]
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify by flash column chromatography on silica gel.
Data Summary & Insights
| Entry | Alkyne Partner | Pd Cat. (mol%) | Cu Cat. (mol%) | Temp (°C) | Typical Yield (%) |
| 1 | Phenylacetylene | 2 | 4 | RT | 85-95 |
| 2 | Trimethylsilylacetylene | 2 | 4 | RT | 90-98 |
| 3 | 1-Hexyne | 2 | 4 | 50 | 80-90 |
| 4 | Propargyl alcohol | 3 | 5 | 50 | 75-85 |
Table based on representative procedures for aryl bromides.[22][23]
Causality Behind Choices:
-
Dual Catalysis: The synergy between palladium and copper allows the reaction to proceed under very mild conditions, often at room temperature.[20]
-
Amine Base: The amine (e.g., Et₃N) serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often serves as a solvent or co-solvent.[23]
-
Copper-Free Variants: For substrates sensitive to copper or when homocoupling is a major issue, copper-free Sonogashira protocols have been developed. These typically require a palladium catalyst with a specialized ligand and a different base, often at higher temperatures.[21]
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. PubMed Central. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Drug Design and Medicinal Chemistry. [Link]
-
Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. ACS Publications. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
-
A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. RSC Publishing. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. NIH. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Recent advances in C–H functionalization of 2H-indazoles. RSC Publishing. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme. [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
-
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. NIH. [Link]
-
Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. NIH. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
-
Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. RSC Publishing. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
C-H functionalization of 2H-indazole. ResearchGate. [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. NIH. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. NIH. [Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of 4-Bromo-2,3-dimethyl-2H-indazole Synthesis
Welcome to the technical support resource for the synthesis of 4-Bromo-2,3-dimethyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and optimize experimental outcomes. We will delve into the critical aspects of this synthesis, focusing on the pivotal N-methylation step, which dictates the yield and purity of the final product. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
The primary challenge in synthesizing N-alkylated indazoles is controlling the regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation of the 4-bromo-3-methyl-1H-indazole precursor often yields a mixture of the desired 2,3-dimethyl-2H-indazole (N2-alkylation) and the isomeric 1,3-dimethyl-1H-indazole (N1-alkylation), which can be challenging to separate and significantly lowers the yield of the target molecule.[1][2][3] This guide provides detailed troubleshooting strategies and optimized protocols to maximize the formation of the desired 2H-regioisomer.
Synthetic Pathway Overview
The synthesis of 4-Bromo-2,3-dimethyl-2H-indazole is typically achieved in a two-step sequence starting from 4-bromo-3-methyl-1H-indazole. The critical final step is the regioselective methylation of the indazole core.
Caption: General synthetic route for 4-Bromo-2,3-dimethyl-2H-indazole.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions grounded in chemical principles.
Low Yield & Reaction Stalling
Q1: My overall yield of 4-Bromo-2,3-dimethyl-2H-indazole is consistently low, even when the starting material is consumed. What are the likely causes?
A1: Low isolated yield despite full consumption of the starting material often points to two main issues: poor regioselectivity or product degradation.
-
Cause 1: Poor Regioselectivity: The most common reason for low yield is the formation of the undesired N1-methylated isomer, 4-bromo-1,3-dimethyl-1H-indazole.[2][3] The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions.[1][4] If your conditions favor the N1 product, your yield of the desired N2 isomer will be inherently low.
-
Solution: The key is to select a base and solvent system that favors N2 alkylation. While strong bases like Sodium Hydride (NaH) in aprotic solvents like Tetrahydrofuran (THF) are commonly used for N-alkylation, they often show high selectivity for the N1 position.[4][5] To favor the N2 position, consider conditions that promote the formation of the less stable 2H-tautomer or direct the alkylating agent to N2. Some strategies include:
-
Mitsunobu Reaction: Using Mitsunobu conditions (e.g., with methanol, DEAD/DIAD, and PPh3) has been shown to favor N2-alkylation in some indazole systems.[5]
-
Metal-Free Catalysis: Systems using trifluoromethanesulfonic acid (TfOH) with diazo compounds have demonstrated high N2 selectivity.[6]
-
Solvent Effects: In some cases, switching to a more polar, coordinating solvent like DMSO can alter the N1/N2 ratio by changing the solvation of the indazolide anion.[4][7]
-
-
Cause 2: Product Degradation or Side Reactions: Although indazoles are generally stable, harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to degradation or the formation of unidentified byproducts.[8]
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, proceed with the work-up promptly. If you suspect degradation, try running the reaction at a lower temperature for a longer duration.
Regioselectivity Control
Q2: I am consistently obtaining a mixture of N1 and N2 methylated isomers. How can I decisively improve the selectivity for the desired 2H-indazole (N2-alkylation)?
A2: Achieving high N2-selectivity is the most critical challenge. The outcome is a delicate balance of steric and electronic factors, which are influenced by the choice of base, solvent, and counter-ion.[1][2] The 1H-tautomer of indazole is generally more thermodynamically stable, which often leads to the N1-alkylated product being the major isomer under thermodynamic control.[3][5]
-
Strategy 1: Base and Solvent Selection:
-
Avoid NaH/THF: As mentioned, this combination strongly favors N1-alkylation due to the coordination of the Na+ ion with the N2 nitrogen, directing the electrophile to N1.[2][5]
-
Consider Cesium Carbonate (Cs2CO3): In a solvent like dioxane or DMF, Cs2CO3 can sometimes provide better N2 selectivity compared to sodium or potassium bases. The larger, "softer" cesium cation interacts differently with the indazolide anion, potentially leaving the N2 position more accessible.[5]
-
Phase-Transfer Catalysis (PTC): Using a PTC system (e.g., K2CO3, a quaternary ammonium salt like TBAB, in a biphasic solvent system) can alter the nucleophilicity of the N1 and N2 positions and may improve N2 selectivity.
-
-
Strategy 2: Alternative Alkylating Conditions:
-
Reductive Amination Approach: A completely different strategy involves synthesizing the 2H-indazole ring directly. Methods like the Cadogan reductive cyclization from ortho-imino-nitrobenzene substrates can selectively produce 2H-indazoles.[9][10] This would involve starting from different precursors but guarantees N2 substitution.
-
Metal-Mediated Alkylation: Certain metal-mediated reactions, such as those using Ga/Al, have been developed for the regioselective synthesis of 2H-indazoles.[11]
-
Caption: Troubleshooting logic for poor N2-regioselectivity.
Purification Challenges
Q3: The N1 and N2 isomers are very difficult to separate using column chromatography. What are the best purification strategies?
A3: The similar polarity of N1 and N2 isomers makes their separation challenging.
-
Chromatography Optimization: While difficult, separation is often possible with an optimized chromatography system.
-
Solvent System: Use a shallow gradient of a hexane/ethyl acetate or toluene/acetone solvent system. Running the column slowly can improve resolution.
-
Stationary Phase: Consider using a different stationary phase, such as diol- or cyano-bonded silica, which can offer different selectivity based on dipole-dipole interactions.
-
-
Recrystallization: This can be a highly effective method for obtaining the pure desired isomer, especially if one isomer is significantly more abundant.
-
Solvent Screening: Screen a variety of solvent systems. A mixed solvent system (e.g., ethanol/water, acetone/hexane, THF/hexane) is often more effective than a single solvent.[12] The goal is to find a system where one isomer is significantly less soluble than the other at a lower temperature.
-
-
Derivative Formation: If separation remains impossible, a chemical approach can be used. One could selectively react one isomer (if a reactive handle is available or can be introduced), enabling easy separation, followed by the removal of the directing group. This is a more complex but sometimes necessary strategy.
Part 2: Frequently Asked Questions (FAQs)
Q4: What is a reliable method to synthesize the precursor, 4-Bromo-3-methyl-1H-indazole?
A4: A common and effective route is the diazotization and cyclization of an appropriately substituted aniline, such as 2-amino-3-bromo-6-methylbenzonitrile or a related acetophenone derivative. General indazole syntheses from ortho-substituted anilines or acetophenones are well-established.[13] For example, reacting an ortho-alkoxy acetophenone with hydrazine hydrate and iodine in DMSO is reported to be highly efficient.[13]
Q5: What is the best choice of base and solvent for achieving high N2-selectivity in the methylation of 4-Bromo-3-methyl-1H-indazole?
A5: Based on literature for related indazoles, conditions that avoid strong coordination at N2 are preferable for N2-alkylation. A combination like Cesium Carbonate (Cs2CO3) in Dioxane or N,N-Dimethylformamide (DMF) is a promising starting point.[5] Alternatively, exploring acid-catalyzed alkylation with specific reagents can provide excellent N2 selectivity.[6][10]
Q6: How can I effectively monitor the N-methylation reaction and determine the N1:N2 isomer ratio?
A6:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is suitable for monitoring the consumption of the starting material. However, since the N1 and N2 isomers may have very similar Rf values, TLC is not ideal for determining the isomer ratio. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are much better for tracking the formation of both products simultaneously.
-
Ratio Determination: The most accurate method for determining the final N1:N2 isomer ratio in the crude product is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The N-methyl and other aromatic proton signals for the two isomers will be distinct and can be integrated to calculate the ratio. HPLC with a UV detector can also be used for quantification if pure standards of both isomers are available for calibration.
Part 3: Experimental Protocols
Disclaimer: These protocols are illustrative and based on established chemical principles for indazole synthesis. They should be adapted and optimized for specific laboratory conditions and scales. All work should be performed with appropriate safety precautions.
Protocol 1: Synthesis of 4-Bromo-3-methyl-1H-indazole (Precursor)
This protocol is a generalized example based on the cyclization of a substituted acetophenone derivative.
-
Reaction Setup: To a solution of 1-(2-amino-3-bromophenyl)ethan-1-one (1.0 eq) in acetic acid (5-10 mL per gram of starting material), add sodium nitrite (1.2 eq) portion-wise at 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Carefully pour the reaction mixture into ice-water. A precipitate should form. Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-bromo-3-methyl-1H-indazole.
Protocol 2: Regioselective N2-Methylation to Yield 4-Bromo-2,3-dimethyl-2H-indazole
This protocol is designed to favor N2-alkylation.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (N2 or Argon), suspend 4-bromo-3-methyl-1H-indazole (1.0 eq) and cesium carbonate (Cs2CO3, 2.0 eq) in anhydrous 1,4-dioxane (10-15 mL per gram of indazole).
-
Addition of Methylating Agent: Add methyl tosylate (1.5 eq) to the suspension at room temperature.[5] Alternatively, methyl iodide can be used.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 2-4 hours.[5] Monitor the reaction progress by LC-MS, observing the consumption of the starting material and the formation of the two methylated isomers.
-
Work-up: After cooling to room temperature, pour the mixture into ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to separate the N2- and N1-isomers. The 2H-indazole is typically the more polar isomer.
Part 4: Data & Visualization
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Indazoles
(This table synthesizes general trends reported in the literature for indazole alkylation)
| Entry | Base | Solvent | Alkylating Agent | Typical N1:N2 Ratio | Reference Insight |
| 1 | NaH | THF | Alkyl Bromide | >95 : 5 | Favors N1 via cation chelation at N2.[1][4][5] |
| 2 | K2CO3 | DMF | Alkyl Iodide | ~60 : 40 | Less selective; polar aprotic solvent can favor N2 slightly.[7] |
| 3 | Cs2CO3 | Dioxane | Alkyl Tosylate | ~20 : 80 | Larger cation disrupts N2 chelation, favoring N2 attack.[5] |
| 4 | - (TfOH cat.) | DCE | Diazo Compound | <5 : >95 | Acid-catalyzed mechanism strongly favors N2 product.[6] |
| 5 | - (Mitsunobu) | THF | Alcohol, DEAD, PPh3 | ~25 : 75 | Mitsunobu conditions often favor N2-alkylation.[5] |
References
-
Keating, C. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link][1][4][7]
-
Alam, M. & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). Available at: [Link][5]
-
Wang, L. et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). Available at: [Link][6]
-
Beifuss, U. et al. (2011). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link][11]
-
Keating, C. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
-
Shaikh, A. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link][13]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed. Available at: [Link][9]
-
Chen, G. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (2022). Synthesis of 2H-indazoles. Organic Chemistry Portal. Available at: [Link][10]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
- 11. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-2,3-dimethyl-2H-indazole
Welcome to the technical support center for the purification of 4-Bromo-2,3-dimethyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. This document offers field-proven insights and detailed protocols to ensure the highest purity of your target molecule.
I. Understanding the Purification Challenges
The primary challenge in purifying 4-Bromo-2,3-dimethyl-2H-indazole lies in the potential for isomeric impurities, primarily the thermodynamically more stable 1,3-dimethyl-1H-indazole regioisomer, which often forms during the N-methylation step of the synthesis.[1][2] The similar polarity of these isomers can make their separation by conventional chromatographic methods difficult. Other potential impurities include unreacted starting materials, de-brominated species, and solvent residues.
This guide provides a systematic approach to tackle these challenges using recrystallization and column chromatography, along with troubleshooting tips for common issues.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 4-Bromo-2,3-dimethyl-2H-indazole?
A1: The most prevalent impurity is the regioisomeric 1,3-dimethyl-1H-indazole. Other potential impurities include:
-
Unreacted 4-Bromo-3-methyl-1H-indazole: The precursor to the methylation step.
-
Over-methylated quaternary salt: Although less common, it can form with aggressive methylating agents.
-
De-brominated product: 2,3-dimethyl-2H-indazole may be present as a minor byproduct.
-
Solvent Residues: Depending on the reaction and work-up conditions, solvents like DMF, DMSO, or THF may be retained.[3]
Q2: Which analytical techniques are best for assessing the purity of 4-Bromo-2,3-dimethyl-2H-indazole?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: To identify and quantify the desired product and any isomeric impurities. The chemical shifts of the N-methyl and C-methyl groups will be distinct for the 2,3-dimethyl and 1,3-dimethyl isomers.
-
HPLC/UPLC: A powerful tool for separating and quantifying closely related impurities. A reverse-phase C18 column with a methanol/water or acetonitrile/water gradient is a good starting point.
-
LC-MS: To confirm the molecular weight of the product and identify any unexpected byproducts.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q3: Can I use distillation to purify 4-Bromo-2,3-dimethyl-2H-indazole?
A3: Distillation is generally not a suitable method for purifying this compound. As a solid with a relatively high molecular weight, it would likely require high vacuum and elevated temperatures, which could lead to decomposition. Recrystallization and column chromatography are the preferred methods.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause | Troubleshooting Steps |
| Oily product after recrystallization | The solvent may be too good at dissolving the compound, even at low temperatures. The cooling process might be too rapid. | - Select a solvent in which the compound has lower solubility. - Try a mixed solvent system to fine-tune the solubility. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor separation of isomers by column chromatography | The eluent system may not have the optimal polarity to resolve the isomers. The column may be overloaded. | - Perform a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the best separation. - Use a shallower gradient during elution. - Reduce the amount of crude material loaded onto the column. - Consider using a different stationary phase, such as alumina or a functionalized silica gel. |
| Product is still impure after a single purification step | The initial purity of the crude material is very low. A single purification technique is insufficient to remove all impurities. | - Combine purification methods. For example, perform a preliminary purification by column chromatography followed by a final recrystallization step to achieve high purity. |
| Low recovery of the purified product | The compound may be too soluble in the recrystallization solvent. The compound may be adsorbing irreversibly to the silica gel during chromatography. | - For recrystallization, minimize the amount of hot solvent used to dissolve the crude product. Cool the filtrate to maximize precipitation. - For chromatography, consider adding a small amount of a more polar solvent (e.g., triethylamine for basic compounds) to the eluent to reduce tailing and improve recovery. |
IV. Experimental Protocols
Protocol 1: Recrystallization for Isomer Enrichment
This protocol is particularly effective for separating the desired 4-Bromo-2,3-dimethyl-2H-indazole from its 1,3-dimethyl isomer. The key is to use a mixed solvent system where the solubility of the isomers differs significantly. A patent for separating substituted indazole isomers suggests using mixed solvents such as acetone/water, ethanol/water, or THF/water.[4]
Materials:
-
Crude 4-Bromo-2,3-dimethyl-2H-indazole
-
Acetone
-
Deionized water
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Place the crude 4-Bromo-2,3-dimethyl-2H-indazole in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of acetone to the flask to begin dissolving the solid.
-
Gently heat the mixture on a heating plate while stirring. Continue adding acetone dropwise until the solid is completely dissolved.
-
Slowly add deionized water to the hot solution until it becomes slightly turbid.
-
Add a few more drops of acetone until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold acetone/water mixture.
-
Dry the purified crystals under vacuum.
Data Presentation:
| Solvent System (v/v) | Typical Purity Achieved | Notes |
| Acetone/Water (3:1 to 2:5) | >99% for one isomer[4] | The optimal ratio will depend on the specific impurity profile. Start with a 2:1 ratio and adjust as needed. |
| Ethanol/Water | Good for many substituted indazoles. | May require more careful optimization of the solvent ratio. |
| THF/Water | An alternative if acetone/water is not effective. | Ensure proper ventilation as THF is more volatile. |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the desired product from various impurities, including the isomeric byproduct.
Materials:
-
Crude 4-Bromo-2,3-dimethyl-2H-indazole
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Develop a TLC method to visualize the separation of your product from impurities. A good starting eluent is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Column Packing: Prepare a silica gel slurry in hexane and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient could be from 100% hexane to 90:10 hexane/ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
V. Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for the purification of 4-Bromo-2,3-dimethyl-2H-indazole.
Caption: Purification workflow for 4-Bromo-2,3-dimethyl-2H-indazole.
VI. References
-
Method for separating and purifying substituted indazole isomers. CN101948433A. Available at:
-
Synthesis method of indazole compound. CN103319410A. Available at:
-
Palmer, J. T., et al. (2008). 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of medicinal chemistry, 51(15), 4632–4640.
-
Jaffari, G. A., & Elmore, N. T. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2164-2167.
-
Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(39), 5333-5336.
Sources
- 1. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
common byproducts in 4-Bromo-2,3-dimethyl-2H-indazole reactions
Welcome to the technical support center for 4-Bromo-2,3-dimethyl-2H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and sidestep potential pitfalls encountered during the synthesis and derivatization of this versatile heterocyclic building block. Here, we will move beyond simple protocols to understand the why behind common byproducts and troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the handling, stability, and reactivity of 4-Bromo-2,3-dimethyl-2H-indazole.
Question 1: I observe slow degradation of my 4-Bromo-2,3-dimethyl-2H-indazole starting material upon prolonged storage. What is happening and how can I prevent it?
Answer: 4-Bromo-2,3-dimethyl-2H-indazole is generally a stable compound. However, like many bromo-substituted heterocycles, it can be susceptible to slow debromination, especially if exposed to light, ambient moisture, and trace acidic or basic impurities. The primary degradation pathway is often a radical-mediated hydrodebromination, leading to the formation of 2,3-dimethyl-2H-indazole.
Troubleshooting & Prevention:
-
Storage: Store the compound in an amber vial under an inert atmosphere (argon or nitrogen) at 4°C.
-
Purity Check: Before use, always check the purity by 1H NMR or LC-MS to ensure the integrity of the starting material. The presence of a singlet around 7.5-7.6 ppm and the absence of the typical AB quartet for the 6,7-protons in the 1H NMR spectrum of 2,3-dimethyl-2H-indazole can be indicative of this impurity.
Question 2: Why is the regioselectivity of the initial synthesis of 4-Bromo-2,3-dimethyl-2H-indazole from 4-Bromo-3-methyl-1H-indazole so critical?
Answer: The methylation of 4-Bromo-3-methyl-1H-indazole can occur at two positions: N1 and N2. This reaction can lead to a mixture of two regioisomers: the desired 4-Bromo-1,3-dimethyl-1H-indazole and the thermodynamically more stable 4-Bromo-2,3-dimethyl-2H-indazole. The electronic and steric environment of these isomers is significantly different, which will drastically affect their reactivity in subsequent reactions.
Key Considerations:
-
Reaction Conditions: The choice of base and solvent can influence the N1/N2 selectivity. For instance, using a strong base like sodium hydride in a polar aprotic solvent like DMF typically favors N1 alkylation, while phase-transfer catalysis conditions can sometimes lead to mixtures.
-
Analytical Verification: It is crucial to confirm the structure of your starting material. The 1H NMR chemical shifts of the N-methyl groups for the two isomers are distinct. The N2-methyl group in your target compound typically appears more downfield than the N1-methyl in the regioisomeric byproduct.
Part 2: Troubleshooting Guide for Common Reactions
This section provides in-depth, Q&A-style troubleshooting for specific synthetic transformations.
Scenario 1: Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing significant amounts of a debrominated byproduct (2,3-dimethyl-2H-indazole). What is causing this?
Answer: The formation of the hydrodebrominated byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions. This occurs when the organopalladium intermediate, which is formed after the oxidative addition of your 4-bromo-indazole to the Pd(0) catalyst, undergoes protonolysis before it can engage in transmetalation with the boronic acid.
Causative Factors & Solutions:
| Factor | Mechanism | Troubleshooting Protocol |
| Water Content | Water can act as a proton source, leading to protonolysis of the Pd-intermediate. | Use anhydrous solvents and reagents. Dry glassware thoroughly. Consider adding a drying agent like anhydrous sodium sulfate to the reaction. |
| Boronic Acid Quality | Boronic acids can undergo protodeborylation to form arenes and boric acid, which can lower the pH and provide a proton source. | Use high-purity boronic acids. Consider using boronate esters (e.g., pinacol esters), which are more stable. |
| Base Choice | Some bases, particularly those with a high water content (e.g., hydrated K2CO3), can exacerbate the issue. | Use anhydrous bases like CsF or K3PO4. |
| Ligand Choice | The ligand on the palladium catalyst can influence the relative rates of transmetalation and protonolysis. | For challenging couplings, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can accelerate the desired catalytic cycle. |
Experimental Protocol: Minimizing Hydrodebromination in a Suzuki Coupling
-
Glassware Preparation: Dry a Schlenk flask and stir bar in an oven at 120°C overnight. Allow to cool under a stream of argon.
-
Reagent Preparation: Add 4-Bromo-2,3-dimethyl-2H-indazole (1.0 eq), arylboronic acid (1.2 eq), and anhydrous K3PO4 (2.5 eq) to the flask.
-
Catalyst & Ligand: In a separate vial, pre-mix Pd2(dba)3 (2 mol%) and SPhos (4 mol%) in anhydrous dioxane.
-
Reaction Setup: Evacuate and backfill the Schlenk flask with argon three times. Add the anhydrous dioxane via syringe, followed by the catalyst/ligand solution.
-
Execution: Heat the reaction to the desired temperature (e.g., 80-100°C) and monitor by LC-MS.
-
Work-up: Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
Question: My Suzuki coupling reaction has stalled, and my main byproduct appears to be a homocoupling of my arylboronic acid (a biaryl). Why is this happening?
Answer: The homocoupling of boronic acids to form symmetrical biaryls is another common side reaction. This is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalysts.
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for boronic acid homocoupling.
Scenario 2: Buchwald-Hartwig Amination
Question: I am trying to couple an amine with my 4-bromo-indazole, but the reaction is sluggish and I'm seeing the formation of a significant amount of what appears to be a dimeric indazole byproduct. What is this byproduct and how can I avoid it?
Answer: The dimeric byproduct you are likely observing is the result of a self-coupling or amination reaction where an indazole molecule acts as the nucleophile, coupling with another molecule of the bromo-indazole. This is more likely to occur if the desired amine coupling is slow.
Mechanistic Insight & Solutions:
-
Ligand Choice is Critical: The Buchwald-Hartwig amination is highly dependent on the choice of ligand. For electron-rich heterocycles like indazoles, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often necessary to promote the desired reductive elimination step over side reactions.
-
Base Compatibility: The choice of base is also crucial. A strong, non-nucleophilic base like LiHMDS or NaOtBu is typically required. Weaker bases may not efficiently deprotonate the amine, leading to a low concentration of the active nucleophile and favoring side reactions.
Logical Relationship Diagram:
Caption: Influence of reaction conditions on product distribution.
References
-
Title: The N2-alkylation of indazoles. Source: Journal of Heterocyclic Chemistry. URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling reactions of bromo-substituted indazole derivatives. Source: Arkivoc. URL: [Link]
-
Title: Recent Developments in the Synthesis of Indazoles. Source: Chemical Reviews. URL: [Link]
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,3-dimethyl-2H-indazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-2,3-dimethyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in the synthesis of complex molecules. As an N-methylated indazole, this substrate presents unique challenges and opportunities. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential issues and optimize your reaction outcomes. Our approach is grounded in mechanistic principles and field-proven strategies to ensure robust and reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the Suzuki coupling of 4-Bromo-2,3-dimethyl-2H-indazole in a direct question-and-answer format.
Q1: My reaction shows very low or no conversion to the desired product. What are the primary causes and how can I fix it?
Low to no product formation is the most frequent issue and can stem from several sources. A systematic diagnosis is key to identifying the root cause.
Initial Diagnostic Workflow:
-
Confirm Reagent Integrity: Start by verifying the quality of your starting materials and reagents. Boronic acids are particularly susceptible to degradation (protodeboronation) upon prolonged exposure to air and moisture.[1] Use a freshly opened bottle or a recently purchased, properly stored boronic acid/ester. The quality of the base and solvents is also critical; ensure solvents are anhydrous and appropriately degassed.[1]
-
Evaluate the Catalytic System: The palladium catalyst is the heart of the reaction. Its failure is a common reason for a stalled reaction.
-
Catalyst Activity: If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored correctly under an inert atmosphere, as it can be sensitive to air and moisture.[2] For Pd(II) precatalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂), which are generally more stable, ensure they are of high purity.[3][4]
-
Inert Atmosphere: The active Pd(0) species is highly oxygen-sensitive. Oxygen contamination can lead to catalyst decomposition and promote unwanted side reactions like the homocoupling of your boronic acid.[1][3] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents have been thoroughly degassed prior to use.[1][5]
-
-
Review Reaction Parameters:
-
Temperature: Suzuki couplings are often temperature-sensitive. While some reactions with activated substrates proceed at room temperature, couplings involving heteroaryl bromides typically require heating.[6] For 4-Bromo-2,3-dimethyl-2H-indazole, temperatures in the range of 80-140°C are common.[7][8] If your reaction is sluggish, a controlled increase in temperature may be necessary.
-
Base Selection and Solubility: The base is not just a proton scavenger; it is essential for activating the boronic acid to form the boronate species, which is crucial for the transmetalation step.[6][9][10] If using a base like K₂CO₃ or K₃PO₄, ensure it is finely powdered and that the reaction is stirred vigorously, as these are often only partially soluble.[1] Switching to a more soluble or stronger base like Cs₂CO₃ can sometimes dramatically improve yields.[5][7]
-
Troubleshooting Decision Tree
Caption: A workflow for diagnosing low-yield Suzuki couplings.
Q2: I'm observing a significant amount of a byproduct that corresponds to the dehalogenated starting material (2,3-dimethyl-2H-indazole). What is causing this and how can I prevent it?
The formation of a dehalogenated (or protodebrominated) byproduct is a common side reaction in palladium-catalyzed cross-couplings.[1][11]
Causality: This side reaction occurs when the palladium-aryl intermediate, formed after oxidative addition, undergoes reductive elimination with a hydride source instead of transmetalation with the boronate complex.[11] Potential hydride sources include:
-
Solvents: Alcohols (like ethanol, sometimes used in solvent mixtures) or even trace water can act as hydride donors.
-
Bases: Certain amine bases can be a source of hydrides.
-
Reagents: Impurities in the boronic acid or other reagents.
Preventative Measures:
-
Solvent Choice: If using a mixed solvent system containing alcohol, consider switching to an entirely aprotic system like Dioxane/H₂O, Toluene/H₂O, or DME/H₂O.[8][12][13]
-
Base Selection: Use high-purity inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. If an organic base is necessary, ensure it is not prone to donating hydrides.
-
Increase Boronic Acid Equivalents: Increasing the concentration of the boronic acid (e.g., from 1.2 to 1.5-2.0 equivalents) can favor the desired transmetalation pathway over the competing dehalogenation.
-
Use a More Stable Boronate: Boronic acids can sometimes be a source of protodeboronation, which can indirectly contribute to dehalogenation pathways. Switching to a more stable boronate ester, such as a pinacol ester (BPin), can improve reaction outcomes.[1]
Q3: My reaction produces a significant amount of homocoupled biaryl from my boronic acid. Why is this happening?
Homocoupling of the boronic acid is another frequent side reaction, often driven by the presence of oxygen.[11]
Causality: This process typically involves the oxidation of the Pd(0) catalyst to Pd(II) by residual oxygen. The Pd(II) species can then catalyze the coupling of two boronic acid molecules, regenerating Pd(0) in the process.[11] It can also occur if a Pd(II) precatalyst is used and its reduction to the active Pd(0) is inefficient, leaving residual Pd(II) to promote homocoupling.
Preventative Measures:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes).[5][13] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Use a Precatalyst: Modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed for efficient and clean generation of the active Pd(0) species, which can minimize the amount of residual Pd(II) that could cause homocoupling.[4][13]
-
Control Stoichiometry: Ensure you are not using a vast excess of boronic acid, as this can increase the statistical probability of homocoupling.
Frequently Asked Questions (FAQs)
This section provides proactive guidance for designing a successful Suzuki coupling experiment with 4-Bromo-2,3-dimethyl-2H-indazole.
Q1: What is a reliable set of starting conditions for coupling 4-Bromo-2,3-dimethyl-2H-indazole with a standard arylboronic acid?
Based on literature precedent for similar indazole systems, the following conditions provide a robust starting point.[7][8][12]
| Parameter | Recommended Condition | Rationale & Notes |
| Aryl Halide | 4-Bromo-2,3-dimethyl-2H-indazole | 1.0 equivalent |
| Boronic Acid | (Hetero)arylboronic acid | 1.2 - 1.5 equivalents |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 2-5 mol%. Pd(dppf)Cl₂ is often more robust for heteroaryl couplings.[8] |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equivalents. Cs₂CO₃ is stronger and more soluble, often giving better results.[7] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | A common and effective solvent system. Ensure solvents are rigorously degassed.[12] |
| Temperature | 80 - 110 °C | Monitor by TLC/LCMS. Higher temperatures may be needed for less reactive partners. |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst degradation and side reactions.[1] |
Experimental Protocol (General Procedure):
-
To a flame-dried reaction flask, add 4-Bromo-2,3-dimethyl-2H-indazole (1.0 eq.), the boronic acid (1.2 eq.), and the base (K₂CO₃, 2.0 eq.).
-
Seal the flask with a septum, and cycle between vacuum and backfilling with Argon or Nitrogen three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3]
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to begin workup.[3]
Q2: How does the choice of ligand impact the reaction? When should I move beyond simple phosphines like PPh₃?
The ligand is critical for stabilizing the palladium center and modulating its reactivity. The choice of ligand directly influences the rates of oxidative addition and reductive elimination.[14]
-
Triphenylphosphine (PPh₃): Often used in the form of Pd(PPh₃)₄, it is a good starting point for many couplings. However, it can be suboptimal for challenging substrates, such as electron-rich or sterically hindered aryl bromides, or when coupling with heteroaryl boronic acids.[15]
-
DPPF (1,1'-Bis(diphenylphosphino)ferrocene): Used in Pd(dppf)Cl₂, this ligand has a larger "bite angle" and is more electron-rich than PPh₃. It is often more effective for heteroaromatic couplings, providing better stability to the catalytic intermediate and promoting the desired reaction pathway.[8]
-
Buchwald-type Biarylphosphine Ligands (e.g., XPhos, SPhos): These are bulky, electron-rich ligands designed for difficult couplings. They excel at promoting the oxidative addition of less reactive aryl halides (including chlorides) and facilitating the final reductive elimination step, often leading to higher yields and faster reaction times.[4][13] Consider these advanced ligands if you experience low conversion with PPh₃ or dppf-based catalysts.
Q3: What is the mechanistic role of the base and solvent, and how do I optimize them?
The base and solvent work in concert to facilitate the key steps of the catalytic cycle.
The Role of the Base: The primary role of the base is to activate the organoboron species. It reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻), which is the active component in the transmetalation step.[6][9]
-
Cs₂CO₃: More expensive but often superior due to its higher basicity and greater solubility in organic solvents, which can accelerate the reaction.[7]
-
K₃PO₄: A strong, non-nucleophilic base that can be effective, particularly in anhydrous conditions if protodeboronation is a major issue.[13]
The Role of the Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.
-
Aqueous Biphasic Systems (Dioxane/H₂O, Toluene/H₂O, THF/H₂O): The water in these systems is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[11]
-
Anhydrous Polar Aprotic Solvents (DMF, DME): These can also be effective, especially with more soluble bases like Cs₂CO₃ or when water-sensitive functional groups are present.[8]
// Nodes for the cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#202124"]; ox_add [label="[Ar-Pd(II)-X]L₂", fontcolor="#202124"]; trans [label="[Ar-Pd(II)-Ar']L₂", fontcolor="#202124"];
// Nodes for reactants and products ar_x [label="Ar-X\n(4-Bromo-indazole)", shape=box, style=rounded, fillcolor="#F1F3F4"]; ar_b [label="Ar'-B(OH)₂\n(Boronic Acid)", shape=box, style=rounded, fillcolor="#F1F3F4"]; base [label="Base (e.g., CO₃²⁻)", shape=box, style=rounded, fillcolor="#F1F3F4"]; ar_ar [label="Ar-Ar'\n(Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; boronate [label="[Ar'-B(OH)₃]⁻\n(Active Boronate)", shape=box, style=rounded, fillcolor="#FBBC05"];
// Edges pd0 -> ox_add [label=" Oxidative\n Addition ", fontcolor="#EA4335"]; ar_x -> ox_add [style=dashed];
ox_add -> trans [label=" Transmetalation ", fontcolor="#4285F4"]; boronate -> trans [style=dashed];
trans -> pd0 [label=" Reductive\n Elimination ", fontcolor="#34A853"]; trans -> ar_ar [style=dashed];
ar_b -> boronate [style=dashed]; base -> boronate [style=dashed];
// Invisible nodes for layout {rank=same; ar_x; ar_b; base;} {rank=same; ox_add; boronate;} {rank=same; pd0; ar_ar;} }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wwjmrd.com [wwjmrd.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
Technical Support Center: 4-Bromo-2,3-dimethyl-2H-indazole
An in-depth guide to the stability, storage, and handling of 4-Bromo-2,3-dimethyl-2H-indazole, designed to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies.
Introduction: Understanding the Molecule
4-Bromo-2,3-dimethyl-2H-indazole is a halogenated heterocyclic compound. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents.[1] The presence of the bromine atom and methyl groups influences the molecule's electronic properties, solubility, and metabolic stability, making it a valuable building block in drug discovery and material science.[2] However, these same features can also present challenges regarding its long-term stability and handling. This guide provides a framework for maintaining the integrity of your samples and troubleshooting common issues.
This support center is structured as a series of frequently asked questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs) on Storage and Handling
Question 1: What are the optimal conditions for storing the solid (powder) form of 4-Bromo-2,3-dimethyl-2H-indazole?
Answer: Based on data from suppliers of structurally similar compounds, the primary recommendation is to store the solid material sealed in a dry environment at room temperature.[3][4] For enhanced long-term stability, particularly if the ambient laboratory temperature fluctuates significantly, storage at 2-8°C is a prudent alternative. The key is to minimize exposure to moisture and atmospheric contaminants.
-
Causality: The indazole ring system is generally stable, but the C-Br bond can be susceptible to nucleophilic attack or degradation under certain conditions. Storing the compound in a tightly sealed container in a desiccator or a dry cabinet prevents hydrolysis. While many suppliers list "room temperature," lower temperatures (refrigerated) slow down the kinetics of any potential degradation reactions. Some halogenated compounds also exhibit light sensitivity, so storing in an amber vial or in a dark cabinet is a recommended best practice.[5]
Question 2: I need to make a stock solution. What is the best practice for storing it?
Answer: Stock solutions are significantly more prone to degradation than the solid material. For a related compound, 4-Bromo-1H-indazole, recommended storage for solutions is -20°C for up to one month or -80°C for up to six months.[6] This serves as an excellent starting point for 4-Bromo-2,3-dimethyl-2H-indazole.
-
Expert Insight: The single most critical practice for solution storage is to create single-use aliquots. This prevents repeated freeze-thaw cycles, which can accelerate degradation by allowing dissolved gases (like oxygen) to react with the compound and by causing the compound to fall out of solution and then re-dissolve, which can introduce inconsistencies. Prepare your stock solution, divide it into volumes appropriate for a single experiment, and store these aliquots frozen.
Question 3: What are the primary safety and handling precautions for this compound?
Answer: 4-Bromo-2,3-dimethyl-2H-indazole is classified as harmful if swallowed and causes skin and eye irritation.[5][7] Standard laboratory personal protective equipment (PPE) is mandatory.
-
Handling Protocol:
-
Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear protective gloves (nitrile is a suitable choice), a lab coat, and safety glasses with side shields.[7]
-
Avoid creating dust when weighing the solid material.
-
In case of skin contact, wash immediately with plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[8]
-
Question 4: Are there any known chemical incompatibilities I should be aware of?
Answer: While specific incompatibility data for this exact molecule is not widely published, general principles for halogenated organic compounds should be strictly followed.[9]
-
Segregation is Key: Do not store 4-Bromo-2,3-dimethyl-2H-indazole with:
The diagram below illustrates the fundamental logic for chemical storage segregation.
Caption: Logical segregation for storing the target compound.
Part 2: Troubleshooting Guide
Scenario 1: My experimental results are inconsistent. Could the compound be degrading?
Answer: Inconsistent results are often the first sign of a compound integrity issue. Before assuming degradation, it's crucial to rule out other experimental variables. This workflow provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for inconsistent experimental data.
Scenario 2: I've noticed the color of the solid powder has changed over time. What does this mean?
Answer: A visible change in the appearance of a solid (e.g., from white/off-white to yellow or brown) is a strong indicator of chemical degradation. While the compound may still be predominantly intact, the presence of colored impurities suggests that a degradation process has begun.
-
Action Plan: Do not use the material for sensitive experiments. Your immediate next step should be to perform a purity analysis (HPLC with UV detection is often sufficient) to quantify the level of degradation. Compare the chromatogram to that of a new, unopened sample if possible.
Part 3: Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound
| Step | Action | Rationale |
| 1 | Procure the compound in a vial with a PTFE-lined cap. | Ensures an inert and tight seal to prevent moisture ingress. |
| 2 | Before first use, wrap the cap-vial interface with Parafilm®. | Provides an additional barrier against atmospheric moisture. |
| 3 | Place the vial inside a secondary container, such as a small, sealable bag or a larger jar. | Contains any potential spills and adds another layer of protection. |
| 4 | Add a desiccant packet to the secondary container. | Actively removes any moisture that penetrates the outer container. |
| 5 | Store the entire assembly in a dark, designated location at room temperature or, preferably, at 2-8°C. | Protects from light and minimizes thermal energy that could drive degradation.[5] |
| 6 | Log the date of receipt and the date of first opening on the vial. | Maintains a clear history of the sample's handling. |
Protocol 2: Preparation and Storage of Stock Solutions
| Step | Action | Rationale |
| 1 | Choose an appropriate solvent. Indazole derivatives are often soluble in organic solvents like DMSO, DMF, or methanol.[11] | The choice of solvent is application-dependent. Ensure the compound is fully dissolved. Sonication can be used to aid dissolution.[6] |
| 2 | Accurately weigh the solid and dissolve it to the desired concentration (e.g., 10 mM). | Precise concentration is critical for reproducible experiments. |
| 3 | Immediately after preparation, divide the stock solution into single-use aliquots in microcentrifuge tubes or cryovials. | This is the most critical step. It prevents contamination and degradation from repeated freeze-thaw cycles.[6] |
| 4 | Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. | Ensures proper identification and traceability. |
| 5 | Flash-freeze the aliquots if possible (e.g., in a dry ice/ethanol bath) before transferring to long-term storage. | Promotes rapid freezing, minimizing the formation of large solvent crystals that can affect solute stability. |
| 6 | Store the aliquots at -80°C for long-term stability (up to 6 months as a guideline) or -20°C for shorter-term use (up to 1 month).[6] | Low temperatures are essential to arrest chemical degradation in solution. |
| 7 | When needed, remove a single aliquot, thaw it completely at room temperature, and vortex gently before use. Discard any unused portion of the thawed aliquot. | Ensures homogeneity and prevents reusing a partially degraded solution. |
Protocol 3: Framework for a User-Validated Stability Study
If the stability of 4-Bromo-2,3-dimethyl-2H-indazole is critical for your application, performing a simple forced degradation study can provide valuable insights. This protocol is adapted from methodologies used for similar heterocyclic compounds.[11]
| Parameter | Acid Hydrolysis | Base Hydrolysis | Oxidation |
| Stock Solution | Prepare a 1 mg/mL solution in Acetonitrile or Methanol. | Prepare a 1 mg/mL solution in Acetonitrile or Methanol. | Prepare a 1 mg/mL solution in Acetonitrile or Methanol. |
| Stress Condition | Mix 1 mL of stock with 1 mL of 0.1 M HCl. | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. | Mix 1 mL of stock with 1 mL of 3% H₂O₂. |
| Incubation | Incubate at 60°C. | Incubate at 60°C. | Keep at room temperature, protected from light. |
| Time Points | Sample at t=0, 2, 4, 8, 24 hours. | Sample at t=0, 2, 4, 8, 24 hours. | Sample at t=0, 2, 4, 8, 24 hours. |
| Sample Prep | Quench by neutralizing with an equivalent amount of base. Dilute with mobile phase for analysis. | Quench by neutralizing with an equivalent amount of acid. Dilute with mobile phase for analysis. | Dilute with mobile phase for analysis. |
| Analysis | Analyze by HPLC-UV. Monitor for the appearance of new peaks and the decrease in the parent peak area. | Analyze by HPLC-UV. Monitor for the appearance of new peaks and the decrease in the parent peak area. | Analyze by HPLC-UV. Monitor for the appearance of new peaks and the decrease in the parent peak area. |
-
Trustworthiness: This self-validating system allows you to determine, under your specific laboratory conditions, which environmental factors (acid, base, oxidation) pose the greatest risk to your compound's integrity, enabling you to proactively avoid them.
References
-
THOR Specialities (UK) LTD. Safety data sheet. [Link]
-
Li, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]
-
SynZeal. Safety Data Sheet. [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Clarisse, M., et al. (1984). Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. The Journal of Organic Chemistry. [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Chem-Impex. 4-Bromo-2-methyl-2H-indazole. [Link]
-
Wang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry. [Link]
-
University of Colorado. Chemical Storage. [Link]
-
University of Glasgow. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]
-
University of California, Berkeley. Safe Storage. [Link]
-
BU CyberSec Lab. 4-Bromo-2,5-dimethyl-2H-indazole. [Link]
-
University of Glasgow. Storage and Segregation of Hazardous Chemicals. [Link]
-
PubChemLite. 4-bromo-2-methyl-2h-indazole (C8H7BrN2). [Link]
-
Liu, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Bhat, I. A., & Lee, Y. R. (2021). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 590417-93-9|4-Bromo-2-methyl-2H-indazole|BLD Pharm [bldpharm.com]
- 4. achmem.com [achmem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. synzeal.com [synzeal.com]
- 8. fishersci.com [fishersci.com]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed reactions involving 4-Bromo-2,3-dimethyl-2H-indazole
Welcome to the technical support center for 4-Bromo-2,3-dimethyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging heterocyclic compound. Here, we address common issues encountered during synthetic transformations, providing in-depth, experience-driven troubleshooting advice and detailed protocols to enhance the success of your reactions.
Understanding the Substrate: Key Chemical Characteristics
4-Bromo-2,3-dimethyl-2H-indazole possesses a unique set of structural and electronic features that dictate its reactivity. The presence of the bromine atom at the C4 position makes it a valuable precursor for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[1] However, the N-methylated indazole core introduces specific challenges that must be carefully managed.
The 2H-indazole tautomer is generally less stable than the 1H tautomer.[2][3][4] Methylation at the N2 position, as in 4-Bromo-2,3-dimethyl-2H-indazole, locks the molecule in this less stable form, which can influence its reactivity and stability under various reaction conditions. The methyl groups at N2 and C3 also introduce steric hindrance that can affect catalyst and substrate approach.
Troubleshooting Common Failed Reactions
This section provides a structured, question-and-answer guide to troubleshoot frequently encountered problems in reactions involving 4-Bromo-2,3-dimethyl-2H-indazole.
FAQs: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing aryl halides.[5] However, their application to heteroaromatic systems like 4-Bromo-2,3-dimethyl-2H-indazole can be nuanced.
Question 1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the primary causes and how can I resolve this?
Answer: Low or no yield in Suzuki-Miyaura couplings with this substrate often stems from a few key factors: catalyst deactivation, suboptimal reaction conditions, or issues with the boronic acid partner.
Root Causes & Solutions:
-
Inactive Palladium Catalyst: The Pd(0) active species is crucial for the catalytic cycle.[6] Its deactivation can halt the reaction.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and substrate-dependent.
-
Boronic Acid Decomposition: Boronic acids can be unstable, particularly under heating, leading to protodeborylation.
-
Solution: Use high-quality boronic acids or their more stable pinacol ester derivatives. Add the boronic acid partner just before initiating the reaction.
-
-
Steric Hindrance: The methyl groups at the N2 and C3 positions can sterically hinder the approach of the catalyst and coupling partner.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can facilitate oxidative addition and reductive elimination with sterically demanding substrates.[12]
-
Workflow for Troubleshooting Low-Yield Suzuki Coupling:
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Question 2: I am observing significant debromination of my starting material in a Buchwald-Hartwig amination. How can I prevent this side reaction?
Answer: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings, where the bromine is replaced by a hydrogen atom.[13] This is often exacerbated by the choice of base and the presence of protic impurities.
Root Causes & Solutions:
-
Base-Induced Hydrodehalogenation: Strong bases, especially in the presence of water or alcohols, can act as hydride donors, leading to debromination.[13]
-
Solution: Use a non-nucleophilic, sterically hindered base like NaOtBu or LiHMDS.[14] Ensure all reagents and solvents are scrupulously dry.
-
-
Catalyst and Ligand System: The nature of the palladium catalyst and its ligand can influence the relative rates of amination versus debromination.[13]
-
Solution: Screen different palladium pre-catalysts and phosphine ligands. Ligands with bulky, electron-donating groups often favor the desired cross-coupling pathway.
-
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the incidence of side reactions.[13]
-
Solution: Attempt the reaction at the lowest effective temperature. Monitor the reaction progress by TLC or GC-MS and quench it as soon as the starting material is consumed.
-
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos, RuPhos) | Efficient for coupling aryl bromides with a wide range of amines. |
| Base | NaOtBu or LiHMDS | Strong, non-nucleophilic bases that minimize debromination.[14] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents that do not contribute to hydrodehalogenation. |
| Temperature | 80-110 °C | A typical temperature range for these couplings; lower temperatures may be possible. |
Question 3: My Sonogashira coupling is failing, and I observe a black precipitate. What is happening?
Answer: A failed Sonogashira coupling accompanied by the formation of a black precipitate, known as "palladium black," indicates decomposition of the palladium catalyst.[15] This can be caused by several factors, including impurities, solvent choice, or inappropriate temperature.
Root Causes & Solutions:
-
Catalyst Decomposition: The Pd(0) catalyst can agglomerate and precipitate out of solution, rendering it inactive.
-
Copper Co-catalyst Issues: The copper(I) co-catalyst is sensitive to oxidation.
-
Solution: Use a fresh bottle of CuI. Ensure the reaction is run under strictly anaerobic conditions, as oxygen can lead to the undesired Glaser-type homocoupling of the alkyne.[15]
-
-
Inappropriate Base: An amine base is required to deprotonate the alkyne.[15]
-
Solution: Use a dry, high-purity amine base such as triethylamine or diisopropylethylamine in sufficient excess.
-
General Protocol for a Robust Sonogashira Coupling:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2,3-dimethyl-2H-indazole, the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and the copper(I) iodide co-catalyst.
-
Add the degassed solvent (e.g., toluene or DMF) followed by the terminal alkyne and the amine base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with standard workup and purification.
FAQs: Other Common Reactions and Stability
Question 4: I am attempting a lithium-halogen exchange followed by quenching with an electrophile, but I am getting a complex mixture of products. What could be the issue?
Answer: Lithium-halogen exchange on an indazole ring can be complicated by competitive deprotonation at other sites on the ring or on the methyl groups. The resulting organolithium species can also be unstable.
Root Causes & Solutions:
-
Competitive Deprotonation: Strong organolithium bases like n-BuLi or t-BuLi can deprotonate the C3-methyl group or other ring protons in addition to or instead of undergoing lithium-halogen exchange.
-
Solution: Perform the reaction at a very low temperature (-78 °C) to favor the kinetically faster lithium-halogen exchange. Use a less basic organolithium reagent if possible.
-
-
Instability of the Organolithium Intermediate: The C4-lithiated indazole may not be stable at higher temperatures, leading to decomposition or side reactions.
-
Solution: Trap the organolithium species with the electrophile at low temperature without allowing the reaction mixture to warm up.
-
Visualizing Potential Reaction Pathways:
Caption: Potential reaction pathways in the lithiation of 4-Bromo-2,3-dimethyl-2H-indazole.
Question 5: Is 4-Bromo-2,3-dimethyl-2H-indazole stable to strong acidic or basic conditions?
Answer: The N-methylated indazole ring is generally stable to a range of pH conditions. However, extreme acidic or basic conditions, especially at elevated temperatures, can potentially lead to degradation or rearrangement. It is always advisable to screen for stability under the proposed reaction conditions on a small scale before proceeding with a larger-scale reaction.
This technical support guide provides a starting point for troubleshooting common issues encountered when working with 4-Bromo-2,3-dimethyl-2H-indazole. Successful synthesis often relies on careful optimization of reaction conditions and a thorough understanding of the substrate's reactivity.
References
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives.
- Catalan, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98.
- Benchchem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles.
- National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central.
- National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- National Center for Biotechnology Information. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PubMed Central.
- Royal Society of Chemistry. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
- ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ACS Publications. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry.
- CymitQuimica. (n.d.). 4-Bromo (1H)Indazole.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Benchchem. (n.d.). troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde.
- Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing.
- ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
Sources
- 1. CAS 186407-74-9: 4-Bromo (1H)Indazole | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Scalable Synthesis of 4-Bromo-2,3-dimethyl-2H-indazole
Welcome to the technical support guide for the scalable synthesis of 4-Bromo-2,3-dimethyl-2H-indazole. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights, scalable protocols, and robust troubleshooting strategies for the synthesis of this valuable heterocyclic building block. As a key intermediate in the development of various pharmacologically active molecules, a reliable and scalable synthetic route is paramount. This guide moves beyond simple procedural outlines to explain the critical parameters and chemical principles that govern reaction outcomes, ensuring you can adapt and optimize the synthesis for your specific laboratory or manufacturing environment.
Section 1: Overview of the Scalable Synthetic Strategy
The synthesis of 4-Bromo-2,3-dimethyl-2H-indazole presents two primary challenges that are magnified during scale-up: the initial construction of the brominated indazole core and the subsequent regioselective N-methylation. Direct bromination of a pre-formed 2,3-dimethyl-2H-indazole is often unselective and difficult to control. Therefore, a more robust and scalable approach involves constructing the indazole ring from a pre-brominated precursor, followed by a carefully controlled N-methylation step where regioselectivity is the key determinant of yield and purity.
The proposed two-step pathway is outlined below. It is designed for scalability, prioritizing commercially available starting materials and reaction conditions amenable to larger-scale equipment.
Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-2,3-dimethyl-2H-indazole
Welcome to the technical support center for 4-Bromo-2,3-dimethyl-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues that may arise during your experiments. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Enhancing Solubility of 4-Bromo-2,3-dimethyl-2H-indazole
Researchers often encounter challenges in dissolving 4-Bromo-2,3-dimethyl-2H-indazole, a compound with significant potential in pharmaceutical and material science research.[1][2] Its heterocyclic aromatic structure contributes to its generally low aqueous solubility, a common hurdle for many new chemical entities (NCEs).[3][4] This guide provides a systematic approach to addressing these solubility issues.
Initial Assessment: Solvent Screening
The first step in addressing solubility is to perform a systematic solvent screening. The principle of "like dissolves like" is a useful starting point. Given the aromatic and moderately polar nature of 4-Bromo-2,3-dimethyl-2H-indazole, a range of organic solvents should be tested.
Recommended Solvents for Initial Screening:
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Protic Polar Solvents: Ethanol, Methanol
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh out a small, precise amount of 4-Bromo-2,3-dimethyl-2H-indazole (e.g., 1-5 mg) into separate glass vials.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to each vial.
-
Observation & Agitation: Vigorously vortex each vial for 30-60 seconds. Visually inspect for undissolved solid.
-
Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the agitation. Continue this process until the compound fully dissolves or a practical volume limit is reached.
-
Documentation: Record the approximate solubility in each solvent (e.g., mg/mL).
This initial screening will help identify the most promising solvents for your specific application.
Advanced Solubilization Techniques
If solubility in common organic solvents is insufficient for your experimental needs, particularly for aqueous-based biological assays, the following techniques can be employed.
1. Co-solvent Systems
The use of co-solvents is a highly effective and straightforward technique to enhance the solubility of poorly soluble compounds.[5] A co-solvent system involves blending a primary solvent in which the compound is poorly soluble (e.g., water or buffer) with a miscible organic solvent in which the compound is more soluble.
Common Co-solvents for Aqueous Solutions:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG), such as PEG 400
Experimental Protocol: Developing a Co-solvent System
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Bromo-2,3-dimethyl-2H-indazole in a suitable organic solvent identified from your initial screening (e.g., DMSO).
-
Titration into Aqueous Medium: While vortexing or stirring the aqueous buffer, slowly add small aliquots of the stock solution.
-
Monitor for Precipitation: Observe for any signs of precipitation (cloudiness). The point at which precipitation occurs indicates the solubility limit in that co-solvent mixture.
-
Optimization: Systematically vary the percentage of the co-solvent to determine the optimal ratio that maintains the compound in solution without compromising the integrity of the experiment (e.g., enzyme activity, cell viability).
Causality: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar or moderately polar solutes.
2. pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. Indazole derivatives are amphoteric, meaning they can be protonated or deprotonated.[6] Although 4-Bromo-2,3-dimethyl-2H-indazole itself does not have readily ionizable groups, this technique is crucial for derivatives that do.
Workflow for pH Modification:
Caption: Decision workflow for using pH adjustment to enhance solubility.
3. Use of Surfactants
Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[7]
Commonly Used Surfactants:
-
Non-ionic: Tween® 80, Polysorbate 20
-
Anionic: Sodium Dodecyl Sulfate (SDS)
-
Cationic: Cetyltrimethylammonium Bromide (CTAB)
Experimental Protocol: Surfactant-Mediated Solubilization
-
Surfactant Solution Preparation: Prepare a series of aqueous solutions with varying concentrations of the chosen surfactant.
-
Compound Addition: Add 4-Bromo-2,3-dimethyl-2H-indazole to each surfactant solution.
-
Equilibration: Agitate the mixtures (e.g., using a shaker or sonicator) until equilibrium is reached.
-
Analysis: Separate any undissolved solid (e.g., by centrifugation or filtration) and determine the concentration of the dissolved compound in the supernatant, for instance, by UV-Vis spectroscopy or HPLC.
Causality: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.[7]
4. Solid Dispersions
For solid dosage form development, solid dispersion is a valuable technique for improving the dissolution rate and bioavailability of poorly soluble drugs.[8] This involves dispersing the compound in an inert carrier matrix at the solid state.
Common Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs)
-
Hydroxypropyl Methylcellulose (HPMC)
Methods for Preparing Solid Dispersions:
-
Solvent Evaporation: Dissolve both the compound and the carrier in a common solvent, followed by evaporation of the solvent.
-
Melting (Fusion) Method: Heat a physical mixture of the compound and carrier until it melts, then cool rapidly to solidify.
Causality: Solid dispersions enhance solubility by reducing the particle size of the compound to a molecular level and by increasing its wettability and dispersibility in the presence of a hydrophilic carrier.[8][9]
Quantitative Data Summary
While specific quantitative solubility data for 4-Bromo-2,3-dimethyl-2H-indazole is not extensively available in public literature, the following table provides a general framework for reporting your experimental findings.
| Solubilization Technique | Solvent/Carrier System | Achieved Concentration (mg/mL) | Observations |
| Direct Solubilization | DMSO | e.g., >50 | Clear solution |
| Ethanol | e.g., 10-20 | Clear solution | |
| Water | e.g., <0.1 | Insoluble | |
| Co-solvency | 10% DMSO in PBS | e.g., 0.5-1.0 | Clear, may precipitate on standing |
| Surfactant | 1% Tween® 80 in water | e.g., 0.2-0.5 | Stable micellar solution |
| Solid Dispersion | 1:10 ratio with PVP K30 | N/A (Improved dissolution rate) | Amorphous solid |
Note: The values in this table are illustrative and should be replaced with your own experimental data.
II. Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of 4-Bromo-2,3-dimethyl-2H-indazole?
A1: 4-Bromo-2,3-dimethyl-2H-indazole is a solid organic compound with the molecular formula C₉H₉BrN₂ and a molecular weight of approximately 225.09 g/mol .[10] Its structure consists of a dimethyl-indazole core with a bromine substituent, which contributes to its relatively non-polar character and low aqueous solubility.
Q2: Why is DMSO a commonly recommended solvent for initial solubility testing?
A2: DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of polar and non-polar compounds.[11] It is often used to prepare high-concentration stock solutions for in vitro assays. However, it is important to be mindful of the final concentration of DMSO in your experiment, as it can be toxic to cells and interfere with some biological assays at higher concentrations.[11]
Q3: Can heating be used to increase the solubility of 4-Bromo-2,3-dimethyl-2H-indazole?
A3: Yes, for many compounds, solubility increases with temperature.[8] Gentle heating can be used to aid dissolution. However, it is crucial to first verify the thermal stability of 4-Bromo-2,3-dimethyl-2H-indazole to avoid degradation. After cooling to room temperature, it is important to check for any precipitation, as the solution may have been supersaturated at the higher temperature.
Q4: How does particle size reduction affect solubility?
A4: Reducing the particle size, for instance through micronization or nanosuspension, increases the surface area-to-volume ratio of the compound.[5][7] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[7] While this does not change the equilibrium solubility, a faster dissolution rate can be critical for achieving the desired therapeutic effect in vivo.[3]
Q5: What are the regulatory considerations when using solubility-enhancing excipients?
A5: When developing a pharmaceutical formulation, any excipients used, such as co-solvents, surfactants, or carriers, must be approved for the intended route of administration. The concentration of these excipients must also be within safe and acceptable limits. It is essential to consult regulatory guidelines, such as those provided by the FDA, for a list of generally regarded as safe (GRAS) substances.
III. References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). PubMed Central. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
4-Bromo-2-methyl-2H-indazole. Seren. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2023). PubMed Central. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). PubMed Central. [Link]
-
Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018). MedCrave online. [Link]
-
Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. (2023). ResearchGate. [Link]
-
Indazole. Wikipedia. [Link]
Sources
- 1. qcc.edu [qcc.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ijpbr.in [ijpbr.in]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labsolu.ca [labsolu.ca]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2,3-dimethyl-2H-indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for catalyst selection in cross-coupling reactions involving 4-Bromo-2,3-dimethyl-2H-indazole. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when performing cross-coupling reactions with 4-Bromo-2,3-dimethyl-2H-indazole?
A1: The primary challenges with this substrate stem from the inherent properties of the N-heterocyclic indazole core.
-
Potential for Catalyst Inhibition: The nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-rich heterocycles.[1][2]
-
Steric Hindrance: The methyl groups at the 2 and 3 positions, while not directly adjacent to the bromine, can influence the overall steric environment of the molecule, which may affect the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Substrate Solubility: Like many substituted aromatic compounds, solubility can be a challenge. Finding a solvent system that keeps all reactants, intermediates, and the catalyst in solution at the reaction temperature is crucial for efficient catalysis.[4][5]
Q2: I am new to cross-coupling with this substrate. Which reaction should I start with for a simple C-C bond formation?
A2: For a robust and generally high-yielding C-C bond formation, the Suzuki-Miyaura coupling is an excellent starting point.[6][7] It is one of the most versatile and widely used cross-coupling reactions due to its mild reaction conditions, the commercial availability of a vast array of boronic acids and esters, and the fact that its inorganic by-products are typically easy to remove.[7][8] Several studies have demonstrated successful Suzuki couplings on bromoindazole scaffolds.[7][9][10]
Q3: How do I choose between a Pd(0) and a Pd(II) precatalyst?
A3: Both Pd(0) and Pd(II) sources can be effective, as Pd(II) precatalysts are reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[11][12]
-
Pd(0) sources , such as Pd(PPh₃)₄ or Pd₂(dba)₃, are directly active but can be sensitive to air and moisture.
-
Pd(II) precatalysts , like Pd(OAc)₂ or PdCl₂(dppf), are generally more stable and easier to handle.[11] Modern, well-defined precatalysts (e.g., Buchwald's G3 or G4 precatalysts) are often Pd(II) complexes designed for rapid and clean generation of the active Pd(0) catalyst, offering high efficiency and reproducibility.[13] For initial screening, an air-stable Pd(II) precatalyst combined with an appropriate ligand is often the most convenient choice.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron reagent. For our substrate, this involves reacting 4-Bromo-2,3-dimethyl-2H-indazole with a boronic acid or ester.[6]
Problem 1: Low to No Product Yield
Q: I have set up a Suzuki reaction with my 4-bromoindazole, a standard boronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water, but I'm seeing very low conversion. What should I troubleshoot first?
A: Low yield in Suzuki coupling, especially with heteroaromatic substrates, can be traced to several factors. A systematic approach to troubleshooting is key.
Step 1: Evaluate the Base. The base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6][14][15]
-
Is your base strong enough? While K₂CO₃ is a good starting point, hindered or electron-deficient substrates may require a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the reaction.[3][4]
-
Is your base soluble? If the base is not sufficiently soluble, the reaction can stall. K₃PO₄ is often used in a mixture of dioxane and water to ensure both solubility and activity.
Step 2: Re-evaluate the Catalyst System. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this specific substrate.[3]
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For N-heterocyclic substrates, bulky and electron-rich phosphine ligands are often superior.[3][13] Consider screening ligands such as XPhos, SPhos, or dppf .[9][16] Using a pre-formed catalyst like PdCl₂(dppf) can be a reliable choice for bromoindazoles.[9][10]
-
Catalyst Deactivation: The formation of black precipitate (palladium black) is a clear sign of catalyst decomposition.[4][17] This often results from ligand dissociation. Using chelating ligands like dppf or bulky monodentate ligands can prevent this.[4]
Step 3: Check Reagent Quality and Reaction Setup.
-
Boronic Acid Quality: Boronic acids can undergo dehydration to form unreactive boroxines upon storage. Ensure your boronic acid is of high quality or consider using a more stable boronate ester (e.g., a pinacol ester).
-
Oxygen Contamination: Rigorous deoxygenation of your solvent and reaction mixture is crucial. Oxygen can lead to oxidative degradation of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[3] Use the "freeze-pump-thaw" method for effective degassing.[3]
Troubleshooting Flowchart: Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Problem 2: Significant Side Products are Observed
Q: My reaction is proceeding, but I'm getting a lot of homocoupled boronic acid and some dehalogenated starting material. How can I suppress these side reactions?
A:
-
Homocoupling of Boronic Acid: This side reaction is almost always caused by the presence of oxygen.[3] Improving your degassing technique is the most effective solution. Additionally, using a more active catalyst system can sometimes outcompete the homocoupling pathway by accelerating the desired cross-coupling.
-
Dehalogenation (Hydrodehalogenation): This occurs when the bromoindazole is converted to 2,3-dimethyl-2H-indazole. The source of the hydride is often the solvent (e.g., alcohols) or certain bases.[3]
-
Solution: Ensure you are using an aprotic solvent like dioxane, toluene, or DMF. Switch to an inorganic base like K₃PO₄ or Cs₂CO₃ if you suspect your base is the hydride source.[3]
-
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation in pharmaceutical chemistry.[18][19]
Problem 1: Reaction is Sluggish or Stalls with a Secondary Amine
Q: I am trying to couple 4-Bromo-2,3-dimethyl-2H-indazole with morpholine using Pd₂(dba)₃, a phosphine ligand, and NaOtBu, but the reaction is very slow. What should I change?
A: Step 1: Ligand Selection is Paramount. The success of Buchwald-Hartwig amination is highly dependent on the ligand.[20] While first-generation ligands could couple some substrates, the development of sterically hindered, electron-rich biarylphosphine ligands dramatically expanded the reaction's scope.[13][18]
-
Recommended Ligands: For coupling with a secondary amine, ligands like XPhos, SPhos, or DavePhos are excellent choices.[21] These bulky ligands promote the rate-limiting reductive elimination step.
-
Bidentate Ligands: Bidentate ligands such as BINAP or dppf can also be effective and may offer greater catalyst stability.[18]
Step 2: Base and Solvent Combination. The base not only deprotonates the amine but also participates in the catalytic cycle.
-
Base Choice: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many aminations. However, lithium bis(trimethylsilyl)amide (LiHMDS) can also be highly effective and may be beneficial if the substrate has base-sensitive functional groups.[20]
-
Solvent: Toluene, dioxane, and DME are common solvents. The choice can influence reaction rates and solubility. A solvent screen may be necessary.
Step 3: Consider a Precatalyst. Using a well-defined precatalyst, such as XPhos Pd G3 , can provide more consistent and active catalysis compared to generating the catalyst in situ from Pd₂(dba)₃ and a ligand.[13] These systems are designed for efficient generation of the active monoligated Pd(0) species.
Problem 2: Low Yield with a Primary Amine
Q: I am attempting to couple a primary amine, but the yield is poor, and I see some diarylation side products. What is the cause?
A: Coupling primary amines can be more challenging due to potential diarylation (coupling of two aryl groups to the same nitrogen).
-
Ligand Control: The steric bulk of the ligand is critical to prevent a second oxidative addition and coupling event. Highly hindered ligands like tBuXPhos are specifically designed to facilitate the coupling of primary amines while minimizing diarylation.
-
Stoichiometry: Using a slight excess of the primary amine can sometimes help to favor the mono-arylated product.
Catalyst and Condition Selection Tables
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Pd Precatalyst | PdCl₂(dppf), XPhos Pd G3 | Air-stable, reliable, and effective for N-heterocycles.[9][10] G3 precatalysts offer high activity.[13] |
| Ligand | dppf, XPhos, SPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[13][16] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases are often required for heteroaromatic substrates to promote boronate formation.[3][4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Aprotic solvents are preferred. A small amount of water is often necessary to solubilize the base.[4] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed, but excessive heat can cause catalyst decomposition.[4] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Key Considerations |
| Pd Precatalyst | XPhos Pd G3, SPhos Pd G3 | Highly active, well-defined precatalysts for efficient C-N bond formation.[13] |
| Ligand | XPhos, SPhos, DavePhos | Bulky biarylphosphine ligands are essential for high turnover and broad substrate scope.[21][22] |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required. Choice depends on amine pKa and substrate tolerance.[20] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are crucial for reaction success. |
| Temperature | 80-110 °C | Reaction temperature is substrate and catalyst dependent. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of 4-Bromo-2,3-dimethyl-2H-indazole with an arylboronic acid.
-
Reaction Setup: To an oven-dried reaction vessel, add 4-Bromo-2,3-dimethyl-2H-indazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., PdCl₂(dppf), 2-5 mol%) and ligand (if not using a pre-formed complex).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M.
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of 4-Bromo-2,3-dimethyl-2H-indazole with a secondary amine.
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and sodium tert-butoxide (NaOtBu, 1.2-1.4 equiv).
-
Reagent Addition: Add 4-Bromo-2,3-dimethyl-2H-indazole (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.1-1.2 equiv) via syringe.
-
Heating and Monitoring: Seal the vessel and heat to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Pass the mixture through a plug of Celite to remove the palladium catalyst, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for rational troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar sequence of elementary steps.[6][14]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
References
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]
-
Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions. [Link]
-
Heck Reaction. University of Regensburg. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]
-
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules. [Link]
-
Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
C-H functionalization of 2H-indazole. ResearchGate. [Link]
- Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Recent Advances in C–H Functionalization of 2H-Indazoles. Request PDF. [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Synlett. [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]
-
Sonogashira coupling. YouTube. [Link]
-
Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]
Sources
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Validation & Comparative
A Comparative Biological Evaluation of Novel 2H-Indazole Derivatives as c-Met Kinase Inhibitors
This guide provides a comprehensive framework for the biological evaluation of novel 2H-indazole derivatives, using the hypothetical compound 4-Bromo-2,3-dimethyl-2H-indazole as a case study. We will compare its potential efficacy against established indazole-based inhibitors targeting the c-Met proto-oncogene, a key target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.
Introduction: The Therapeutic Potential of Indazole Derivatives
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. A particularly fruitful area of research has been the development of indazole-based protein kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The indazole ring system has proven to be an effective pharmacophore for ATP-competitive inhibition of various kinases.
One of the most critical kinase targets in oncology is the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. Overexpression or mutation of c-Met is implicated in tumor growth, metastasis, and angiogenesis in a variety of cancers. This has driven the development of several c-Met inhibitors, with some indazole-containing molecules showing significant promise.
This guide will outline a logical, step-by-step process for the biological evaluation of a novel compound, 4-Bromo-2,3-dimethyl-2H-indazole, as a potential c-Met inhibitor. We will detail the necessary in vitro and cell-based assays, explain the rationale behind the experimental design, and compare its hypothetical performance against a known indazole-based c-Met inhibitor.
Experimental Workflow: From Kinase Assay to Cellular Response
A typical workflow for evaluating a novel kinase inhibitor involves a multi-tiered approach, starting with direct target engagement and progressing to cellular effects. This ensures a thorough characterization of the compound's potency, selectivity, and mechanism of action.
Figure 1: A generalized workflow for the biological evaluation of a novel kinase inhibitor.
Comparative Analysis: 4-Bromo-2,3-dimethyl-2H-indazole vs. a Benchmark Inhibitor
For this guide, we will compare the hypothetical data for our novel compound against a representative indazole-based c-Met inhibitor, which we will refer to as "Benchmark Indazole." The following tables summarize the type of quantitative data that would be generated in a typical evaluation.
Table 1: In Vitro Kinase Inhibition
This table compares the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase (c-Met) and a related kinase (VEGFR2) to assess selectivity. Lower IC50 values indicate higher potency.
| Compound | c-Met IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity (VEGFR2/c-Met) |
| 4-Bromo-2,3-dimethyl-2H-indazole | 15 | 1500 | 100-fold |
| Benchmark Indazole | 5 | 100 | 20-fold |
Data is hypothetical and for illustrative purposes only.
Table 2: Cellular Activity in c-Met Amplified Cancer Cell Line (e.g., MKN-45)
This table shows the half-maximal effective concentration (EC50) for inhibiting cell proliferation and inducing apoptosis.
| Compound | Cell Proliferation EC50 (nM) | Apoptosis Induction EC50 (nM) |
| 4-Bromo-2,3-dimethyl-2H-indazole | 50 | 250 |
| Benchmark Indazole | 20 | 100 |
Data is hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
The following are detailed protocols for the key assays mentioned in the workflow. These protocols are based on established methodologies to ensure reproducibility and scientific rigor.
Protocol 1: In Vitro c-Met Kinase Assay
This protocol is designed to measure the direct inhibitory effect of the compound on the enzymatic activity of recombinant c-Met kinase.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method. The assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased FRET signal.
Materials:
-
Recombinant human c-Met kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compounds (dissolved in DMSO)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO only).
-
Add 4 µL of the c-Met enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the substrate peptide and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 5 µL of the detection solution containing the Eu-antibody and SA-APC.
-
Incubate for 1 hour at room temperature to allow the detection reagents to bind.
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol assesses the effect of the compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Materials:
-
c-Met dependent cancer cell line (e.g., MKN-45)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the EC50 value.
Mechanism of Action: Targeting the c-Met Signaling Pathway
Understanding the underlying signaling pathway is crucial for interpreting the biological data. c-Met activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. An effective inhibitor will block these downstream signals.
Figure 2: The c-Met signaling pathway and the point of inhibition by a 2H-indazole derivative.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound approach to the biological evaluation of a novel 2H-indazole derivative, 4-Bromo-2,3-dimethyl-2H-indazole, as a potential c-Met inhibitor. Through a combination of in vitro kinase assays and cell-based functional assays, it is possible to thoroughly characterize the compound's potency, selectivity, and mechanism of action.
The hypothetical data presented herein suggests that 4-Bromo-2,3-dimethyl-2H-indazole could be a potent and selective c-Met inhibitor, warranting further investigation. Future studies should include broader kinase selectivity profiling, in vivo efficacy studies in xenograft models, and pharmacokinetic and toxicological assessments to fully evaluate its therapeutic potential.
References
-
Fancelli, D., et al. (2006). Potent and selective inhibitors of the c-Met receptor tyrosine kinase with a 1H-quinolin-2-one or a 2,3-dihydro-1H-indol-2-one scaffold. Journal of Medicinal Chemistry, 49(24), 7247–7251. [Link]
-
Peters, S., & Adjei, A. A. (2012). MET: a promising anticancer therapeutic target. Nature Reviews Clinical Oncology, 9(6), 314–326. [Link]
-
Cui, J. J., et al. (2011). Discovery of a novel class of exquisitely selective and potent c-Met kinase inhibitors. Journal of Medicinal Chemistry, 54(17), 6130–6152. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
-
Adel, M., et al. (2021). Recent advances of indazole-based derivatives as anti-cancer agents. Bioorganic Chemistry, 114, 105128. [Link]
A Comparative Guide to 4-Bromo-2,3-dimethyl-2H-indazole: Navigating Reactivity and Synthetic Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of 4-Bromo-2,3-dimethyl-2H-indazole with other bromo-indazole isomers. Moving beyond a simple product overview, we will dissect the structural nuances, predictable reactivity, and strategic implications of this specific molecule in the context of modern synthetic and medicinal chemistry. By grounding our analysis in established reaction mechanisms and comparative data, this document serves as a practical tool for researchers aiming to leverage the unique properties of substituted indazoles.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of medicinal chemistry.[1][2][3][4] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities such as anti-tumor, anti-inflammatory, and anti-HIV effects.[2][3] The synthetic versatility of indazoles stems from the two nitrogen atoms in the pyrazole ring, which create distinct tautomeric forms: the thermodynamically more stable 1H-indazole and the less common 2H-indazole.[2][5][6][7]
Bromo-substituted indazoles are particularly valuable as they serve as versatile intermediates. The bromine atom acts as a synthetic handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9] The position of the bromine atom and the nature of other substituents on the ring profoundly influence the molecule's reactivity and biological profile, making a detailed comparison essential for strategic synthetic design.
Structural Profile: 4-Bromo-2,3-dimethyl-2H-indazole
4-Bromo-2,3-dimethyl-2H-indazole is a distinct isomer within the bromo-indazole family. Its structure presents several key features that dictate its chemical behavior:
-
Fixed 2H-Tautomer: The methyl group at the N2 position locks the molecule into the 2H-indazole form. This is significant because 1H- and 2H-indazoles often exhibit different biological activities and reactivity patterns.[5][10] While the 1H-tautomer is generally more stable, forcing the 2H configuration can be a strategic choice in drug design to achieve specific target engagement.
-
C3-Methyl Group: The methyl group at the C3 position introduces steric bulk and has an electron-donating effect. This can influence the accessibility and electronic nature of the adjacent C4-position.
-
C4-Bromo Group: Positioned on the benzene ring, the C4-bromo substituent is the primary site for functionalization via cross-coupling reactions. Its reactivity is modulated by the adjacent methyl group and the overall electronic landscape of the 2H-indazole core.
Proposed Synthesis
While a specific synthesis for 4-Bromo-2,3-dimethyl-2H-indazole is not extensively documented in the literature, a plausible route can be devised based on established methods for 2H-indazole synthesis.[11] A potential pathway involves the reaction of a suitably substituted 2-bromobenzaldehyde with methylamine and sodium azide, catalyzed by a copper species.
Caption: Proposed synthetic route to 4-Bromo-2,3-dimethyl-2H-indazole.
Comparative Analysis: Reactivity in Cross-Coupling Reactions
The synthetic utility of a bromo-indazole is largely defined by its performance in palladium-catalyzed cross-coupling reactions. The reactivity is a function of the bromine's position, steric hindrance, and the electronic properties of the heterocyclic core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[8][12] The efficiency of this reaction with bromo-indazoles depends on the ease of the initial oxidative addition step to the Pd(0) catalyst.
Analysis of 4-Bromo-2,3-dimethyl-2H-indazole:
-
Electronic Effects: The 2H-indazole core and two electron-donating methyl groups may slightly decrease the electrophilicity of the C4-Br bond compared to an unsubstituted system, potentially slowing the rate of oxidative addition.
-
Steric Effects: The C3-methyl group is adjacent to the C4-bromine. This steric hindrance could impede the approach of the bulky palladium catalyst, potentially requiring more robust catalytic systems (e.g., using highly active phosphine ligands) or harsher reaction conditions compared to less hindered isomers like 6-bromo or 7-bromoindazoles.[13]
Buchwald-Hartwig Amination
This reaction is crucial for synthesizing N-aryl derivatives, a common motif in pharmaceuticals.[9][14] The mechanism also proceeds via oxidative addition, followed by amine coordination and reductive elimination.[15][16]
Analysis of 4-Bromo-2,3-dimethyl-2H-indazole:
-
Reactivity Trend: The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the trend I > Br > Cl.[17] Therefore, 4-bromo-2,3-dimethyl-2H-indazole is expected to be a competent substrate.
-
Positional Comparison: Studies on bromoindazoles suggest that the reactivity can be influenced by the bromine's position. For instance, some reports indicate the 5-position may be slightly more reactive than the 4- or 6-positions.[17] The primary challenge for the 4-bromo isomer, again, is the potential steric clash with the C3-methyl group, which may necessitate careful optimization of the catalyst, ligand, and base.
Comparative Data Summary
The following table summarizes the predicted reactivity of 4-Bromo-2,3-dimethyl-2H-indazole in comparison to other common bromo-indazole isomers based on established chemical principles.
| Feature | 4-Bromo-2,3-dimethyl-2H-indazole | 5-Bromo-1H-indazole | 6-Bromo-1H-indazole | 7-Bromo-1H-indazole |
| Tautomer | Fixed 2H-isomer | Predominantly 1H-isomer | Predominantly 1H-isomer | Predominantly 1H-isomer |
| Steric Hindrance at C-Br | Moderate (due to adjacent C3-Me) | Low | Low | Moderate (peri-interaction with N1-H) |
| Predicted Reactivity | Good, but may require optimized catalyst/ligand due to sterics. | High | High | Good, but can be influenced by N1-H acidity/coordination. |
| Key Differentiator | Provides access to unique 2-alkyl-indazole chemical space. | Highly reactive and commonly used building block. | Versatile intermediate for various drug scaffolds.[9] | Allows for functionalization adjacent to the pyrazole N1.[13] |
Experimental Protocols: A Practical Guide
While specific protocols for 4-Bromo-2,3-dimethyl-2H-indazole are scarce, generalized procedures for bromo-indazoles can be readily adapted. The key is the selection of an appropriate catalyst system to overcome potential steric hindrance.
Protocol: Suzuki-Miyaura Cross-Coupling of Bromo-indazoles
This protocol provides a robust starting point for the coupling of various arylboronic acids with bromo-indazoles.
Materials:
-
Bromo-indazole substrate (e.g., 4-Bromo-2,3-dimethyl-2H-indazole)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd source (Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the bromo-indazole (1.0 eq.), arylboronic acid (1.2 eq.), and base (2.0 eq.).
-
Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Add the palladium catalyst and ligand (if separate) under the inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Choices:
-
Catalyst/Ligand: For a sterically hindered substrate like 4-Bromo-2,3-dimethyl-2H-indazole, using a bulky, electron-rich phosphine ligand (a "Buchwald ligand" like SPhos or XPhos) with a palladium precursor like Pd₂(dba)₃ is recommended. These ligands promote the formation of a highly active, low-coordinate Pd(0) species that can more readily undergo oxidative addition with the hindered C-Br bond.[16]
-
Base and Solvent: The choice of base and solvent is interdependent. Carbonates are commonly used, with Cesium Carbonate often providing better results for challenging couplings. A dioxane/water solvent system is standard for many Suzuki reactions.[8]
Catalytic Cycle Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
4-Bromo-2,3-dimethyl-2H-indazole represents a synthetically valuable, albeit challenging, building block. Its fixed 2H-tautomeric form offers a distinct advantage for exploring chemical space that is inaccessible with more common 1H-indazoles. While the C4-bromo position is sterically more demanding than in 5- or 6-bromo isomers, modern cross-coupling methodologies, particularly those employing advanced ligand systems, are well-equipped to handle this challenge.
For the medicinal chemist, the true value of this compound lies in its potential as a scaffold for novel therapeutics. The unique spatial arrangement of its substituents—the N2-methyl, C3-methyl, and the functionalizable C4-position—provides a rigid and well-defined framework for designing potent and selective enzyme inhibitors or receptor ligands. This guide serves as a foundational resource for unlocking that potential, encouraging a rational, mechanism-based approach to the synthesis and application of this and other complex bromo-indazoles.
References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Available from: [Link]
-
Recent Advances in C–H Functionalization of 2H-Indazoles. (n.d.). ResearchGate. Available from: [Link]
-
Li, W., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available from: [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate. Available from: [Link]
-
C-H functionalization of 2H-indazole. (n.d.). ResearchGate. Available from: [Link]
-
Yadav, G., & Singh, A. K. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. Chemical Record, 22(11), e202200158. Available from: [Link]
-
Kumar, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available from: [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ResearchGate. Available from: [Link]
-
Seregin, I. V., & Gevorgyan, V. (2006). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]
-
Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. Available from: [Link]
-
Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7333. Available from: [Link]
-
Singh, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
-
(PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][8][10] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (n.d.). ResearchGate. Available from: [Link]
-
4-Bromo-2,5-dimethyl-2H-indazole. (n.d.). BU CyberSec Lab. Available from: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). organic-chemistry.org. Available from: [Link]
-
Ros-Pardo, D., et al. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Inorganic Chemistry, 62(47), 19183–19194. Available from: [Link]
-
2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 26(11), 3373. Available from: [Link]
-
Ghaffari, M. F., et al. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 6, 101138. Available from: [Link]
-
PubChem. (n.d.). 4-bromo-2-methyl-2h-indazole. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024, April 3). YouTube. Available from: [Link]
-
Martins, C. I., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(10), 11634–11656. Available from: [Link]
-
J&K Scientific. (n.d.). 4-Bromo-2-methyl-2H-indazole. Available from: [Link]
-
(PDF) X-ray crystallographic diffraction analysis of bromide 3a. (n.d.). ResearchGate. Available from: [Link]
-
Zhang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available from: [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.). Google Patents.
-
Jo, A., et al. (2017). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Journal of Antibiotics, 70(12), 1124–1128. Available from: [Link]
-
Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Available from: [Link]
-
PubChem. (n.d.). 4-Bromo-2,3-dimethylhexane. Available from: [Link]
-
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Available from: [Link]
-
Pinheiro, L. C. S., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2139. Available from: [Link]
-
Al-Warhi, T., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 28(23), 7856. Available from: [Link]
-
Yoshimura, A., et al. (2017). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. Molecules, 22(1), 129. Available from: [Link]
-
Gomaa, M. A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6296. Available from: [Link]
-
Wikipedia. (n.d.). Indazole. Available from: [Link]
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 2H-Indazole synthesis [organic-chemistry.org]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-2,3-dimethyl-2H-indazole Analogs
For researchers, medicinal chemists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of novel therapeutics. Its inherent biological activity and synthetic tractability have led to its incorporation into numerous clinically approved drugs.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet versatile, indazole core: 4-Bromo-2,3-dimethyl-2H-indazole . By dissecting the roles of each substituent and exploring the impact of further modifications, we aim to furnish a predictive framework for the rational design of potent and selective analogs.
The 4-Bromo-2,3-dimethyl-2H-indazole Core: A Privileged Starting Point
The 2H-indazole tautomer, while often less thermodynamically stable than its 1H counterpart, is a key feature in many biologically active compounds, including several kinase inhibitors.[1] The core structure of 4-Bromo-2,3-dimethyl-2H-indazole presents a unique combination of electronic and steric properties that make it an attractive starting point for drug discovery.
-
The 2,3-Dimethyl Substitution: The presence of methyl groups at the N2 and C3 positions serves multiple purposes. The N2-methyl group resolves the tautomeric ambiguity of the indazole ring, locking it in the 2H-conformation. This can be crucial for specific interactions with biological targets. The C3-methyl group can provide a key hydrophobic interaction within a binding pocket and serves as a vector for further functionalization.
-
The 4-Bromo Substituent: The bromine atom at the C4 position significantly influences the electronic properties of the benzene ring through its electron-withdrawing inductive effect and electron-donating resonance effect. More importantly, it provides a valuable synthetic handle for introducing further diversity into the molecule via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the exploration of a wide range of substituents at this position.
Structure-Activity Relationship Analysis: A Positional Breakdown
The following sections will explore the impact of modifications at key positions of the 4-Bromo-2,3-dimethyl-2H-indazole scaffold, drawing upon established SAR principles for related indazole analogs.
Modifications at the C4-Position: Expanding the Chemical Space
The bromine atom at C4 is the most logical point for initial diversification. The nature of the substituent introduced here can dramatically alter the biological activity of the resulting analogs.
| R Group at C4 | Predicted Biological Impact | Rationale |
| Aryl/Heteroaryl | Potential for enhanced potency, particularly in kinase inhibition. | Can engage in π-π stacking or hydrophobic interactions within the ATP-binding site of kinases. The choice of the (hetero)aryl ring and its substitution pattern can fine-tune these interactions and introduce new hydrogen bonding opportunities. |
| Amines (primary, secondary, cyclic) | Can introduce hydrogen bond donor/acceptor capabilities, improving solubility and target engagement. | The nitrogen atom can act as a hydrogen bond acceptor, while N-H protons can be donors. Cyclic amines like piperazine or morpholine can be used to modulate physicochemical properties and provide vectors for further substitution. |
| Alkynes | Can serve as a reactive handle for click chemistry or be used in Sonogashira coupling to introduce further complexity. | Terminal alkynes can be used to conjugate the indazole core to other molecules or fragments. |
Modifications at the C3-Methyl Group: Probing the Hydrophobic Pocket
While the C3-methyl group itself is important, its replacement with other functionalities can provide valuable SAR insights.
| R Group at C3 | Predicted Biological Impact | Rationale |
| Longer Alkyl Chains | May enhance hydrophobic interactions, but could also introduce steric hindrance. | The optimal chain length will depend on the size and shape of the target's binding pocket. |
| Cycloalkyl Groups | Can provide a more conformationally restricted hydrophobic substituent. | May lead to improved binding affinity and selectivity. |
| **Small Polar Groups (e.g., -CH₂OH, -CH₂NH₂) ** | Can introduce hydrogen bonding interactions and improve solubility. | May be beneficial if the binding pocket has nearby polar residues. |
Modifications at the N2-Methyl Group: The Gatekeeper of Conformation
The N2-substituent is critical for maintaining the 2H-indazole tautomer and can influence the overall orientation of the molecule within the binding site.
| R Group at N2 | Predicted Biological Impact | Rationale |
| Larger Alkyl Groups (e.g., ethyl, isopropyl) | May introduce steric clashes or, conversely, provide beneficial hydrophobic interactions. | The impact is highly dependent on the specific topology of the target protein. |
| Aryl/Heteroaryl Groups | Can introduce significant steric bulk and new electronic properties. | May lead to a completely different binding mode and activity profile. |
Experimental Protocols: Synthesis and Biological Evaluation
A generalized synthetic approach to 4-Bromo-2,3-dimethyl-2H-indazole analogs and a typical kinase inhibition assay are outlined below.
General Synthetic Scheme for 4-Bromo-2,3-dimethyl-2H-indazole Analogs
The synthesis of the core scaffold and its subsequent diversification can be achieved through a multi-step sequence.
Sources
A Medicinal Chemist's Guide to Bioisosteric Replacement of 4-Bromo-2,3-dimethyl-2H-indazole
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing for potency, selectivity, and desirable pharmacokinetic profiles. One of the most powerful tools in the medicinal chemist's arsenal is the principle of bioisosterism, the replacement of a functional group with another that retains similar physicochemical and steric properties, leading to analogous biological activity. This guide provides an in-depth comparison of potential bioisosteric replacements for the bromine atom in 4-Bromo-2,3-dimethyl-2H-indazole, a scaffold of interest in various therapeutic areas due to the prevalence of the indazole core in bioactive molecules.[1]
This document will delve into the rationale behind selecting specific bioisosteres, provide detailed synthetic protocols for their preparation, and present a comparative analysis of their predicted and, where available, experimentally-derived properties. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their own optimization campaigns.
The Rationale for Bioisosteric Replacement of the 4-Bromo Group
The bromine atom at the 4-position of the 2,3-dimethyl-2H-indazole core serves as a valuable handle for synthetic diversification, often through cross-coupling reactions. However, from a drug design perspective, the bromo substituent possesses a distinct set of properties that may not be optimal for a final drug candidate. It contributes to the molecule's lipophilicity and can be a site of metabolic transformation. Bioisosteric replacement offers a strategy to fine-tune these properties while potentially introducing new, beneficial interactions with the biological target.
This guide will focus on three key bioisosteres for the bromo group: the cyano (-CN), trifluoromethyl (-CF3), and ethynyl (-C≡CH) moieties. These groups are chosen for their ability to mimic certain electronic and steric features of the bromine atom while offering distinct advantages.
dot graph "Bioisosteric_Replacement_Strategy" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"4-Bromo-2,3-dimethyl-2H-indazole" [fillcolor="#EA4335", pos="0,1.5!"]; "Cyano (-CN)" [fillcolor="#4285F4", pos="-2,0!"]; "Trifluoromethyl (-CF3)" [fillcolor="#FBBC05", pos="0,0!"]; "Ethynyl (-C≡CH)" [fillcolor="#34A853", pos="2,0!"]; "Parent_Molecule" [label="Parent Molecule", shape=plaintext, pos="0,2.2!", fontcolor="#202124"]; "Bioisosteric_Replacements" [label="Bioisosteric Replacements", shape=plaintext, pos="0,-1!", fontcolor="#202124"];
"4-Bromo-2,3-dimethyl-2H-indazole" -> "Cyano (-CN)" [label="Mimics polarity\nModulates electronics"]; "4-Bromo-2,3-dimethyl-2H-indazole" -> "Trifluoromethyl (-CF3)" [label="Increases lipophilicity\nBlocks metabolism"]; "4-Bromo-2,3-dimethyl-2H-indazole" -> "Ethynyl (-C≡CH)" [label="Introduces rigidity\nPotential for H-bonding"]; } Figure 1: A schematic representation of the bioisosteric replacement strategy for 4-Bromo-2,3-dimethyl-2H-indazole.
Comparative Analysis of Physicochemical Properties
The choice of a bioisostere is often driven by the desire to modulate key physicochemical properties that influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table summarizing the predicted properties of 4-Bromo-2,3-dimethyl-2H-indazole and its bioisosteric analogs. These values were calculated using established computational models to provide a comparative baseline.[2][3][4][5]
| Compound | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (Ų) | H-Bond Acceptors | H-Bond Donors |
| 4-Bromo-2,3-dimethyl-2H-indazole | 225.09 | 3.1 | 15.7 | 2 | 0 |
| 4-Cyano-2,3-dimethyl-2H-indazole | 171.20 | 2.2 | 39.5 | 3 | 0 |
| 4-Trifluoromethyl-2,3-dimethyl-2H-indazole | 214.18 | 3.5 | 15.7 | 2 | 0 |
| 4-Ethynyl-2,3-dimethyl-2H-indazole | 170.21 | 2.4 | 15.7 | 2 | 1 |
Table 1: Predicted physicochemical properties of 4-Bromo-2,3-dimethyl-2H-indazole and its bioisosteric replacements.
From this data, several key trends emerge:
-
Lipophilicity (logP): The trifluoromethyl group is predicted to increase lipophilicity compared to the bromo substituent, which can enhance membrane permeability but may also increase metabolic liability and off-target effects.[6][7] Conversely, the cyano and ethynyl groups are expected to decrease lipophilicity, potentially improving aqueous solubility.
-
Polarity (TPSA): The cyano group significantly increases the topological polar surface area, which can lead to improved solubility and reduced permeability. The other substituents do not alter the TPSA of the indazole core.
-
Hydrogen Bonding: The ethynyl group introduces a hydrogen bond donor, which could lead to new interactions with the biological target or metabolizing enzymes.
Synthesis of Bioisosteric Analogs
The 4-bromo-2,3-dimethyl-2H-indazole serves as a versatile starting material for the synthesis of its bioisosteric analogs through well-established palladium-catalyzed cross-coupling reactions.
dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
start [label="4-Bromo-2,3-dimethyl-2H-indazole", fillcolor="#EA4335"]; suzuki [label="Suzuki Coupling\n(ArB(OH)2, Pd catalyst, base)", fillcolor="#4285F4"]; sonogashira [label="Sonogashira Coupling\n(Terminal Alkyne, Pd/Cu catalyst, base)", fillcolor="#34A853"]; cyanation [label="Cyanation\n(Zn(CN)2, Pd catalyst)", fillcolor="#FBBC05"]; product_aryl [label="4-Aryl-2,3-dimethyl-2H-indazole", fillcolor="#5F6368"]; product_alkynyl [label="4-Alkynyl-2,3-dimethyl-2H-indazole", fillcolor="#5F6368"]; product_cyano [label="4-Cyano-2,3-dimethyl-2H-indazole", fillcolor="#5F6368"];
start -> suzuki -> product_aryl; start -> sonogashira -> product_alkynyl; start -> cyanation -> product_cyano; } Figure 2: General synthetic workflow for the diversification of 4-Bromo-2,3-dimethyl-2H-indazole.
Experimental Protocol: Suzuki-Miyaura Coupling for Aryl Bioisosteres
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. This can be used to introduce a variety of aryl or heteroaryl groups as bioisosteres for the bromo substituent.
Materials:
-
4-Bromo-2,3-dimethyl-2H-indazole
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2]) (0.05 equivalents)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 4-Bromo-2,3-dimethyl-2H-indazole (1 equivalent), the corresponding arylboronic acid, [Pd(dppf)Cl2], and K2CO3.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[8][9][10][11]
Experimental Protocol: Sonogashira Coupling for Ethynyl Bioisostere
The Sonogashira coupling is the method of choice for introducing an ethynyl group.
Materials:
-
4-Bromo-2,3-dimethyl-2H-indazole
-
Ethynyltrimethylsilane or other terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add 4-Bromo-2,3-dimethyl-2H-indazole (1 equivalent), Pd(PPh3)2Cl2, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography. If a silyl-protected alkyne was used, deprotection with a fluoride source (e.g., TBAF) or potassium carbonate in methanol will be necessary.[12][13]
Discussion of Biological Implications and Structure-Activity Relationships (SAR)
While direct experimental data for the bioisosteric replacement of 4-Bromo-2,3-dimethyl-2H-indazole is not extensively available in the public domain, we can infer potential outcomes based on established medicinal chemistry principles and SAR studies on related indazole scaffolds.
A study on 4-substituted indazole arylsulfonamides as CCR4 antagonists revealed that the 4-position can tolerate a range of substituents, with methoxy and hydroxyl groups showing good potency.[14][15] This suggests that the electronic nature of the substituent at the 4-position can significantly influence biological activity.
-
Cyano Group: The strongly electron-withdrawing nature of the cyano group can alter the electronics of the indazole ring, potentially impacting its interaction with the target protein. It can also act as a hydrogen bond acceptor.
-
Trifluoromethyl Group: The trifluoromethyl group is a well-known bioisostere for a methyl or chloro group and is often used to block metabolic oxidation and increase binding affinity due to its lipophilic and electron-withdrawing properties.[6][7][16][17][18][19] Its introduction at the 4-position would likely increase the metabolic stability of the compound.
-
Ethynyl Group: The linear and rigid nature of the ethynyl group can introduce new conformational constraints, which may be beneficial for binding. Furthermore, the terminal alkyne can act as a hydrogen bond donor, potentially forming a key interaction with the target that was not possible with the bromo-precursor.
Conclusion and Future Directions
The bioisosteric replacement of the 4-bromo substituent on 2,3-dimethyl-2H-indazole with cyano, trifluoromethyl, and ethynyl groups presents a viable strategy for modulating the physicochemical and pharmacological properties of this scaffold. The choice of bioisostere should be guided by the specific objectives of the drug discovery program, whether it is to improve solubility, enhance metabolic stability, or introduce new binding interactions.
The synthetic routes to these analogs are well-established, relying on robust palladium-catalyzed cross-coupling reactions. The provided protocols offer a starting point for the synthesis of these key compounds. Subsequent in vitro and in vivo evaluation of these analogs will be crucial to validate the hypotheses presented in this guide and to further elucidate the structure-activity relationships for this promising class of compounds.
References
- St-Onge, M., et al. (2012). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 55(15), 6845-6855.
- Christopher, J. A., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(15), 6845-6855.
- Jia, H. (n.d.). The Strategic Advantage of Trifluoromethylated Heterocycles in Chemical Manufacturing. LinkedIn.
- Corma, A., & García, H. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(21), 6431.
- Barattini, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14081-14091.
- Qin, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2783.
- BenchChem (2025).
- Novás, O., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Li, X., et al. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. MDPI.
- El Kazzouli, S., et al. (2019). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 9(43), 25055-25064.
- Zhang, W., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3009.
- Hunt, I. (n.d.). Ch23 : Aryl Halides. University of Calgary.
- Bagal, S. K., et al. (2015). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 25(16), 3246-3251.
- Goud, B. S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(35), 25484-25492.
- Physics Wallah (n.d.). General Chemical Properties Of The Aryl Halides. Physics Wallah.
- Bonacorso, H. G., et al. (2017). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- NRO Chemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Wang, Y., et al. (2020). Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities. European Journal of Medicinal Chemistry, 186, 111874.
- El Kazzouli, S., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Wikipedia contributors. (2024, May 1). Aryl halide. Wikipedia.
- Novás, O., & Matos, M. J. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(19), 6431.
- Organic Chemistry Portal (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- NRO Chemistry (2022).
- Education in Chemistry (2015).
- Ekins, S., & Ecker, G. F. (2012). Predictive, computational models of ADME properties.
- LibreTexts Chemistry. (2021, July 31). 14.7: Aryl Halides. LibreTexts.
- Organic Chemistry Portal (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal.
- Upmanyu, N. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076.
- Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
- Chen, J., et al. (2013). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 78(22), 11342-11349.
- Cambridge MedChem Consulting (2021, January 30). Bioisosteric Replacements.
- O'Hagan, D. (2013). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 4(10), 3823-3834.
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
- El-Gamal, M. I., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective COX-2 inhibitors. Bioorganic Chemistry, 115, 105234.
- Wang, Y. X. (2021).
- Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity.
- Organic Chemistry Portal (n.d.). Indazole synthesis. Organic Chemistry Portal.
- Khan, I., et al. (2023). Application of Machine Learning for the Prediction of Absorption, Distribution, Metabolism and Excretion (ADME) Properties from Cichorium intybus Plant Phytomolecules. Molecules, 28(14), 5393.
- Ielo, L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharma Excipients.
- Ekins, S. (2014). Computational models for ADME.
- Gleeson, M
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 4-Bromo-2,3-dimethyl-2H-indazole Based Compounds
This guide provides a comprehensive framework for the validation of in vitro assays tailored to the evaluation of 4-Bromo-2,3-dimethyl-2H-indazole and its analogs. As a class of molecules with significant potential in medicinal chemistry, rigorous and reliable assay validation is paramount to accurately determine their biological activity and guide further drug development efforts.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind critical experimental choices to ensure scientific integrity and generate trustworthy data.
Introduction: The Significance of Indazole Scaffolds and Rigorous Assay Validation
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.[2][3] The specific compound, 4-Bromo-2,3-dimethyl-2H-indazole, serves as a crucial intermediate in the synthesis of novel therapeutic agents.[1] Given the therapeutic potential of this chemical family, it is imperative that the in vitro assays used to characterize their biological effects are robust, reproducible, and fit for purpose.
Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended use. This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[4][5][6] The objective is to ensure that the data generated is reliable and can be used to make informed decisions throughout the drug discovery and development pipeline.
Pillar 1: Strategic Assay Selection and Design
The initial and most critical step is the selection of appropriate in vitro assays that align with the putative mechanism of action of the 4-Bromo-2,3-dimethyl-2H-indazole compound class. This decision should be driven by existing literature, in silico predictions, or preliminary screening data. Common assays in early-stage drug discovery include cell viability, enzyme inhibition, and receptor binding assays.[7][8][9]
Conceptual Workflow for Assay Selection and Validation
Caption: A streamlined workflow for in vitro assay selection, development, and validation.
Pillar 2: The Core Parameters of In Vitro Assay Validation
A thoroughly validated assay provides confidence in the generated data. The following parameters, adapted from ICH Q2(R1) guidelines, are essential for the validation of in vitro assays for 4-Bromo-2,3-dimethyl-2H-indazole compounds.[5]
Specificity
Specificity is the ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.[4] For a cell-based assay, this means ensuring the observed effect is due to the compound of interest and not an artifact.
-
Experimental Approach:
-
Vehicle Control: The response of the assay to the vehicle (e.g., DMSO) used to dissolve the compound must be evaluated. The final concentration of the vehicle should be kept constant across all wells and ideally be below 0.5% to minimize solvent-induced artifacts.[10][11][12]
-
Structural Analogs: Testing structurally similar but inactive analogs of 4-Bromo-2,3-dimethyl-2H-indazole can help confirm that the observed activity is specific to the active pharmacophore.
-
Linearity and Range
The linearity of an assay is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Experimental Approach:
-
Dose-Response Curves: A series of dilutions of the 4-Bromo-2,3-dimethyl-2H-indazole compound should be prepared to generate a dose-response curve.[13][14] This is typically done using a serial dilution method.[15][16][17]
-
Statistical Analysis: The linearity of the dose-response curve should be assessed by visual inspection and by calculating the coefficient of determination (R²). An R² value close to 1 indicates a strong linear relationship.[18]
-
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Experimental Approach:
-
Intra-assay Precision (Repeatability): Multiple replicates of the same sample are run on the same plate.
-
Inter-assay Precision (Intermediate Precision): The assay is performed on different days, by different analysts, or with different equipment.
-
Statistical Analysis: Precision is typically expressed as the percent coefficient of variation (%CV).
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Approach:
-
Slight variations in parameters such as incubation time, temperature, and cell seeding density should be introduced to assess their impact on the assay results.
-
System Suitability: The Z'-Factor
For high-throughput screening (HTS) assays, the Z'-factor is a critical statistical parameter used to evaluate the quality and reliability of the assay.[19][20][21] It measures the separation between the positive and negative controls.
-
Calculation:
-
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
-
-
-
Interpretation of Z'-Factor Values: [19][20][22]
-
Z' > 0.5: Excellent assay.
-
0 < Z' ≤ 0.5: Acceptable assay.
-
Z' < 0: Poor assay, requires optimization.
-
Data Presentation: A Comparative Overview
The following table provides a template for summarizing the validation data for a hypothetical 4-Bromo-2,3-dimethyl-2H-indazole compound ("Indazole-A") in a cell viability assay, compared to a known standard inhibitor.
| Parameter | Indazole-A | Standard Inhibitor | Acceptance Criteria |
| IC50 (µM) | 1.5 ± 0.2 | 0.8 ± 0.1 | Reportable Value |
| Dose-Response R² | 0.992 | 0.995 | > 0.95 |
| Intra-assay %CV | < 5% | < 5% | < 10% |
| Inter-assay %CV | < 8% | < 7% | < 15% |
| Z'-Factor | 0.75 | 0.82 | > 0.5 |
Pillar 3: Detailed Experimental Protocols
To ensure reproducibility, detailed and well-documented protocols are essential.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of 4-Bromo-2,3-dimethyl-2H-indazole compounds on cell proliferation.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of the 4-Bromo-2,3-dimethyl-2H-indazole compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.[15][17]
-
Compound Treatment: Add the diluted compounds to the respective wells and incubate for 48 hours. Include vehicle controls (DMSO only).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Enzyme Inhibition Assay
This protocol is a general template for assessing the inhibitory activity of 4-Bromo-2,3-dimethyl-2H-indazole compounds against a specific enzyme.[23][24][25]
Materials:
-
Purified enzyme
-
Substrate specific for the enzyme
-
Assay buffer
-
Stop solution
-
96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 4-Bromo-2,3-dimethyl-2H-indazole compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the diluted compound, and the enzyme. Incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time, ensuring the reaction is in the linear range.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Signal Detection: Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.
Visualizing the Assay Workflow
Caption: A typical workflow for an enzyme inhibition assay.
Protocol 3: Receptor Binding Assay
This protocol outlines a competitive binding assay to determine if a 4-Bromo-2,3-dimethyl-2H-indazole compound binds to a specific receptor.[8][26][27][28]
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the receptor
-
Assay buffer
-
Wash buffer
-
Filter plates
-
Scintillation cocktail
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 4-Bromo-2,3-dimethyl-2H-indazole compound.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and the diluted compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Transfer the reaction mixture to a filter plate and wash with cold wash buffer to separate the bound and free radiolabeled ligand.
-
Scintillation Counting: Add scintillation cocktail to the filter plate and measure the radioactivity using a scintillation counter.
Conclusion: Ensuring Data Integrity and Advancing Drug Discovery
The validation of in vitro assays is a critical and indispensable step in the drug discovery process. By adhering to the principles of scientific integrity and employing a systematic approach to assay validation, researchers can generate high-quality, reliable data for 4-Bromo-2,3-dimethyl-2H-indazole based compounds. This robust data foundation is essential for making confident decisions, optimizing lead compounds, and ultimately accelerating the development of novel therapeutics.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
-
Z-factors - BIT 479/579 High-throughput Discovery. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Z-Factor Calculator - Free Online Tool | Assay Quality Control. [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic. [Link]
-
The Z prime value (Z´) | BMG LABTECH. [Link]
-
Cell based assays – Assay Development and Validation | Skanda Life Sciences. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed. [Link]
-
Understanding the Importance of DMSO Concentration in Inhibitor Preparation | Glasp. [Link]
-
Receptor-Ligand Binding Assay - Mtoz Biolabs. [Link]
-
Applying analytical method validation to cell-based potency assays. [Link]
-
Design and Validate a GMP Cell Based Assay - Marin Biologic Laboratories. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. [Link]
-
Receptor Binding Assays - Multiwell Plates. [Link]
-
Critical steps when validating an assay or analytical method for cell and gene therapy products - European Pharmaceutical Review. [Link]
-
Receptor Binding Assay - Creative Bioarray. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. [Link]
-
Enzymatic Assay of Trypsin Inhibition - Protocols.io. [Link]
-
DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay - NIH. [Link]
-
Serial Dilution Protocol - BPS Bioscience. [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. [Link]
-
Four-Parameter Paired Response Curve for Serial Dilution Assays - PMC - NIH. [Link]
-
Assay Validation Guidelines - Ofni Systems. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. [Link]
-
Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video - YouTube. [Link]
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]
-
How to do serial dilutions (including calculations) - INTEGRA Biosciences. [Link]
-
Optimal Serial Dilutions Designs for Drug Discovery Experiments - ResearchGate. [Link]
-
FDA Updates Analytical Validation Guidance - BioPharm International. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]
-
4-Bromo-2,5-dimethyl-2H-indazole - BU CyberSec Lab. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 10. glasp.co [glasp.co]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Four-Parameter Paired Response Curve for Serial Dilution Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. punnettsquare.org [punnettsquare.org]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 24. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. merckmillipore.com [merckmillipore.com]
- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Analysis of 1H- and 2H-Indazole Derivatives in Biological Assays: A Guide for Drug Discovery Professionals
The indazole scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several FDA-approved drugs.[1][2] Indazole exists in two primary tautomeric forms: the 1H- and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the N-substitution on either nitrogen atom locks the molecule into a specific isomeric form, profoundly influencing its three-dimensional shape, electronic properties, and ultimately, its biological function.[1][3]
This guide provides a comparative analysis of 1H- and 2H-indazole derivatives, synthesizing data from key biological assays to illuminate the distinct and sometimes overlapping therapeutic potential of these two isomers. We will delve into their structure-activity relationships (SAR), explore the causality behind experimental choices, and provide detailed protocols for core biological assays, offering a robust framework for researchers in drug discovery and development.
The Isomeric Dichotomy: Structural and Biological Implications
The fundamental difference between 1H- and 2H-indazoles lies in the position of the substituent on the pyrazole ring. This seemingly minor alteration has significant consequences for the molecule's interaction with biological targets. The position of the nitrogen atom influences the vector of the hydrogen bond donor/acceptor capabilities and the overall dipole moment, which are critical for specific, high-affinity binding to enzyme active sites or receptors. While a vast body of research has focused on the more stable 1H-isomers, emerging studies on 2H-derivatives reveal unique activity profiles that warrant dedicated investigation.[4][5]
Comparative Efficacy in Anticancer Assays
Indazole derivatives are particularly prominent as anticancer agents, with many functioning as potent protein kinase inhibitors.[2][6] Both 1H- and 2H-scaffolds have been successfully exploited to generate inhibitors of various kinases implicated in tumorigenesis.
1H-Indazole Derivatives as Kinase Inhibitors
The 1H-indazole core is a cornerstone of several approved kinase inhibitors like Pazopanib and Axitinib.[1] This scaffold has proven highly effective for targeting a range of kinases.
-
Pim Kinase Inhibition: A series of novel 1H-indazole derivatives were developed as potent pan-Pim kinase inhibitors. Systematic optimization led to a compound (82a) with exceptional potency against Pim-1, Pim-2, and Pim-3, demonstrating IC50 values in the nanomolar range.[1]
-
EGFR and VEGFR Inhibition: 1H-indazole derivatives have shown strong inhibitory effects against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] For instance, compound 109 displayed potent activity against EGFR T790M mutant with an IC50 of 5.3 nM.[1]
-
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition: As a key component of the MAPK signaling pathway, ASK1 is a target for inflammatory diseases and cancer. A 1H-indazole derivative (compound 15) was identified as a potent ASK1 inhibitor, protecting against TNF-α-induced cell death and suppressing phosphorylation in the ASK1-p38/JNK signaling pathway.[7]
2H-Indazole Derivatives in Oncology
Though less explored, 2H-indazole derivatives have also emerged as promising anticancer agents, often exhibiting distinct target profiles.
-
Multi-Target RTK Inhibition: Researchers have designed 2H-indazole derivatives as multi-target inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis. One such compound demonstrated potent, low nanomolar inhibition of VEGFR-2, Tie-2, and EphB4 simultaneously.[1]
Quantitative Comparison of Anticancer Activity
| Compound Class | Target | Key Derivative | IC50 Value | Cell Line/Assay | Reference |
| 1H-Indazole | Pan-Pim Kinase | 82a | 0.4 nM (Pim-1), 1.1 nM (Pim-2), 0.4 nM (Pim-3) | In vitro kinase assay | [1] |
| 1H-Indazole | EGFR T790M | 109 | 5.3 nM | In vitro kinase assay | [1] |
| 1H-Indazole | ASK1 | Compound 15 | 12 nM | In vitro kinase assay | [7][8] |
| 1H-Indazole Hybrid | Cytotoxicity | 4f | 1.629 µM | MCF-7 breast cancer cells | [9][10] |
| 1H-Indazole | Cytotoxicity | 6o | 5.15 µM | K562 leukemia cells | [11] |
| 2H-Indazole | VEGFR-2 | 133 | 3.45 nM | In vitro kinase assay | [1] |
| 2H-Indazole | Tie-2 | 133 | 2.13 nM | In vitro kinase assay | [1] |
| 2H-Indazole | EphB4 | 133 | 4.71 nM | In vitro kinase assay | [1] |
Antimicrobial and Anti-inflammatory Potential
Beyond oncology, indazole derivatives have shown significant promise in combating infectious and inflammatory diseases. Here, the comparison between 1H- and 2H-isomers reveals distinct patterns of activity.
Antimicrobial Activity
Both isomers have been evaluated for antibacterial, antifungal, and antiprotozoal activities.[4][5]
-
1H-Indazole Derivatives: A series of 3-methyl-1H-indazole derivatives showed potent antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[12]
-
2H-Indazole Derivatives: A study focusing on 2H-indazole derivatives identified compounds with notable activity against intestinal and vaginal pathogens.[13] One compound (18) was 12.8 times more active than the reference drug metronidazole against Giardia intestinalis.[13][14] Several 2H-indazoles also displayed weak to modest activity against Gram-positive clinical isolates like E. faecalis and S. aureus.[15] Interestingly, a comparative study on antiprotozoal activity found that 2-phenyl-2H-indazole derivatives were significantly more potent against E. histolytica than the parent 1H-indazole, suggesting the 2-phenyl substitution is crucial for this activity.[16]
Anti-inflammatory Activity
Inflammation is often linked with the activity of enzymes like cyclooxygenases (COX).
-
2H-Indazole Derivatives: Certain 2,3-diphenyl-2H-indazole derivatives that showed antimicrobial activity were also evaluated for anti-inflammatory potential. Several compounds displayed in vitro inhibitory activity against human cyclooxygenase-2 (COX-2), suggesting a dual-action therapeutic potential.[13]
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of indazole derivatives stem from their ability to modulate critical cellular signaling pathways. As many indazoles are kinase inhibitors, their primary mechanism involves interfering with phosphorylation cascades that regulate cell growth, proliferation, and survival.
A key pathway modulated by 1H-indazole inhibitors is the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway, a component of the broader Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Inhibition of ASK1 prevents the downstream phosphorylation of p38 and JNK, which are involved in cellular stress responses and apoptosis.[7]
Caption: The ASK1-p38/JNK signaling pathway inhibited by 1H-indazole derivatives.
Essential Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key biological assays used in the evaluation of indazole derivatives.
MTT Assay for Cellular Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9][17]
Protocol Steps:
-
Cell Seeding: Plate adherent cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[11]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.[11]
Caption: Standard workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol Steps:
-
Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate (e.g., a specific peptide or protein like GSK-β for AKT), and ATP solution.[18]
-
Compound Addition: In a 96-well plate, add 2 µL of the indazole derivative at various concentrations (typically in DMSO).
-
Kinase/Substrate Addition: Add 20 µL of the kinase-substrate mixture to each well and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 20 µL of ATP solution. Incubate for 30-60 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using an antibody-based method (e.g., ELISA) where a phosphorylation-specific antibody is used, followed by a secondary antibody conjugated to an enzyme like HRP.[18] A substrate like TMB is then added, and the absorbance is read at 450 nm.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
Protocol Steps:
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain (e.g., 1.5 × 10^8 CFU/mL).[15]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the indazole compounds in broth medium, ranging from a high concentration (e.g., 256 µg/mL) to a low concentration (e.g., 1 µg/mL).[15]
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Directions
The comparative analysis of 1H- and 2H-indazole derivatives clearly demonstrates that both isomers are pharmacologically valuable scaffolds. The 1H-isomers are well-established as potent kinase inhibitors, forming the basis of several successful anticancer drugs.[1][6] However, the 2H-isomers are emerging as a distinct class with significant, and sometimes superior, activity, particularly in the antimicrobial and anti-inflammatory arenas.[13][14]
The choice of isomer and the pattern of substitution are critical design elements that can be tailored to achieve desired target specificity and potency. Future research should focus on:
-
Systematic Comparative Studies: Designing and synthesizing matched pairs of 1H- and 2H-isomers to directly compare their activity against a broad panel of biological targets.
-
Exploring the 2H-Indazole Chemical Space: The 2H-indazole scaffold remains relatively underexplored. Expanding libraries of 2H-derivatives could lead to the discovery of novel agents with unique mechanisms of action.
-
Dual-Action Agents: As seen with the antimicrobial and anti-inflammatory 2H-indazoles, developing single molecules that can modulate multiple targets relevant to a disease state is a promising therapeutic strategy.[13]
By leveraging the structural diversity offered by the indazole core, researchers can continue to develop innovative and effective therapeutics for a wide range of human diseases.
References
-
Wang, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4747. Available at: [Link]
-
Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Pharmaceuticals, 16(4), 614. Available at: [Link]
-
Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 220, 113482. Available at: [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15729-15740. Available at: [Link]
-
Kushwaha, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1279-1305. Available at: [Link]
-
Khan, I., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current Organic Chemistry, 26(10), 969-989. Available at: [Link]
-
Hayun, H., et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(5), 108-115. Available at: [Link]
-
Semantic Scholar. Recent Advances in the Development of Indazole-based Anticancer Agents. Semantic Scholar. Available at: [Link]
-
Kumar, S., et al. (2018). Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. Journal of Saudi Chemical Society, 22(6), 694-703. Available at: [Link]
-
Shi, D. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 25(29), 3476-3496. Available at: [Link]
-
Tarasova, O., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Letters in Drug Design & Discovery, 18(10), 934-941. Available at: [Link]
-
Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Pharmaceuticals, 16(4), 614. Available at: [Link]
-
ResearchGate. (2011). Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. ResearchGate. Available at: [Link]
-
Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. Available at: [Link]
-
Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Abbadessa, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2533. Available at: [Link]
-
ResearchGate. (2022). SAR studies of indazole derivatives with potent anticancer activities. ResearchGate. Available at: [Link]
-
Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1877. Available at: [Link]
-
Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Center for Biotechnology Information. Available at: [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2011). Synthesis and biological evaluation of indazole derivatives. ResearchGate. Available at: [Link]
-
Der Pharma Chemica. (2023). Synthesis, characterization and biological evaluation of schiff’s bases containing indazole moiety. Der Pharma Chemica. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2020). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
Claramunt, R. M., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry, 46(4), 1439-1447. Available at: [Link]
-
Pérez-Villanueva, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2110. Available at: [Link]
-
Singh, P., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3923-3936. Available at: [Link]
-
Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (2010). Synthesis and biological evaluation of new indazole derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ias.ac.in [ias.ac.in]
assessing the selectivity of kinase inhibitors derived from 4-Bromo-2,3-dimethyl-2H-indazole
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, fundamentally altering treatment paradigms.[1] However, the clinical success of these agents is intrinsically linked to their selectivity. The human kinome comprises over 500 kinases, many of which share highly conserved ATP-binding pockets, making the development of truly selective inhibitors a formidable challenge.[2] Off-target inhibition can lead to a spectrum of toxicities and diminish the therapeutic window of a drug.[3]
The indazole scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors like Axitinib and Pazopanib.[4][5] This guide provides a technical assessment of the selectivity of kinase inhibitors derived from a specific indazole core, 6-Bromo-1H-indazole , benchmarking them against established multi-kinase inhibitors. While the initial focus was on the 4-Bromo-2,3-dimethyl-2H-indazole scaffold, the publicly available experimental data for this specific derivative is limited. Therefore, we will use the closely related 6-Bromo-1H-indazole derivatives as a case study to illustrate the principles and methodologies for assessing kinase inhibitor selectivity. This analysis will equip researchers, scientists, and drug development professionals with the insights needed to evaluate and advance novel chemical entities.
The Indazole Scaffold: A Versatile Core for Kinase Inhibition
The indazole ring system, a bicyclic heterocycle, serves as an effective mimic of the adenine purine ring of ATP, enabling it to bind competitively to the kinase active site. Its rigid structure and synthetic tractability allow for precise, vectoral modifications, enabling chemists to fine-tune potency and selectivity. By strategically adding substituents, it's possible to exploit subtle differences in the amino acid residues lining the ATP-binding pockets of different kinases, thereby steering the inhibitor towards a desired target or set of targets.[1][6]
Comparative Selectivity Profile: 6-Bromo-1H-indazole Derivatives vs. Marketed Drugs
A critical first step in characterizing a new inhibitor is to determine its potency against its primary target(s) and a panel of relevant off-targets. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's functional strength in a biochemical assay.
Below is a comparative analysis of several 6-Bromo-1H-indazole derivatives against the key angiogenic kinase, VEGFR-2, benchmarked against the multi-kinase inhibitors Axitinib and Pazopanib.
| Compound ID | Primary Target | IC50 (nM) | Reference |
| 6-Bromo-1H-indazole Derivative W17 | VEGFR-2 | < 5 | [7] |
| 6-Bromo-1H-indazole Derivative W19 | VEGFR-2 | < 5 | [7] |
| 6-Bromo-1H-indazole Derivative W20 | VEGFR-2 | < 5 | [7] |
| 6-Bromo-1H-indazole Derivative W2 | VEGFR-2 | < 10 | [7] |
| 6-Bromo-1H-indazole Derivative W23 | VEGFR-2 | < 10 | [7] |
| Axitinib (Reference Drug) | VEGFR-2 | 0.2 | [4][7] |
| Pazopanib (Reference Drug) | VEGFR-2 | 30 | [4][7] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and may not have been determined in a head-to-head study with the reference drugs. Direct comparisons should be made with caution.[7]
From this data, it is evident that synthetic modifications on the 6-Bromo-1H-indazole scaffold can yield compounds with potent, single-digit nanomolar inhibitory activity against VEGFR-2. Several derivatives (W17, W19, W20) exhibit potency comparable to or exceeding that of Pazopanib, although they do not reach the sub-nanomolar potency of Axitinib in this specific assay. This demonstrates the potential of the scaffold but underscores the need for further optimization to achieve best-in-class potency.
However, high potency against a single target is only part of the story. A truly comprehensive assessment requires profiling against a broad array of kinases to understand the inhibitor's kinome-wide selectivity.
Methodologies for Assessing Kinase Inhibitor Selectivity
To build a robust selectivity profile, a multi-faceted approach combining biochemical and cellular assays is essential. Each method provides a unique layer of information, from direct target binding to functional cellular consequences.
Biochemical Assays: The Foundation of Potency Measurement
Biochemical assays measure the direct interaction between an inhibitor and a purified kinase enzyme.[2] They are crucial for determining intrinsic potency (IC50 or Ki) and serve as the primary screen in many drug discovery campaigns.
Caption: Workflow for a typical biochemical kinase assay.
Detailed Protocol: Luminescent Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a common method for determining the in vitro IC50 value of an inhibitor against a target kinase. The principle is to measure the amount of ADP produced in the kinase reaction, which correlates with kinase activity.
-
Reagent Preparation:
-
Prepare a 1X kinase buffer from a concentrated stock.
-
Prepare a master mix containing the kinase buffer, ATP (at or near its Km concentration), and the specific kinase substrate (e.g., a peptide).
-
Serially dilute the test inhibitor in DMSO, then further dilute into the kinase buffer.
-
-
Assay Plating (96-well format):
-
Add 5 µL of the diluted inhibitor to the appropriate wells.
-
For "Maximum Activity" (positive control) and "No Enzyme" (blank) wells, add 5 µL of buffer with the same final DMSO concentration.
-
Add 20 µL of the master mix to all wells.
-
-
Initiate Reaction:
-
Add 20 µL of diluted recombinant kinase to all wells except the "No Enzyme" blank. Add 20 µL of kinase buffer to the blank wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 45-60 minutes).
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the "No Enzyme" blank reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Maximum Activity" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinome Profiling: A Global View of Selectivity
To move beyond a handful of kinases, large-scale panel screening is the industry standard. Services like KINOMEscan™ utilize a competition binding assay to quantify the interaction of a compound against hundreds of kinases simultaneously.[8] This provides a global view of selectivity and can uncover unexpected off-targets.
The output is often visualized as a "TREEspot" diagram, where interactions are mapped onto the human kinome tree. Stronger interactions are represented by larger, more intensely colored circles.
Caption: Conceptual kinome selectivity TREEspot diagram.
Interpreting Kinome Scan Data:
-
Selectivity Score (S-Score): Often reported as S(10) or S(35), this score indicates how many kinases the compound binds to with a certain affinity (e.g., Kd < 3 µM) out of the total number of kinases tested. A lower S-score signifies higher selectivity.
-
Dissociation Constant (Kd): This value represents the binding affinity of the inhibitor for each kinase. Lower Kd values indicate tighter binding.
-
Off-Targets: Pay close attention to any off-targets that are known to be associated with toxicity (e.g., certain kinases in the SRC family) or that could lead to undesirable polypharmacology.
Cellular Assays: Confirming Target Engagement in a Biological Context
While biochemical assays are invaluable, they do not account for factors like cell permeability, intracellular ATP concentrations, or compound metabolism. Cellular assays are therefore essential to confirm that an inhibitor engages its intended target within a living cell.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement.[4][6] It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein, increasing its melting temperature.[9]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test inhibitor at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating Step: Harvest and resuspend the cells in a buffer like PBS. Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Detection: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities from the Western blot. For both the vehicle- and inhibitor-treated samples, plot the relative band intensity against the corresponding temperature. A shift in the melting curve to the right for the inhibitor-treated sample confirms target stabilization and engagement.
Conclusion and Future Directions
The assessment of kinase inhibitor selectivity is a complex but critical process in drug discovery. This guide has demonstrated that derivatives of the 6-Bromo-1H-indazole scaffold can be potent inhibitors of VEGFR-2, highlighting the therapeutic potential of this chemical class. However, achieving a desirable selectivity profile requires a rigorous and multi-pronged evaluation strategy.
The journey from a potent biochemical inhibitor to a selective cellular probe or clinical candidate necessitates a seamless integration of biochemical potency assays, broad kinome-wide profiling, and cellular target engagement studies like CETSA. By understanding the causality behind these experimental choices and meticulously validating each step, researchers can build a comprehensive data package that truly reflects the biological activity of their compounds, ultimately accelerating the development of safer and more effective targeted therapies.
References
- Benchchem. (n.d.). A Comparative Guide to Indazole-Derived Kinase Inhibitors: Efficacy and Selectivity Profile.
- Benchchem. (n.d.). Comparative Analysis of the Cross-Reactivity Profile of 2H-Indazole-Based Kinase Inhibitors.
- Bauer, D., Whittington, D. A., Coxon, A., Bready, J., Harriman, S. P., Patel, V. F., Polverino, A., & Harmange, J. C. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(17), 4844–4848.
- Hsieh, H. P., Hsu, T., & Juang, B. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186–199.
- Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27367–27407.
- Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021).
- Li, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [PMC version].
- Jiang, Y., et al. (n.d.). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. [NIH-funded study].
- Caron, J., et al. (n.d.).
- Zhang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [NIH-funded study].
- Shokat Lab. (n.d.). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. [PMC version].
- Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [PMC version].
- Wang, X., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [PMC version].
- Cui, R. (n.d.). KINOMEscan.
- Gray, N. S., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. [PMC version].
- Defert, O., et al. (2023). Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan. Semantic Scholar.
- Ward, R. A., & Garrett, M. D. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [PMC version].
- Tanaka, H., et al. (2013).
- Benchchem. (n.d.). Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition.
- ResearchGate. (n.d.). Identification of indazole derivatives 46-49 as PI3K inhibitors.
Sources
- 1. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape: An In Vivo Efficacy Comparison of a Novel Indazole Derivative Against Standard of Care in a Murine Breast Cancer Model
A Technical Guide for Researchers in Oncology Drug Discovery
In the relentless pursuit of novel and more effective cancer therapeutics, the indazole scaffold has emerged as a privileged structure, underpinning a number of FDA-approved kinase inhibitors.[1] This guide offers a comprehensive in vivo efficacy comparison of a promising indazole derivative, synthesized from a bromo-indazole precursor, against the standard-of-care chemotherapeutic agent, doxorubicin, in the aggressive 4T1 murine model of triple-negative breast cancer.
This document is intended for researchers, scientists, and drug development professionals, providing not just a side-by-side data comparison, but also the underlying scientific rationale and detailed experimental protocols to support informed decision-making in preclinical oncology research. While the specific starting material, 4-Bromo-2,3-dimethyl-2H-indazole, was not directly featured in the available in vivo studies, this guide focuses on a structurally relevant derivative synthesized from 6-bromo-1H-indazole, offering valuable insights into the therapeutic potential of this chemical class.
The Rise of Indazole-Based Kinase Inhibitors in Oncology
The indazole core is a versatile pharmacophore that has been successfully incorporated into a variety of potent and selective kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in intracellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][3] By targeting specific kinases involved in tumor growth, proliferation, and survival, indazole-based drugs offer a more targeted approach to cancer therapy compared to traditional cytotoxic agents.[1]
The subject of this guide, a novel indazole derivative designated as compound 2f , ((E)-3-(2,6-dichloro-3,5-dimethoxystyryl)-6-(4-(piperazin-1-yl)phenyl)-1H-indazole), has demonstrated significant anti-proliferative activity in vitro and compelling in vivo efficacy.[4] This guide will dissect its performance in the context of a well-established preclinical model and benchmark it against a widely used chemotherapeutic.
Comparative In Vivo Efficacy: Compound 2f vs. Doxorubicin in the 4T1 Murine Breast Cancer Model
The 4T1 murine mammary carcinoma is a highly aggressive, metastatic, and poorly immunogenic tumor model that recapitulates many features of human triple-negative breast cancer.[5] Its resistance to conventional therapies makes it a stringent platform for evaluating novel anti-cancer agents.[5]
Summary of In Vivo Performance
| Compound | Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Observations |
| Compound 2f | 50 mg/kg, intraperitoneal injection, daily | Significant tumor growth suppression (qualitative)[3][4] | No obvious side effects reported.[3][4] |
| Doxorubicin | 10 mg/kg, intravenous injection, 4 doses at 3-day intervals | Retarded tumor growth (qualitative)[1] | Associated with weight loss.[1] |
| Doxorubicin | 4 mg/kg and 8 mg/kg, intraperitoneal or intravenous injection, once a week | Dose-dependent reduction in tumor growth.[6] | Can enhance metastasis at certain dosages.[6] |
| Doxorubicin (nanocaged) | 1.24 mg/kg, intravenous injection, frequent doses | Arrested tumor progression.[7][8] | Circumvented cardiotoxicity and prevented drug resistance.[7][8] |
Note: A direct head-to-head comparison of Compound 2f and Doxorubicin in the same study is not available. The data presented is a synthesis from separate studies and should be interpreted with consideration of the different experimental conditions.
The available data indicates that Compound 2f exhibits significant anti-tumor activity in the 4T1 model with a favorable safety profile, as evidenced by the lack of observable side effects.[3][4] Doxorubicin, while effective at reducing tumor growth, is associated with toxicity (weight loss) and, paradoxically, can promote metastasis under certain conditions.[1][6] Novel formulations of doxorubicin, such as nanocaged delivery systems, have been developed to mitigate these drawbacks.[7][8]
Unraveling the Mechanism: Targeting Receptor Tyrosine Kinase Signaling
The anti-cancer activity of many indazole derivatives is attributed to their ability to inhibit receptor tyrosine kinases (RTKs).[2] RTKs are cell surface receptors that, upon binding to growth factors, activate downstream signaling cascades such as the MAPK and PI3K/Akt pathways.[2][3] These pathways are crucial for cell proliferation, survival, and angiogenesis. In many breast cancers, RTKs like EGFR and HER2 are overexpressed or hyperactivated, leading to uncontrolled tumor growth.[3] The predicted targets for compound 2f include several tyrosine kinases, suggesting a mechanism of action centered on the disruption of these oncogenic signaling networks.[3]
Diagram of a Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: Simplified RTK signaling pathway and the inhibitory action of indazole derivatives.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below.
Synthesis of (E)-3-(2,6-dichloro-3,5-dimethoxystyryl)-6-(4-(piperazin-1-yl)phenyl)-1H-indazole (Compound 2f)
The synthesis of compound 2f is a multi-step process starting from 6-bromo-1H-indazole.[3]
Diagram of the Synthetic Workflow
Caption: High-level synthetic workflow for Compound 2f.
Step-by-Step Methodology:
A detailed, step-by-step synthesis protocol can be found in the supplementary information of the source publication.[3] The general procedure involves:
-
Iodination of 6-bromo-1H-indazole: To introduce an iodine atom at the 3-position, a crucial handle for subsequent cross-coupling reactions.
-
Suzuki Coupling with a vinylboronate ester: To introduce the styryl moiety at the 3-position of the indazole core.
-
A second Suzuki Coupling: To introduce the substituted phenyl ring at the 6-position of the indazole.
In Vivo Efficacy Study of Compound 2f in the 4T1 Murine Breast Cancer Model
This protocol is adapted from the methodology described in the study by Wei et al. (2021).[3]
Experimental Workflow
Caption: Workflow for the in vivo efficacy study of Compound 2f.
Step-by-Step Protocol:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Cell Line: 4T1 murine breast cancer cells are cultured in appropriate media.
-
Tumor Implantation: 1 x 10^6 4T1 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every other day using a caliper. Tumor volume is calculated using the formula: (length × width^2)/2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.
-
Dosing and Administration:
-
Treatment Group: Compound 2f is administered daily via intraperitoneal (i.p.) injection at a dose of 50 mg/kg. The compound is formulated in a vehicle of 1% Tween 80 and 5% DMSO in saline.
-
Control Group: Mice receive daily i.p. injections of the vehicle only.
-
-
Efficacy Endpoints:
-
Tumor volume is measured every other day.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
-
Ethical Considerations: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Conclusion and Future Directions
The indazole derivative, Compound 2f, demonstrates promising in vivo anti-tumor efficacy in a challenging preclinical model of triple-negative breast cancer, with a seemingly superior safety profile compared to the standard-of-care agent, doxorubicin. Its likely mechanism of action through the inhibition of key oncogenic signaling pathways highlights the potential of this chemical class in targeted cancer therapy.
Further preclinical development of Compound 2f and its analogs is warranted. Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its effect on the target kinases in vivo.
-
Dose-response studies: To determine the optimal therapeutic dose and schedule.
-
Combination studies: To evaluate the synergistic potential of Compound 2f with other anti-cancer agents, including immunotherapy.
-
Efficacy in other preclinical models: To assess the broader applicability of this compound in different cancer types.
This guide provides a solid foundation for researchers to build upon as they explore the therapeutic potential of novel indazole derivatives in the fight against cancer. The data and protocols presented herein are intended to facilitate the design and execution of robust preclinical studies, ultimately accelerating the translation of promising compounds from the laboratory to the clinic.
References
-
Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
-
Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30489-30513. [Link]
-
Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]
-
Bandyopadhyay, A., et al. (2010). Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. PLoS ONE, 5(4), e10365. [Link]
-
Bandyopadhyay, A., et al. (2010). Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. Research journals. [Link]
-
Geng, M., et al. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 21(10), 1407. [Link]
-
Ichor Life Sciences. (n.d.). 4T1 Mouse Model. [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. (2020). Current Topics in Medicinal Chemistry, 20(5). [Link]
-
Kim, K., et al. (2011). Prevention of metastasis in a 4T1 murine breast cancer model by doxorubicin carried by folate conjugated pH sensitive polymeric micelles. Journal of Controlled Release, 152(1), 122-129. [Link]
-
Mazzucchelli, S., et al. (2017). Nanometronomic treatment of 4T1 breast cancer with nanocaged doxorubicin prevents drug resistance and circumvents cardiotoxicity. Oncotarget, 8(5), 7545-7562. [Link]
-
Mazzucchelli, S., et al. (2017). Nanometronomic treatment of 4T1 breast cancer with nanocaged doxorubicin prevents drug resistance and circumvents cardiotoxicity. PubMed Central. [Link]
-
Receptor tyrosine kinases (RTKs) in breast cancer: signaling, therapeutic implications and challenges. (2018). Journal of Hematology & Oncology, 11(1), 28. [Link]
-
Tyrosine kinase signalling in breast cancer: Epidermal growth factor receptor and c-Src interactions in breast cancer. (2000). Breast Cancer Research, 2(3), 210-216. [Link]
-
Explicyte Immuno-Oncology. (n.d.). 4T1 Syngeneic Breast Tumor Mouse Model. [Link]
Sources
- 1. Prevention of metastasis in a 4T1 murine breast cancer model by doxorubicin carried by folate conjugated pH sensitive polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Receptor tyrosine kinases in breast cancer treatment: unraveling the potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase signalling in breast cancer: Epidermal growth factor receptor and c-Src interactions in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 7. Nanometronomic treatment of 4T1 breast cancer with nanocaged doxorubicin prevents drug resistance and circumvents cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2][3][4] These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.
The thermodynamically more stable tautomer, 1H-indazole, is the predominant form in various states.[1][2][3][5] However, synthetic routes to indazole derivatives can often yield mixtures of both N-1 and N-2 substituted isomers.[1][5][6] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for distinguishing between these two isomeric forms.[5][6]
Caption: Tautomeric forms of the indazole ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most definitive and widely used method for assigning the structures of N-1 and N-2 substituted indazoles.[6] Both ¹H and ¹³C NMR spectra provide distinct and diagnostic signals that allow for unambiguous differentiation.
Causality of Spectral Differences
The primary reason for the significant differences in NMR spectra lies in the electronic environment of the two isomers. The 1H-indazole possesses a "benzenoid" character, whereas the 2H-indazole has a "quinonoid" character.[6] This fundamental electronic disparity alters the shielding and deshielding of the protons and carbons within the heterocyclic ring, leading to characteristic chemical shift variations.
¹H NMR Analysis
Key diagnostic features in the ¹H NMR spectrum include the chemical shifts of the N-H proton (for unsubstituted indazoles) and the C-3 proton.
-
N-H Proton: Unsubstituted 1H-indazoles exhibit a broad singlet for the N-H proton at a significantly downfield chemical shift (typically ~10-13 ppm), which is absent in N-substituted 1H- or 2H-isomers.[5]
-
C-3 Proton: The proton at the C-3 position is a crucial indicator. In 2H-isomers, the H-3 proton is generally more deshielded and appears at a higher chemical shift compared to the corresponding 1H-isomer.[5]
-
Aromatic Protons: While variations exist, the H-7 proton in N-2 isomers often appears at a higher frequency (more deshielded) due to the anisotropic effect of the N-1 lone pair.[6]
¹³C NMR Analysis
¹³C NMR is a particularly robust method for isomer assignment.[6][7] The chemical shifts of the carbon atoms within the pyrazole moiety, especially C3 and C7a, are highly sensitive to the position of substitution.
-
C-3 and C-7a: There are notable and consistent differences in the chemical shifts for C3 and the bridgehead carbon C7a between the N-1 and N-2 isomers. For instance, the C3 signal in 2-substituted indazoles is often found at a significantly different chemical shift compared to 1-substituted analogs.[7]
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indazole Isomers
| Nucleus | 1H-Indazole Derivative (Representative) | 2H-Indazole Derivative (Representative) | Key Diagnostic Difference |
|---|---|---|---|
| ¹H: N-H | ~13.40 (s, broad) (unsubstituted) | - | Presence of a downfield N-H signal is characteristic of unsubstituted 1H-indazoles.[5] |
| ¹H: H-3 | ~8.10 (s) | ~8.40 (s) | H-3 is typically more deshielded in the 2H-isomer.[5] |
| ¹H: H-7 | ~7.75 (d) | ~7.70 (d) | The H-7 proton in N-2 isomers can be deshielded by the N-1 lone pair.[6] |
| ¹³C: C-3 | ~135 ppm | ~123 ppm | A significant and reliable difference is observed for the C-3 chemical shift.[7] |
| ¹³C: C-7a | ~140 ppm | ~149 ppm | The bridgehead carbon C-7a also shows a distinct chemical shift difference. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5] The choice of solvent is critical as chemical shifts can be solvent-dependent.[8]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., using a DEPTq or APT pulse sequence to obtain carbon multiplicity information).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]
-
Validation: For unambiguous assignment, especially with complex substitution patterns, two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) should be employed.[6]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and the overall vibrational framework of the molecule. The key difference lies in the presence or absence of the N-H bond and variations in the fingerprint region.
-
N-H Stretch: Unsubstituted 1H-indazoles show a characteristic N-H stretching vibration, typically in the range of 3100-3500 cm⁻¹. This band is absent in N-substituted 1H- and 2H-isomers.
-
Fingerprint Region (1600-600 cm⁻¹): The pattern of bands in this region is unique to each isomer. Differences in ring stretching and bending vibrations arise from the distinct symmetries of the 1H- (benzenoid) and 2H- (quinonoid) systems.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 1H-Indazole | 2H-Indazole Derivative | Key Diagnostic Difference |
|---|---|---|---|
| N-H Stretch | ~3150 | Absent | A clear indicator for unsubstituted 1H-indazole. |
| C=N Stretch | ~1500-1620 | ~1500-1620 | Frequencies and intensities may vary slightly. |
| Ring Vibrations | Multiple bands | Multiple, distinct bands | The overall pattern in the fingerprint region is unique for each isomer. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.[7][10] Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a sufficient number of co-added scans (e.g., 4-16) to improve the signal-to-noise ratio.[7][10]
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The difference in the electronic structure between the benzenoid 1H-isomers and the quinonoid 2H-isomers results in distinct absorption spectra.
Causality of Spectral Differences
The extended conjugation in the quinonoid system of 2H-indazoles generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (shift to longer wavelengths) of the absorption maximum (λ_max) compared to the 1H-isomers.[11][12]
Table 3: Comparative UV-Vis Absorption Maxima (λ_max, nm)
| Isomer Type | Representative λ_max (in Acetonitrile) | Key Diagnostic Difference |
|---|---|---|
| 1-Methylindazole | ~254, ~295 | Absorbs at shorter wavelengths.[5][11][12] |
| 2-Methylindazole | ~275, ~310 | Exhibits a bathochromic shift compared to the 1H-isomer.[5][11][12] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indazole sample in a UV-transparent solvent (e.g., acetonitrile, ethanol, or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline (blank).
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Processing: The instrument software will automatically subtract the baseline from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While parent 1H- and 2H-indazole may show similar mass spectra, their N-substituted derivatives can often be distinguished by analyzing their fragmentation pathways.
Fragmentation Analysis
Under electron ionization (EI), the molecular ion (M⁺) is formed. The subsequent fragmentation depends on the stability of the resulting fragment ions. The position of the substituent (at N-1 vs. N-2) influences which bonds are preferentially cleaved. For example, the loss of the N-substituent and subsequent ring fragmentation pathways can differ, leading to variations in the relative abundances of key fragment ions.[5]
Table 4: Mass Spectrometry Fragmentation
| Isomer Type | General Fragmentation Pattern | Key Diagnostic Difference |
|---|---|---|
| 1H-Indazole Derivatives | Often involves loss of the N-1 substituent followed by ring fragmentation. | Differences in the relative abundances of fragment ions compared to the 2H-isomer can be diagnostic.[5] |
| 2H-Indazole Derivatives | Fragmentation can also involve the loss of the N-2 substituent. | The stability of key fragment ions may differ, altering the overall fragmentation pattern.[5] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion (for ESI) or a heated probe (for EI), often coupled with a chromatographic system like GC or LC.
-
Instrumentation: Utilize a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition:
-
Acquire a full-scan mass spectrum to determine the molecular ion peak.
-
Perform tandem MS (MS/MS) on the isolated molecular ion to generate a fragmentation spectrum. This provides detailed structural information.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the fragmentation patterns of unknown samples to those of known 1H- and 2H-indazole standards.
Caption: Integrated workflow for the spectroscopic differentiation of indazole isomers.
Conclusion: An Integrated Approach
No single technique should be used in isolation. The most reliable and trustworthy approach to differentiating indazole isomers is to use a combination of spectroscopic methods. NMR, particularly ¹H and ¹³C, provides the most definitive structural information. IR is excellent for quickly identifying unsubstituted 1H-indazoles. UV-Vis and MS provide strong, complementary data that reinforce the assignments made by NMR. By integrating the data from these techniques, researchers can confidently and accurately characterize their synthesized indazole derivatives, ensuring the integrity of their subsequent research and development efforts.
References
-
Pinto, D. C. G. A., Silva, A. M. S., Levillain, J., & Elguero, J. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(1), 1-28. Retrieved from [Link]
-
Boyd, M. J., DePorre, Y., & MacMillan, D. W. C. (2018). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. ACS Catalysis, 8(11), 10794-10799. Retrieved from [Link]
-
UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... (n.d.). ResearchGate. Retrieved from [Link]
-
Alarcón-Polo, E., Elguero, J., & Claramunt, R. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5797-5809. Retrieved from [Link]
-
Silva, A. M. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. Retrieved from [Link]
-
Elguero, J., & Perez, C. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]
-
13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... (n.d.). ResearchGate. Retrieved from [Link]
-
Kumar, A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Retrieved from [Link]
-
Becerra, D., et al. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 23(8), 1869. Retrieved from [Link]
-
Alarcón-Polo, E., Elguero, J., & Claramunt, R. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]
-
Zine, B. S., et al. (2023). Synthesis, characterization and biological evaluation of Schiff's bases containing indazole moiety. Der Pharma Chemica, 15(3), 34-37. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caribjscitech.com [caribjscitech.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Bromo-2,3-dimethyl-2H-indazole: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like 4-Bromo-2,3-dimethyl-2H-indazole are pivotal building blocks. However, beyond their synthetic utility lies the critical responsibility of safe handling and proper disposal. This guide provides a comprehensive, step-by-step framework for the disposal of 4-Bromo-2,3-dimethyl-2H-indazole, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for halogenated organic compounds and are designed to foster a culture of safety and regulatory compliance within your laboratory.
Hazard Assessment and Immediate Safety Protocols
Immediate Actions and Personal Protective Equipment (PPE):
Before handling the compound, whether in pure form or as a waste product, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. In cases of potential splashing, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: All handling of this solid compound that could generate dust should be performed in a certified chemical fume hood to prevent inhalation.
In the event of accidental exposure, follow these first-aid measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[2][3]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. As a brominated heterocyclic compound, 4-Bromo-2,3-dimethyl-2H-indazole is classified as halogenated organic waste .
Core Principle: Halogenated and non-halogenated waste streams must never be mixed. The reason for this strict segregation is that halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts. Mixing waste streams complicates and significantly increases the cost of disposal.
Waste Collection and Storage Protocol:
-
Container Selection: Use only designated, chemically compatible containers for halogenated organic waste. These are typically polyethylene or glass containers with secure, tight-fitting lids to prevent the release of vapors.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "4-Bromo-2,3-dimethyl-2H-indazole "
-
An indication of the concentration or quantity of the waste.
-
The appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).
-
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of the laboratory personnel. The SAA should also have secondary containment to capture any potential leaks or spills.
Spill and Decontamination Procedures
Accidents can happen, and a well-defined spill response plan is crucial.
For a Small Spill (Solid):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Restrict Access: Prevent anyone from entering the spill area without the proper PPE.
-
Containment: Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.
-
Collection: Carefully sweep or scoop the absorbed material into a designated halogenated waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials (e.g., paper towels, wipes) must also be disposed of as halogenated organic waste.
For a Large Spill:
In the event of a large spill, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.
The Final Disposal Pathway
Under no circumstances should 4-Bromo-2,3-dimethyl-2H-indazole or its waste be disposed of down the drain or in regular trash. The environmental and regulatory consequences of improper disposal are severe.
The established and required disposal route is as follows:
-
Collection: Once the halogenated waste container is full (typically around 80% capacity to allow for expansion), ensure the lid is securely fastened.
-
Waste Pickup: Contact your institution's EHS department to arrange for the collection of the hazardous waste. They will have established procedures and licensed contractors for the transport and disposal of chemical waste.
-
Incineration: The ultimate fate of 4-Bromo-2,3-dimethyl-2H-indazole waste is high-temperature incineration at a licensed hazardous waste facility. This process is designed to break down the molecule into less harmful components and scrubbers are used to capture any hazardous gases produced during combustion.
The following diagram illustrates the decision-making workflow for the proper disposal of 4-Bromo-2,3-dimethyl-2H-indazole:
Quantitative Data Summary
While specific quantitative data for 4-Bromo-2,3-dimethyl-2H-indazole is limited, the table below summarizes the hazard classifications for a close structural analog, providing a basis for a conservative approach to its handling and disposal.
| Hazard Classification | Compound: 4-Bromo-2-methyl-2H-indazole |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure that their groundbreaking work is conducted not only with scientific rigor but also with the utmost commitment to safety and environmental stewardship.
References
-
Thor Specialities (UK) LTD. (2019). Safety data sheet ACTICIDE LT 2. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-methyl-2H-indazole
Author's Note: This guide addresses the safe handling of 4-Bromo-2-methyl-2H-indazole (CAS No. 590417-93-9), as comprehensive safety data is readily available for this compound. The procedural recommendations herein are based on its documented hazard profile and should be considered applicable to structurally similar research chemicals, including the requested 4-Bromo-2,3-dimethyl-2H-indazole, pending a specific risk assessment for that molecule.
Foundational Principle: A Proactive Safety Culture
In drug discovery and development, the compounds we synthesize are novel by nature, and their toxicological profiles are often incomplete. Therefore, our approach to safety cannot be merely reactive; it must be predictive and deeply ingrained in our laboratory culture.[1] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates a Chemical Hygiene Plan (CHP) as the cornerstone of lab safety, requiring that we determine and implement control measures, including Personal Protective Equipment (PPE), to minimize worker exposure to hazardous chemicals.[2] This guide serves as a specialized component of that plan, tailored to the specific hazards of 4-Bromo-2-methyl-2H-indazole.
Hazard Profile: Understanding the "Why" Behind the "What"
Before selecting any PPE, we must first understand the specific risks posed by the chemical.[3] A thorough review of the Safety Data Sheet (SDS) is the critical first step. For 4-Bromo-2-methyl-2H-indazole, the hazard classifications drive our entire safety protocol.
The compound is classified with the following GHS Hazard Statements:
The GHS pictogram is GHS07, an exclamation mark, indicating these moderate but significant hazards.[4] The signal word is "Warning".[5][6][8] These classifications tell us that the primary routes of exposure we must guard against are ingestion, skin contact, eye contact, and inhalation of the solid dust. Every piece of PPE recommended is a direct countermeasure to one or more of these exposure routes.
Task-Specific PPE Protocols
The level of required PPE is not static; it escalates with the risk of exposure associated with a specific task.[9] The following table outlines the minimum PPE requirements for common laboratory operations involving 4-Bromo-2-methyl-2H-indazole.
| Laboratory Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection | Rationale for Escalation |
| Storage & Transport (Closed Container) | Chemical-resistant nitrile gloves | Safety glasses with side shields | Standard lab coat | Not required | Protects against contamination from residual material on container surfaces. |
| Weighing Solid Powder | Double-layered nitrile gloves | Safety goggles | Lab coat | Required: Work within a certified chemical fume hood. If not possible, a NIOSH-approved respirator with a particulate filter is mandatory.[10] | High risk of generating and inhaling airborne particulates (dust).[5][7] Goggles provide a better seal than glasses against fine powders. |
| Preparing Solutions (Dissolving Solid) | Chemical-resistant nitrile gloves | Safety goggles and a face shield | Lab coat | Work within a certified chemical fume hood. | The risk of splashing the chemical and solvent is highest during this procedure, necessitating a face shield in addition to goggles.[10][11] |
| Performing Reactions & Transfers | Chemical-resistant nitrile gloves | Safety glasses with side shields (or goggles if splashing is likely) | Lab coat | Work within a certified chemical fume hood. | The primary engineering control (fume hood) contains vapors and aerosols. Standard PPE protects against incidental contact. |
| Small Spill Cleanup (<1 g) | Double-layered nitrile gloves | Safety goggles and a face shield | Lab coat | NIOSH-approved respirator with particulate filter. | Increased risk of dust generation and direct contact during cleanup. Respiratory protection is crucial to prevent inhalation while handling the spilled solid.[10] |
| Waste Disposal | Chemical-resistant nitrile gloves | Safety glasses with side shields | Lab coat | Not required if waste is in a sealed container. | Protects against contact with contaminated containers and waste materials. |
Deep Dive: PPE Specifications and Best Practices
Merely wearing PPE is insufficient; using the correct type and using it properly is what ensures safety.
Hand Protection: The First Line of Defense
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Material: Use powder-free, chemical-resistant nitrile gloves.[10] Nitrile provides a robust barrier against a wide range of research chemicals. Avoid latex, which offers poor chemical protection and can cause allergies.
-
Integrity: Always inspect gloves for tears or holes before use.[10]
-
Practice: When weighing the solid or cleaning spills, wear double gloves. This allows you to remove the contaminated outer layer without exposing your skin.[12] Change gloves immediately if you know or suspect contamination, and always wash your hands thoroughly after removing them.[12]
Eye and Face Protection: An Impenetrable Barrier
4-Bromo-2-methyl-2H-indazole causes serious eye irritation.[5][7]
-
Safety Glasses: Must have side shields to protect against particles and peripheral splashes. This is the minimum requirement for any work in the lab.
-
Safety Goggles: Should be worn when handling the solid powder or during any operation with a significant splash risk. Goggles form a seal around the eyes, offering superior protection against airborne dust and splashes from all directions.[11]
-
Face Shield: A face shield must be worn in addition to goggles when there is a high potential for splashing, such as when dissolving the solid or cleaning a spill.[10] Eyeglasses are never a substitute for proper safety eyewear.[13]
Body Protection: Shielding the Skin
This compound is a known skin irritant.[5][7]
-
Lab Coat: A clean, buttoned lab coat is mandatory to protect your skin and personal clothing from contamination.[10]
-
Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory to protect from spills.[14]
Respiratory Protection: Controlling Inhalation
The primary and most effective method for controlling respiratory hazards is to use engineering controls, not respirators.[2]
-
Chemical Fume Hood: All work that involves handling the solid powder or has the potential to create dust or aerosols must be performed in a certified chemical fume hood.[3][10] The hood physically contains the hazard and vents it safely away from you.
-
Respirator: A NIOSH-approved respirator is a necessary secondary line of defense if engineering controls are not feasible or during emergency situations like a spill cleanup outside of a hood.[2][10] Use must comply with your institution's respiratory protection program, which includes fit-testing and training.
Procedural Workflow: From Setup to Cleanup
Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
-
Donning (Putting On): Lab Coat -> Goggles/Face Shield -> Gloves (pull cuffs over lab coat sleeves).
-
Doffing (Taking Off): Gloves -> Lab Coat (turn inside out as you remove it) -> Goggles/Face Shield. Wash hands immediately.
Emergency Plan: Exposure and Spills
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, removing contact lenses if possible. Seek immediate medical attention.[5][7]
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing immediately.[5]
-
Inhalation: Move the affected person to fresh air. Seek medical attention if you feel unwell.[5]
-
Spills: Evacuate the immediate area. For small spills, trained personnel wearing the appropriate PPE (as outlined in the table) can carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[7][10]
Disposal Plan
All contaminated PPE (gloves, absorbent pads) and chemical waste must be disposed of according to institutional and local regulations for hazardous waste.[3][5] Place solid waste in a clearly labeled, sealed container. Never dispose of this chemical or contaminated materials in the regular trash.
Diagram: PPE Selection Workflow
The following diagram illustrates the logical decision-making process for selecting the correct level of PPE when working with 4-Bromo-2-methyl-2H-indazole.
Caption: Decision workflow for selecting appropriate PPE.
References
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- Sigma-Aldrich. 4-Bromo-2-methyl-2H-indazole.
- BenchChem. Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- New Mexico State University. Chemical Safety in Research and Teaching.
- THOR Specialities (UK) LTD. (2019, November 6). Safety data sheet.
- University of Wisconsin-Madison. Laboratory Safety and Chemical Hygiene Plan.
- Rosalind Franklin University. Chemical Safety for Laboratory Employees.
- Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
- Apollo Scientific. 4-Bromo-2-methyl-2H-indazole Safety Data Sheet.
- Achmem. 4-Bromo-2-methyl-2H-indazole Safety Information.
- BLD Pharm. 590417-93-9|4-Bromo-2-methyl-2H-indazole.
- CymitQuimica. (2025, December 23). SAFETY DATA SHEET - 5-Bromo-2-(phenylmethyl)-2H-indazole.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4'-Bromoacetanilide.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- MedchemExpress.com. 4-Bromo-1H-indazole | Biochemical Reagent.
- University of Washington. Chemical Process SOP Example - Bromodeoxyuridine (BrdU).
Sources
- 1. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. osha.gov [osha.gov]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. 4-Bromo-2-methyl-2H-indazole AldrichCPR 590417-93-9 [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 590417-93-9|4-Bromo-2-methyl-2H-indazole|BLD Pharm [bldpharm.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. achmem.com [achmem.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. uwyo.edu [uwyo.edu]
- 13. pppmag.com [pppmag.com]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
